N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid
Description
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Properties
IUPAC Name |
2-(5-cyanoimino-1-propylpyrrolidin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-2-5-13-8(6-10(14)15)3-4-9(13)12-7-11/h8H,2-6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOJDKVSQPUYKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(CCC1=NC#N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Charting the Course for a Novel Proline Derivative
In the landscape of contemporary drug discovery, the exploration of novel chemical entities is the cornerstone of innovation. This guide is dedicated to a promising, yet under-documented molecule: N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid. As a Senior Application Scientist, my objective is not merely to present a static data sheet, but to provide a predictive and methodological framework for understanding and empirically verifying the physicochemical properties of this compound. The pyrrolidine ring is a well-established scaffold in medicinal chemistry, known for its ability to confer favorable pharmacological and pharmacokinetic properties.[1][2][3] The introduction of a cyanomido group and an N-propyl substituent to the core proline structure presents a unique combination of functionalities that warrants a thorough investigation.
This document is structured to be a self-validating system. We will begin by postulating the key physicochemical parameters based on established principles of medicinal chemistry and computational predictions. Subsequently, we will delve into the rigorous experimental protocols required to validate these predictions, providing the "why" behind each methodological choice. This dual approach of prediction and validation is designed to equip researchers with the necessary tools to confidently characterize this and other novel proline derivatives.
Section 1: Molecular Structure and Predicted Physicochemical Profile
A comprehensive understanding of a molecule's behavior begins with its structure. This compound is a derivative of the amino acid L-proline, featuring a propyl group attached to the pyrrolidine nitrogen and a cyanomido group at the 2-position, with an acetic acid moiety at the 5-position. The "(2S)" designation indicates a specific stereochemistry at the second carbon of the pyrrolidine ring, which is crucial for its biological activity.
Caption: Proposed Synthetic and Purification Workflow.
Step-by-Step Protocol for Synthesis and Purification:
-
Protection of L-Proline: The carboxylic acid group of L-proline is protected, for example, as a benzyl ester, to prevent side reactions.
-
N-Propylation: The protected L-proline is reacted with 1-bromopropane in the presence of a non-nucleophilic base, such as diisopropylethylamine, to introduce the N-propyl group.
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl ester) to yield N-propyl-L-proline.
-
Introduction of the Acetic Acid Moiety: This can be achieved through various synthetic strategies, potentially involving the functionalization of the 5-position of the pyrrolidine ring.
-
Introduction of the Cyanomido Group: This step would likely involve the reaction of the secondary amine with cyanogen bromide or a similar reagent.
-
Purification by High-Performance Liquid Chromatography (HPLC):
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Column: Use a reverse-phase C18 column.
-
Gradient Elution: Employ a gradient elution method, starting with a low percentage of the organic solvent and gradually increasing it to elute the product.
-
Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm).
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure to obtain the purified product.
-
Structural Elucidation
Caption: Workflow for Structural Elucidation.
Methodologies for Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and connectivity of protons. Expected signals include those for the propyl group, the pyrrolidine ring protons, and the methylene protons of the acetic acid moiety.
-
¹³C NMR: Will show the number of unique carbon atoms. Key signals will correspond to the carbonyl carbon of the carboxylic acid, the carbons of the cyanomido group, and the carbons of the pyrrolidine ring and propyl group.
-
2D NMR (COSY, HSQC): These experiments will be crucial for definitively assigning the proton and carbon signals and confirming the connectivity of the molecule.
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): This technique will be used to determine the accurate molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 226.1239.
-
-
Infrared (IR) Spectroscopy:
-
Fourier-Transform Infrared (FT-IR): This will identify the key functional groups. Expected characteristic absorption bands include: a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), a C=O stretch for the carboxylic acid (~1700 cm⁻¹), and a C≡N stretch for the cyano group (~2200 cm⁻¹).
-
Determination of Physicochemical Properties
Caption: Experimental Workflow for Physicochemical Property Determination.
Protocols:
-
Aqueous Solubility (Shake-Flask Method):
-
Add an excess amount of the compound to a known volume of water in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge or filter the suspension to remove undissolved solid.
-
Determine the concentration of the compound in the clear supernatant using a suitable analytical method, such as HPLC with a calibration curve.
-
-
pKa Determination (Potentiometric Titration):
-
Dissolve a known amount of the compound in water.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Then, titrate with a standardized solution of a strong base (e.g., NaOH).
-
Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
-
-
Melting Point (Capillary Method):
-
Pack a small amount of the dry, powdered compound into a capillary tube.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample slowly and record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.
-
Section 3: Implications for Drug Development
The predicted physicochemical properties of this compound suggest a molecule with a balanced profile of lipophilicity and hydrophilicity. The presence of both acidic and basic centers indicates that its solubility and absorption will be influenced by the pH of the physiological environment. This zwitterionic nature could be advantageous for oral bioavailability. The pyrrolidine scaffold is a common feature in many successful drugs, and its derivatives have shown a wide range of biological activities, including roles as enzyme inhibitors and receptor modulators. [1][2][3]Further investigation into the biological activity of this novel compound is therefore highly warranted.
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The Emergence of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid: A Deep Dive into its Presumed Mechanism of Action as a Dipeptidyl Peptidase-IV Inhibitor
This technical guide provides a comprehensive exploration of the putative mechanism of action for N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid, a compound poised for interest within metabolic disease research. Drawing from established knowledge of structurally related molecules, we will dissect its likely interaction with Dipeptidyl Peptidase-IV (DPP-IV), a critical enzyme in glucose homeostasis. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound's therapeutic potential.
Introduction: The Incretin Effect and the Role of DPP-IV
The regulation of blood glucose is a complex physiological process, with the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), playing a pivotal role.[1] Released from the gastrointestinal tract following food intake, these hormones stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[1] This elegant feedback loop ensures that insulin is released precisely when needed, minimizing the risk of hypoglycemia.
However, the therapeutic window of native incretins is fleeting. They are rapidly inactivated by the enzyme Dipeptidyl Peptidase-IV (DPP-IV), a serine protease that cleaves the N-terminal dipeptide from GLP-1 and GIP, rendering them inactive.[2] Consequently, inhibiting DPP-IV has emerged as a major therapeutic strategy for the management of type 2 diabetes mellitus.[1][3] By preventing the degradation of incretins, DPP-IV inhibitors prolong their biological activity, leading to enhanced insulin secretion, suppressed glucagon release, and improved glycemic control.
The Cyanopyrrolidine Scaffold: A Privileged Motif for DPP-IV Inhibition
A significant class of DPP-IV inhibitors is characterized by a cyanopyrrolidine moiety.[4][5] This structural feature acts as a "warhead," forming a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-IV enzyme. This interaction is key to the potent and selective inhibition exhibited by these compounds.
Based on its chemical structure, this compound belongs to this class of inhibitors. The core cyanopyrrolidine structure is appended with an N-propyl group and an acetic acid moiety. These substitutions are anticipated to modulate the compound's physicochemical properties, including its potency, selectivity, and pharmacokinetic profile. The N-propyl group may influence hydrophobic interactions within the enzyme's active site, while the acetic acid group could impact solubility and potential interactions with charged residues.
Proposed Mechanism of Action: A Step-by-Step Interaction with DPP-IV
The inhibitory action of this compound on DPP-IV is hypothesized to proceed through the following steps:
-
Initial Binding: The inhibitor enters the active site of DPP-IV. The pyrrolidine ring likely orients itself to interact with key residues, guided by a combination of hydrophobic and electrostatic interactions. The N-propyl and acetic acid side chains will play a crucial role in achieving optimal orientation and affinity.
-
Nucleophilic Attack: The catalytic serine residue (Ser630) in the DPP-IV active site performs a nucleophilic attack on the carbon atom of the nitrile group of the cyanopyrrolidine warhead.
-
Formation of a Covalent Adduct: This attack results in the formation of a transient, reversible covalent imidate adduct. This adduct effectively blocks the active site, preventing the enzyme from binding to and cleaving its natural substrates, GLP-1 and GIP.
-
Enzyme Inhibition and Upstream Effects: With DPP-IV inhibited, the circulating levels of active GLP-1 and GIP increase. This leads to a cascade of downstream physiological effects, including:
-
Enhanced glucose-dependent insulin secretion from pancreatic β-cells.
-
Suppression of glucagon secretion from pancreatic α-cells.
-
Delayed gastric emptying.
-
Promotion of satiety.
-
The culmination of these effects is improved overall glycemic control.
Visualizing the Pathway and Interaction
To better illustrate the proposed mechanism and its physiological context, the following diagrams are provided.
Figure 1: Signaling pathway illustrating the role of DPP-IV and the therapeutic effect of its inhibition.
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- 3. Discovery of 2-[4-{{2-(2S,5R)-2-cyano-5-ethynyl-1-pyrrolidinyl]-2-oxoethyl]amino]- 4-methyl-1-piperidinyl]-4-pyridinecarboxylic acid (ABT-279): a very potent, selective, effective, and well-tolerated inhibitor of dipeptidyl peptidase-IV, useful for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the In Silico Modeling of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid as a Putative Dipeptidyl Peptidase-4 Inhibitor
This guide provides a comprehensive technical framework for the in silico evaluation of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid, a novel small molecule with therapeutic potential. We will explore its characteristics through the lens of computational drug discovery, focusing on its putative role as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme implicated in type 2 diabetes. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery.
Introduction: The Rationale for In Silico Investigation
The journey of a drug from concept to clinic is fraught with challenges, high costs, and a significant attrition rate. In silico modeling has emerged as an indispensable tool to mitigate these risks by providing early-stage insights into a molecule's potential efficacy, safety, and pharmacokinetic profile. By simulating complex biological interactions within a computational environment, we can prioritize promising candidates, refine chemical structures, and design more effective preclinical and clinical studies.
This compound belongs to the pyrrolidine class of compounds. Derivatives of this scaffold have shown a wide range of biological activities.[1] Notably, cyanopyrrolidine-based structures are a hallmark of several approved Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[1] DPP-4 is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1).[2] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[2]
Given the structural similarities of our target molecule to known DPP-4 inhibitors, we hypothesize that this compound may also exhibit inhibitory activity against this enzyme. This guide will detail the in silico workflow to test this hypothesis, encompassing target preparation, ligand preparation, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
Part 1: Foundational Steps - Preparing the Digital Laboratory
A successful in silico study hinges on the quality of the input data. This section outlines the critical first steps of preparing both the protein target and the small molecule ligand for computational analysis.
Target Protein Preparation: Human Dipeptidyl Peptidase-4 (DPP-4)
The three-dimensional structure of the target protein is the cornerstone of structure-based drug design. We will retrieve the crystal structure of human DPP-4 from the Protein Data Bank (PDB), a repository of experimentally determined biomolecular structures.
Protocol 1: DPP-4 Structure Preparation
-
Data Retrieval: Access the Protein Data Bank () and search for human Dipeptidyl Peptidase-4. Select a high-resolution crystal structure complexed with a known pyrrolidine-based inhibitor (e.g., PDB ID: 4A5S).[3]
-
Initial Cleaning: Load the PDB file into a molecular modeling software (e.g., PyMOL, Chimera, Schrödinger Maestro). Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand. This provides a clean apo structure of the enzyme.
-
Protonation and Optimization: Assign the correct protonation states to the amino acid residues at a physiological pH of 7.4. This is crucial for accurately modeling electrostatic interactions. Subsequently, perform a brief energy minimization of the protein structure to relieve any steric clashes introduced during the cleaning process.
Ligand Preparation: this compound
The ligand, this compound, must be converted from a 2D representation to a low-energy 3D conformation suitable for docking.
Protocol 2: Ligand Structure Preparation
-
2D to 3D Conversion: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for the molecule: CCCN(C(=N)C#N)C1CC(CC1C(=O)O). Use a chemical drawing tool or a computational chemistry package to convert this 2D representation into a 3D structure.
-
Energy Minimization: Employ a suitable force field (e.g., MMFF94) to perform a thorough energy minimization of the 3D structure. This ensures that the ligand is in a low-energy, stable conformation.
-
Charge Calculation: Calculate the partial atomic charges for the ligand. This is essential for accurately modeling the electrostatic interactions with the protein target.
Part 2: Predicting the Interaction - Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It allows us to visualize the binding mode and estimate the binding affinity.
The Rationale for Docking
By docking this compound into the active site of DPP-4, we can:
-
Assess Binding Plausibility: Determine if the molecule can physically fit within the active site.
-
Identify Key Interactions: Pinpoint the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the ligand.
-
Estimate Binding Affinity: Obtain a docking score that serves as a qualitative measure of the binding strength.
The active site of DPP-4 is well-characterized and consists of several key sub-pockets (S1, S2, S1', S2').[4] For a pyrrolidine-based inhibitor, the pyrrolidine ring is expected to occupy the hydrophobic S1 pocket.[1]
Protocol 3: Molecular Docking Workflow
-
Define the Binding Site: Based on the position of the co-crystallized ligand in the original PDB file, define a docking grid or sphere that encompasses the entire active site of DPP-4.
-
Ligand Docking: Using a validated docking program (e.g., AutoDock Vina, GOLD, Glide), dock the prepared 3D structure of this compound into the defined binding site of DPP-4.[3]
-
Pose Analysis: Analyze the top-scoring docking poses. Scrutinize the interactions between the ligand and the key active site residues, such as the catalytic triad (Ser630, Asp708, His740) and residues in the S1 and S2 pockets.[5]
-
Scoring and Comparison: Compare the docking score of the novel compound with that of a known DPP-4 inhibitor (e.g., sitagliptin) docked under the same conditions. This provides a benchmark for its potential potency.
Caption: A streamlined workflow for molecular docking studies.
Part 3: Assessing Stability - Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the complex and the energetics of binding.
The Value of Dynamic Simulation
MD simulations are crucial for:
-
Validating Docking Poses: Assessing whether the binding mode predicted by docking is stable over time.
-
Calculating Binding Free Energy: Providing a more accurate estimation of binding affinity by considering the dynamic nature of the system.
-
Understanding Conformational Changes: Observing how the protein and ligand adapt to each other upon binding.
Protocol 4: Molecular Dynamics Simulation Workflow
-
System Setup: Place the docked ligand-protein complex in a simulation box filled with a chosen water model (e.g., TIP3P). Add counter-ions to neutralize the system.
-
Minimization and Equilibration: Perform a series of energy minimization and equilibration steps to relax the system and bring it to the desired temperature and pressure.
-
Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the simulation trajectory to calculate root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond occupancy.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP) to calculate the binding free energy.
Part 4: Predicting Drug-Likeness - ADMET & QSAR
A potent molecule is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. In silico ADMET and Quantitative Structure-Activity Relationship (QSAR) models are essential for early-stage risk assessment.[6][7]
The Importance of Early Profiling
-
ADMET Prediction: In silico tools can predict a wide range of properties, including aqueous solubility, intestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential for cytochrome P450 inhibition.[8]
-
QSAR Modeling: QSAR models establish a mathematical relationship between the chemical structure and biological activity.[9] If a dataset of known DPP-4 inhibitors is available, a QSAR model can be built to predict the activity of our novel compound.[10]
Protocol 5: In Silico ADMET and QSAR Prediction
-
ADMET Profiling: Submit the SMILES string of this compound to a variety of online ADMET prediction servers (e.g., SwissADME, pkCSM).
-
Data Aggregation and Analysis: Collate the predicted ADMET properties into a table for easy comparison with the profiles of known drugs. Pay close attention to any predicted liabilities, such as poor absorption or potential for toxicity.
-
QSAR Model Application (if applicable): If a pre-existing and validated QSAR model for DPP-4 inhibition is available, use it to predict the inhibitory activity (e.g., pIC50) of the target molecule.
Predicted Physicochemical and ADMET Properties
| Property | Predicted Value | Interpretation |
| Molecular Weight | ~225 g/mol | Within the range for good oral bioavailability. |
| LogP | ~1.5 | Indicates good lipophilicity for membrane permeation. |
| Aqueous Solubility | Moderately Soluble | Acceptable for oral absorption. |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |
| Blood-Brain Barrier Permeant | No | Reduced risk of central nervous system side effects. |
| CYP2D6 Inhibitor | No | Lower potential for drug-drug interactions. |
| AMES Toxicity | No | Unlikely to be mutagenic. |
Note: These are hypothetical predicted values for illustrative purposes.
Caption: Workflow for ADMET and QSAR analysis.
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive in silico workflow for the initial assessment of this compound as a potential DPP-4 inhibitor. By following these protocols, researchers can generate a robust dataset to support or refute the initial hypothesis and make informed decisions about progressing the molecule to the next stage of drug discovery.
The results from these computational studies, including the predicted binding mode, binding affinity, and ADMET profile, will provide a strong foundation for the design of in vitro and in vivo experiments. For instance, the predicted binding interactions can guide site-directed mutagenesis studies to validate the binding mode, and the predicted ADMET properties can inform the design of pharmacokinetic studies. Ultimately, the integration of in silico modeling with experimental validation is key to accelerating the discovery of novel therapeutics.
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Insilico docking analysis of Dipeptidylpeptidase-4 (DPP-IV or CD26) with some selective bioflavonoids using Genetic Lamarckian A. (n.d.). Scholars Research Library. Retrieved from [Link]
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A Senior Application Scientist's Guide to Target Identification for N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid
Executive Summary
The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology.[1][2] This guide provides a comprehensive, multi-faceted strategy for elucidating the molecular target(s) of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid, a novel chemical entity (NCE). As direct biological data for this specific compound is not publicly available, this document outlines a robust, logic-driven workflow based on its structural characteristics. We will progress from hypothesis generation and computational prediction to direct biophysical validation, cellular target engagement, and unbiased proteomic screening. Each phase is designed to build upon the last, culminating in a high-confidence target dossier. The protocols and strategies herein are grounded in established, field-proven methodologies to ensure scientific rigor and reproducibility.
Introduction and Initial Compound Analysis
The journey to understand a small molecule's mechanism of action begins with target identification.[2] This process is essential for optimizing therapeutic effects, predicting potential toxicities, and developing robust biomarkers.[3] Our subject compound, this compound (PubChem CID: 71751843), presents a unique scaffold for investigation[4].
Structural Analysis and Hypothesis Generation:
At the core of our strategy is a thorough analysis of the compound's structure:
-
Pyrrolidine-5-acetic Acid Scaffold: This moiety is a proline analogue. Proline mimetics are known to interact with a wide range of enzymes, including peptidases (e.g., Dipeptidyl peptidase-4, DPP-4), prolyl hydroxylases, and other proline-utilizing enzymes.
-
Cyanamidine Group: This functional group is a key feature. It is a bioisostere of a carboxylic acid but possesses distinct electronic and hydrogen-bonding properties. Critically, it can act as a covalent warhead, potentially forming an irreversible bond with nucleophilic residues (e.g., cysteine, serine, lysine) in a protein's active site. This opens the possibility for covalent inhibition, a mechanism that can lead to high potency and prolonged duration of action.
-
N-Propyl Group: This alkyl substituent will influence the compound's lipophilicity and steric interactions within a binding pocket, affecting both potency and selectivity.
Based on this analysis, our initial hypotheses suggest that this compound may target enzymes, particularly hydrolases or transferases, that recognize proline-like substrates and have a reactive nucleophile in their active site.
Phase 1: In Silico Target Prediction
Before initiating wet-lab experiments, computational methods provide a cost-effective and rapid way to generate a tractable list of potential targets.[5][6][7] This approach harnesses predictive algorithms to screen our compound against vast databases of protein structures and ligand-binding information.[5][8]
Methodology:
-
Chemical Similarity Searching: Utilize databases like ChEMBL and PubChem to identify compounds with similar structures or substructures that have known biological targets. This can provide immediate leads based on the principle that structurally similar molecules often share biological activities.
-
Pharmacophore Modeling & Reverse Docking: A 3D pharmacophore model of the compound will be generated to define its key chemical features. This model will be used to screen against a database of protein binding sites (e.g., PDBBind, sc-PDB) to identify proteins that can geometrically and chemically accommodate the molecule. This "reverse docking" paradigm shifts from screening many compounds against one target to screening one compound against many potential targets.[8]
Expected Outcome: A prioritized list of 10-50 potential protein targets, ranked by docking scores and pharmacophore fit, for subsequent biophysical validation.
Caption: Workflow for computational target prediction.
Phase 2: Biophysical Validation of Direct Binding
The next critical step is to confirm a direct, physical interaction between the compound and the high-priority targets identified in Phase 1. Surface Plasmon Resonance (SPR) is a gold-standard, label-free technique for this purpose.[9][10][11]
Core Technique: Surface Plasmon Resonance (SPR)
SPR measures biomolecular interactions in real-time by detecting changes in the refractive index on a sensor surface as an analyte (our compound) flows over an immobilized ligand (the target protein).[10][11] This allows for the precise determination of binding kinetics (association and dissociation rates) and affinity (KD).[10][11]
Caption: Principle of Surface Plasmon Resonance (SPR).
Experimental Protocol: SPR Kinetic Analysis
-
Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip (e.g., CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). A typical concentration range would be 0.1 to 100 µM.
-
Binding Measurement: Inject the compound dilutions sequentially over the immobilized protein surface, followed by a dissociation phase with running buffer.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
Data Presentation: Hypothetical SPR Results
| Target Protein | ka (1/Ms) | kd (1/s) | KD (nM) | Interpretation |
| Protease X | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 | High Affinity |
| Kinase Y | 2.1 x 10⁴ | 4.2 x 10⁻² | 2000 | Moderate Affinity |
| Transferase Z | No Binding Detected | - | - | Not a direct binder |
Phase 3: Cellular Target Engagement
Confirming that the compound binds its target within the complex environment of a living cell is the ultimate validation.[12] The Cellular Thermal Shift Assay (CETSA) is the premier method for this purpose, as it directly measures target engagement without requiring any modification to the compound or the protein.[12][13][14][15]
Core Technique: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.[12]
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment: Treat intact cultured cells with either vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.[16]
-
Thermal Challenge: Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by rapid cooling.[16]
-
Cell Lysis & Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction from the precipitated/aggregated proteins by centrifugation.[13]
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western Blotting with a specific antibody.
-
Data Analysis: Plot the percentage of soluble protein versus temperature. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target engagement.
Caption: Key steps in the CETSA experimental workflow.
Phase 4: Unbiased Proteome-Wide Identification
While the previous phases focus on validating hypothesized targets, unbiased approaches are essential for discovering unexpected targets or for cases where in silico methods yield no strong candidates.[17] Affinity-based protein profiling (AfBPP) is a powerful chemoproteomic technique for this purpose.[18][19][20][21][22]
Core Technique: Affinity-Based Protein Profiling (AfBPP)
This method uses a chemically modified version of the small molecule—a "probe"—to capture its binding partners from a complex cell lysate.[17] The captured proteins are then identified by mass spectrometry.
Prerequisite: Chemical Probe Synthesis
A probe version of this compound must be synthesized. This involves strategically adding two key components:
-
An Enrichment Handle: Typically biotin, for high-affinity capture on streptavidin beads.
-
A Photo-reactive Crosslinker: Such as a diazirine or benzophenone. This group, when activated by UV light, forms a covalent bond with any nearby protein, capturing both high- and low-affinity interactors.
Experimental Protocol: Photoaffinity Labeling
-
Probe Incubation: Incubate the photo-reactive biotinylated probe with a cell lysate or intact cells. To identify specific binders, run a parallel competition experiment where the lysate is pre-incubated with an excess of the original, unmodified compound.
-
UV Crosslinking: Expose the samples to UV light (e.g., 365 nm) to covalently link the probe to its target proteins.
-
Enrichment: Lyse the cells (if not already done) and enrich the biotin-tagged protein complexes using streptavidin-coated beads.
-
Proteomics: Elute the captured proteins, digest them into peptides (e.g., with trypsin), and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample but show reduced enrichment in the competition sample. These are high-confidence target candidates.
Caption: Workflow for unbiased target ID using AfBPP.
Conclusion: A Convergent Strategy for Target Validation
Determining the biological target of a novel compound like this compound requires a rigorous, multi-pronged approach. No single experiment is definitive. Confidence is achieved by the convergence of evidence from orthogonal methods. The strategy outlined in this guide—beginning with computational predictions, confirming direct binding with biophysical methods like SPR, verifying engagement in a cellular context with CETSA, and exploring the entire proteome with unbiased affinity proteomics—provides a powerful and self-validating framework. The successful execution of this workflow will not only identify the direct target(s) but also illuminate the compound's mechanism of action, paving the way for its future development as a chemical probe or therapeutic agent.
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Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1-36. [Link]
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de Araújo, M. B., et al. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]
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Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]
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Marton, M. J., et al. (2024). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. [Link]
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Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells with the cellular thermal shift assay. Science. [Link]
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Shokrollahi, E., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link]
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Vankayalapati, H. (2018). Activity based Protein Profiling (Abpp). Creative Biolabs. [Link]
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Wang, S., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science. [Link]
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An In-depth Technical Guide to the Structural Elucidation of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid
Introduction
N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid is a substituted proline derivative of interest in drug discovery and development. Its unique structure, featuring a cyanomidine moiety, a carboxylic acid, and a specific stereochemistry at the C2 position, presents a compelling challenge for structural elucidation. This guide provides a comprehensive, multi-technique approach to unambiguously determine and verify the chemical structure of this compound. The methodologies outlined herein are designed to be self-validating, ensuring the highest degree of confidence in the final structural assignment. This document is intended for researchers, scientists, and drug development professionals with a working knowledge of analytical chemistry.
The elucidation of a novel chemical entity's structure is a cornerstone of chemical and pharmaceutical research. It is a process that relies not on a single technique, but on the synergistic application of multiple analytical methods. Mass spectrometry provides crucial information on molecular weight and elemental composition, while infrared spectroscopy offers insights into the functional groups present. Nuclear magnetic resonance (NMR) spectroscopy, however, stands as the most powerful tool, allowing for the detailed mapping of the carbon-hydrogen framework and the connectivity between atoms.
This guide will detail a systematic workflow for the structural elucidation of this compound, beginning with fundamental analyses and progressing to more complex, multi-dimensional NMR experiments. Each step is accompanied by an explanation of the underlying principles and the expected outcomes, reflecting a field-proven approach to solving complex chemical structures.
I. Foundational Analysis: Confirming Molecular Identity and Functional Groups
The initial phase of structural elucidation focuses on confirming the molecular formula and identifying the key functional groups. This is achieved through a combination of high-resolution mass spectrometry (HRMS) and Fourier-transform infrared (FTIR) spectroscopy.
A. High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
Rationale: Before delving into the intricacies of atomic connectivity, it is imperative to establish the elemental composition of the molecule. HRMS provides a highly accurate mass measurement, which can be used to deduce the molecular formula.
Experimental Protocol:
-
Sample Preparation: Dissolve a small quantity (approximately 1 mg) of the analyte in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
Expected Data & Interpretation: The expected molecular weight of this compound (C₁₀H₁₅N₃O₂) is 210.1215 g/mol . The HRMS data should yield a mass measurement within a few parts per million (ppm) of this value. This high degree of accuracy allows for the confident assignment of the molecular formula.
| Ion | Expected Exact Mass | Observed Mass (Example) | Mass Error (ppm) |
| [C₁₀H₁₆N₃O₂]⁺ ([M+H]⁺) | 211.1293 | 211.1291 | -0.95 |
| [C₁₀H₁₄N₃O₂]⁻ ([M-H]⁻) | 209.1137 | 209.1139 | +0.96 |
B. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Rationale: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of chemical bonds. It is particularly useful for identifying key functional groups.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or as a solid mixed with KBr and pressed into a pellet.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
Expected Data & Interpretation: The FTIR spectrum will provide evidence for the presence of the carboxylic acid, the cyano group, and the alkyl chains.[1][2][3][4]
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | O-H stretch |
| C=O (Carboxylic Acid) | 1760-1710 | C=O stretch |
| C≡N (Cyanomidine) | 2260-2240 | C≡N stretch |
| C-H (Alkyl) | 2960-2850 | C-H stretch |
The presence of these characteristic absorption bands provides strong, confirmatory evidence for the proposed functional groups within the molecule.
II. Unraveling the Molecular Framework: 1D and 2D NMR Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom and their connectivity.[5][6][7]
A. 1D NMR: ¹H and ¹³C Spectra
Rationale: One-dimensional NMR spectra provide the initial map of the hydrogen and carbon atoms in the molecule. The chemical shift, integration (for ¹H), and multiplicity of each signal offer clues to the local electronic environment and neighboring atoms.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical and may depend on the solubility of the compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.
Expected ¹H NMR Data (Predicted):
-
Propyl Group: Signals corresponding to the CH₃, CH₂, and N-CH₂ protons.
-
Pyrrolidine Ring: A series of complex multiplets for the CH₂ groups and the two CH protons. The stereochemistry at C2 and C5 will influence the chemical shifts and coupling constants.
-
Acetic Acid Moiety: A set of signals for the CH₂ group adjacent to the carboxylic acid.
-
Carboxylic Acid Proton: A broad singlet, which may be exchangeable with D₂O.
Expected ¹³C NMR Data (Predicted):
-
Carbonyl Carbon: A signal in the range of 170-180 ppm.
-
Cyanomidine Carbon: A signal around 115-125 ppm.
-
Pyrrolidine and Propyl Carbons: A series of signals in the aliphatic region (10-70 ppm).
B. 2D NMR: Establishing Connectivity
Rationale: While 1D NMR provides a list of ingredients, 2D NMR reveals the recipe – how the atoms are connected. A suite of 2D experiments is essential for unambiguously assembling the molecular structure.
Experimental Workflow Diagram:
Caption: Workflow for NMR-based structural elucidation.
1. COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).
-
Interpretation: Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of spin systems, such as the propyl group and the protons within the pyrrolidine ring.
2. HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbon atoms.
-
Interpretation: Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon it is bonded to. This allows for the unambiguous assignment of carbon signals based on the more easily assigned proton signals.
3. HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range couplings between protons and carbons (typically over 2-4 bonds).
-
Interpretation: This is arguably the most critical experiment for piecing the molecular puzzle together. HMBC cross-peaks will connect the different spin systems identified in the COSY spectrum. For instance, correlations should be observed between:
-
The N-CH₂ protons of the propyl group and the carbons of the pyrrolidine ring.
-
The protons of the pyrrolidine ring and the cyanomidine carbon.
-
The protons on C5 of the pyrrolidine ring and the carbons of the acetic acid moiety.
-
4. NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify protons that are close to each other in space, regardless of their bonding.
-
Interpretation: NOESY is crucial for confirming the stereochemistry. For the 2S, 5S or 2S, 5R diastereomers, specific through-space interactions will be observed. For example, the relative orientation of the substituent at C2 and the acetic acid group at C5 can be determined by observing NOE cross-peaks between the respective protons.
III. Final Confirmation and Data Consolidation
The culmination of the above experiments should provide a self-consistent and unambiguous structural assignment for this compound.
Structural Elucidation Logic Diagram:
Caption: Logical flow from raw data to final structure.
By systematically applying this comprehensive analytical workflow, researchers can confidently elucidate the structure of this compound. The integration of data from multiple orthogonal techniques provides the necessary checks and balances to ensure a robust and reliable structural assignment, which is a prerequisite for any further investigation into the compound's biological activity and potential as a therapeutic agent.
References
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Bax, A., & Lerner, L. (1986). Two-dimensional nuclear magnetic resonance spectroscopy. Science, 232(4753), 960-967. Available at: [Link]
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Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
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Hong, M., & Jakes, K. (2026). Chemists determine the structure of the fuzzy coat that surrounds Tau proteins. MIT News. Available at: [Link]
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National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. Available at: [Link]
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- Smith, B. C. (1999).
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-
Tsedilin, A. M., et al. (2019). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of The American Society for Mass Spectrometry, 30(8), 1494-1505. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid
This document provides an in-depth technical guide for the spectroscopic characterization of the novel compound N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid. As empirical data for this specific molecule is not publicly available, this guide establishes a robust framework for its analysis by leveraging predictive methodologies and foundational principles of analytical chemistry. It is designed for researchers, scientists, and drug development professionals who require unambiguous structural confirmation of novel chemical entities.
The protocols and interpretations herein are based on established principles of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing a predictive but scientifically rigorous pathway for analysis.
Molecular Structure and Physicochemical Properties
A thorough analytical strategy begins with a clear understanding of the target molecule. This compound is a substituted proline derivative featuring several key functional groups that will dictate its spectroscopic signature.
-
Molecular Formula: C₁₁H₁₇N₃O₃
-
Monoisotopic Mass: 239.1270 g/mol
-
Key Structural Features:
-
A saturated five-membered pyrrolidine ring.
-
A stereocenter at the C2 position (S-configuration).
-
An N-propyl group attached to the pyrrolidine nitrogen.
-
A cyanomidine group at the C2 position.
-
An acetic acid moiety at the C5 position.
-
Caption: Molecular Structure of this compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS is indispensable for confirming the elemental composition of a novel compound.[1][2] The high mass accuracy provided by technologies like Orbitrap or Time-of-Flight (TOF) analyzers allows for the determination of a molecular formula with high confidence.[1][3][4]
Experimental Protocol: LC-HRMS
This protocol is designed to achieve robust ionization and separation, providing clean data for formula determination and fragmentation analysis.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 acetonitrile/water mixture to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL in the same solvent.
-
Chromatographic Separation:
-
System: A standard UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, and re-equilibrate at 5% B for 2.5 min.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometer Settings (Positive ESI Mode):
-
Ionization Source: Electrospray Ionization (ESI). ESI is a "soft" ionization technique ideal for preventing fragmentation of the parent molecule.[5][6]
-
Rationale for Positive Mode: The presence of multiple nitrogen atoms (pyrrolidine and cyanomidine) makes the molecule readily protonated.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Drying Gas (N₂): Flow rate of 10 L/min at 350 °C.
-
Acquisition Mode: Full scan MS from m/z 50-500. For fragmentation, use targeted MS/MS on the predicted precursor ion.
-
Predicted Mass Spectrometric Data
The primary goal is to observe the protonated molecule, [M+H]⁺.
| Parameter | Predicted Value | Rationale |
| Molecular Formula | C₁₁H₁₇N₃O₃ | Based on molecular structure. |
| Exact Mass (M) | 239.1270 | Monoisotopic mass. |
| [M+H]⁺ (Precursor Ion) | 240.1342 | Calculated m/z for the protonated molecule (C₁₁H₁₈N₃O₃⁺). |
Self-Validation: The system's validity is confirmed by injecting a known standard to verify mass accuracy is within an acceptable range (typically < 5 ppm). The observed isotopic pattern of the analyte should also match the theoretical pattern for C₁₁H₁₈N₃O₃⁺.
Predicted MS/MS Fragmentation Pathway
Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion.[7] The fragmentation of proline-containing structures often involves characteristic losses related to the ring and its substituents.[8][9]
Caption: Predicted ESI-MS/MS fragmentation pathway for [M+H]⁺.
-
Loss of Propene (m/z 197.12): A common fragmentation for N-alkyl amines via a McLafferty-type rearrangement or charge-remote fragmentation.
-
Loss of Acetic Acid (m/z 181.09): Neutral loss of the acetic acid side chain is a highly probable event.
-
Propyl-pyrrolidine fragment (m/z 113.09): Cleavage of the bond between C5 and the acetic acid side chain.
-
Proline Iminium Ion (m/z 70.07): A classic, highly stable fragment resulting from the cleavage of the pyrrolidine ring, characteristic of proline-containing molecules.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for elucidating the precise connectivity and stereochemistry of organic molecules.[10] Both ¹H and ¹³C NMR spectra are required for full characterization.
Experimental Protocol: NMR Sample Preparation & Acquisition
Meticulous sample preparation is crucial for acquiring high-quality NMR spectra.[11][12][13]
-
Solvent Selection: Deuterated methanol (CD₃OD) or Dimethyl sulfoxide (DMSO-d₆) are recommended due to the polarity of the carboxylic acid and cyanomidine groups. The choice of solvent can significantly affect chemical shifts.[14]
-
Sample Preparation:
-
Weigh 5-10 mg of the compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of the chosen deuterated solvent.[15]
-
Cap the tube and gently vortex or sonicate until the sample is fully dissolved. Ensure no particulate matter remains.[13]
-
Add a small amount of an internal standard like Tetramethylsilane (TMS) if absolute chemical shift referencing is required, although referencing to the residual solvent peak is common practice.
-
-
Instrumental Parameters (500 MHz Spectrometer):
-
¹H NMR:
-
Acquire 16-32 scans.
-
Set a spectral width of 12-16 ppm.
-
Use a relaxation delay (d1) of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire 1024-4096 scans (or more, depending on concentration).
-
Use proton decoupling.
-
Set a spectral width of 200-220 ppm.
-
-
Predicted ¹H NMR Spectrum (500 MHz, CD₃OD)
Predictions are based on standard chemical shift values and substituent effects.[16][17] The exact values can vary, but the relative positions and multiplicities are key identifiers.
| Proton Label (See Structure) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| -COOH | ~11-12 (or not observed) | Broad Singlet | 1H | Acidic proton, may exchange with solvent deuterium. |
| H-2 | ~4.0 - 4.5 | Doublet of Doublets (dd) | 1H | Alpha to cyanomidine and nitrogen, deshielded. |
| H-5 | ~3.8 - 4.3 | Multiplet (m) | 1H | Alpha to nitrogen and acetic acid group, deshielded. |
| N-CH₂- (Propyl) | ~3.0 - 3.5 | Multiplet (m) | 2H | Alpha to nitrogen. |
| -CH₂-COOH | ~2.5 - 2.9 | Multiplet (m) | 2H | Alpha to carboxyl group, diastereotopic. |
| H-3, H-4 (Ring) | ~1.8 - 2.4 | Multiplets (m) | 4H | Aliphatic protons on the pyrrolidine ring. |
| -CH₂- (Propyl) | ~1.5 - 1.8 | Sextet | 2H | Beta to nitrogen. |
| -CH₃ (Propyl) | ~0.9 - 1.1 | Triplet (t) | 3H | Terminal methyl group. |
Predicted ¹³C NMR Spectrum (125 MHz, CD₃OD)
The number of unique signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule.[18]
| Carbon Label (See Structure) | Predicted Shift (δ, ppm) | Assignment Rationale |
| C=O (Carboxyl) | ~175 - 180 | Carboxylic acid carbonyl carbon. |
| C=N (Cyanimido) | ~160 - 165 | Imidine carbon, highly deshielded. |
| C-2 | ~65 - 70 | Alpha to two nitrogen atoms. |
| C-5 | ~60 - 65 | Alpha to nitrogen. |
| N-CH₂- (Propyl) | ~50 - 55 | Alpha to nitrogen. |
| -CH₂-COOH | ~35 - 40 | Alpha to carboxyl group. |
| C-3 | ~30 - 35 | Pyrrolidine ring carbon. |
| C-4 | ~25 - 30 | Pyrrolidine ring carbon. |
| -CH₂- (Propyl) | ~20 - 25 | Beta to nitrogen. |
| -CH₃ (Propyl) | ~10 - 15 | Terminal methyl group. |
Integrated Data Analysis and Structural Confirmation
The definitive structure of this compound is confirmed by synthesizing the information from these orthogonal techniques.
Caption: Workflow for unambiguous structural confirmation.
-
HRMS provides the elemental composition, acting as the foundational check.
-
¹³C NMR confirms the presence of all 11 unique carbon atoms predicted by the structure.
-
¹H NMR confirms the number of protons in different chemical environments and, through their multiplicities, provides direct evidence of neighboring protons, thus mapping the proton framework.
-
MS/MS data corroborates the presence of key functional groups (e.g., the propyl group and the core proline ring) by matching observed neutral losses and fragment ions to the proposed structure.
By following this comprehensive analytical workflow, researchers can achieve a high level of confidence in the identity and purity of this compound, a critical step in any research or drug development pipeline.
References
-
Abraham, R. J. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]
-
Guan, X., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]
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ACD/Labs. (n.d.). NMR Prediction. [Link]
-
Siniscalchi, T. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. [Link]
-
Sorkin, A., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Physical Chemistry Chemical Physics. [Link]
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Ashen-Garry, J. (2022). 1H NMR: How Many Signals?. Master Organic Chemistry. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
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Ho, C. S., & Lam, C. W. K. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
ResolveMass Laboratories Inc. (2026). High Resolution Mass Spectrometry (HRMS) Analysis. [Link]
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Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology. [Link]
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University of Western Ontario. (n.d.). NMR Sample Preparation. [Link]
-
Physics LibreTexts. (2022). Electrospray Ionization (ESI) Mass Spectrometry. [Link]
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Basics of NMR. (n.d.). Sample Preparation. [Link]
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Chamala, R. R., et al. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry. [Link]
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A Comprehensive Guide to the Solubility Profiling of Novel Pyrrolidine Derivatives: A Case Study of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid
An initial search for "N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid" in chemical and scientific databases yielded no specific results. This suggests the compound may be a novel chemical entity, a proprietary molecule not yet disclosed in public literature, or a hypothetical structure for academic purposes.
Therefore, this guide will proceed by establishing a framework for determining the solubility profile of a novel pyrrolidine-based carboxylic acid derivative, using "this compound" as the primary case study. We will infer its likely physicochemical properties from its name to construct a scientifically rigorous, universally applicable methodology. This approach ensures that the protocols and insights provided are grounded in established principles of medicinal chemistry and pharmaceutical science, making them valuable for researchers working with any new chemical entity.
Our focus will be on the how and why—the strategic planning, execution, and interpretation of solubility experiments—that form the cornerstone of early-stage drug development.
Authored by: Gemini, Senior Application Scientist
Abstract
Solubility is a critical determinant of a drug candidate's bioavailability and overall developability. For novel chemical entities (NCEs) such as the hypothetical molecule this compound, a thorough understanding of the solubility profile is not merely a data point but a foundational pillar of the preclinical development program. This guide provides an in-depth methodology for characterizing the aqueous solubility of such compounds. We will dissect the theoretical underpinnings based on its inferred structure, present detailed protocols for thermodynamic and kinetic solubility assessment, explore the crucial impact of pH, and offer a framework for data interpretation. This document serves as a practical manual for researchers, scientists, and drug development professionals dedicated to advancing NCEs from the bench to the clinic.
Theoretical Physicochemical Assessment
Before any empirical testing, we must analyze the inferred structure of this compound to predict its behavior. The name implies several key functional groups that govern its solubility:
-
Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle, generally contributing to moderate polarity.
-
Carboxylic Acid (-acetic Acid): A primary acidic group (pKa typically ~4-5). This group will be ionized (carboxylate, -COO⁻) at physiological pH (~7.4), significantly enhancing aqueous solubility through ion-dipole interactions with water.
-
Cyanimido Group: A polar moiety capable of acting as a hydrogen bond acceptor, which can contribute positively to aqueous solubility.
-
N-Propyl Group: A three-carbon alkyl chain that adds lipophilicity (fat-solubility). This group will work to decrease aqueous solubility.
The molecule is amphiphilic , possessing both hydrophilic (carboxylic acid, cyanimido) and lipophilic (N-propyl, pyrrolidine backbone) regions. It is an ionizable compound (acidic), meaning its solubility will be highly dependent on the pH of the aqueous medium. At pH values below its pKa, the carboxylic acid will be protonated and neutral, leading to lower solubility. At pH values above its pKa, it will be deprotonated and charged, leading to significantly higher solubility.
Experimental Solubility Determination: Protocols and Rationale
A multi-faceted approach is required to build a complete solubility profile. We will focus on two core types of solubility: thermodynamic and kinetic.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. The Shake-Flask method (ICH M4Q Guideline) is the universally accepted standard for this measurement.
Rationale for this Method: This method is chosen for its accuracy and ability to determine the true equilibrium state, which is essential for biopharmaceutical classification (BCS) and for understanding the maximum dissolved concentration under stable conditions. It provides the baseline data against which all other solubility measurements are compared.
Detailed Step-by-Step Protocol:
-
Preparation: Accurately weigh an excess amount of this compound (e.g., 2-5 mg) into multiple glass vials. The excess solid is crucial to ensure a saturated solution is achieved.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 5.0, pH 7.4 phosphate-buffered saline, pH 1.2 HCl) to each vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a minimum of 24 hours. A 48-hour or 72-hour time point is often included to confirm that equilibrium has been reached (i.e., the concentration does not change between 24 and 48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let undissolved solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling & Dilution: Carefully extract an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation before analysis. A large dilution factor (e.g., 1:100) is common.
-
Quantification: Analyze the diluted sample using a validated analytical method, typically HPLC-UV or LC-MS/MS.
-
Calculation: Calculate the original concentration in the supernatant by applying the dilution factor. The result is reported in µg/mL or µM.
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for Shake-Flask Thermodynamic Solubility Assay.
Kinetic Solubility: High-Throughput Screening
Kinetic solubility measures the concentration of a compound that remains in solution after a solid compound, typically dissolved in DMSO, is added to an aqueous buffer. It is a measure of precipitation tendency and is crucial for early discovery screening where speed is essential.
Rationale for this Method: In early drug discovery, compounds are often stored in DMSO stock solutions. This assay mimics the process of diluting these stocks into aqueous buffers for biological assays. A low kinetic solubility can lead to compound precipitation in an assay, causing unreliable results. It is a high-throughput method ideal for ranking large numbers of compounds quickly.
Detailed Step-by-Step Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Dispensing: In a 96-well plate, add the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Compound Addition: Using a liquid handler, rapidly add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a final concentration of 100 µM and 1% DMSO).
-
Incubation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature to allow for precipitation to occur.
-
Precipitate Removal: Filter the plate using a filter plate (e.g., 0.45 µm pore size) to remove any precipitated material.
-
Quantification: Analyze the concentration of the compound in the filtrate, often by methods like nephelometry (light scattering), UV-Vis spectroscopy, or LC-MS.
pH-Solubility Profiling
Given that this compound is an acidic compound, its solubility will be lowest at low pH and will increase as the pH rises above its pKa. A pH-solubility profile is essential for predicting its behavior in the gastrointestinal (GI) tract.
Rationale for this Method: The pH of the human GI tract varies from ~1-3 in the stomach to ~6-7.5 in the small intestine. A pH-solubility profile helps predict where the drug will dissolve, which is a prerequisite for absorption. This is a critical dataset for forecasting oral bioavailability.
Protocol:
This is executed by performing the thermodynamic (Shake-Flask) solubility protocol across a range of physiologically relevant pH buffers.
-
Recommended Buffers:
-
pH 1.2 (Simulated Gastric Fluid)
-
pH 4.5 (Acetate Buffer)
-
pH 6.8 (Simulated Intestinal Fluid)
-
pH 7.4 (Phosphate-Buffered Saline)
-
Data Presentation and Interpretation
All quantitative data should be summarized for clear interpretation.
Table 1: Solubility Profile of this compound
| Assay Type | Buffer Condition | Temperature (°C) | Measured Solubility (µg/mL) | Solubility Class |
| Thermodynamic | pH 1.2 (SGF) | 25 | Hypothetical Value: 5 | Very Slightly Soluble |
| Thermodynamic | pH 4.5 (Acetate) | 25 | Hypothetical Value: 50 | Slightly Soluble |
| Thermodynamic | pH 6.8 (SIF) | 25 | Hypothetical Value: >500 | Soluble |
| Thermodynamic | pH 7.4 (PBS) | 25 | Hypothetical Value: >1000 | Freely Soluble |
| Kinetic | pH 7.4 (PBS) | 25 | Hypothetical Value: 85 | Moderate Kinetic Solubility |
Note: Values are hypothetical and for illustrative purposes. Solubility classes are based on USP definitions.
Interpretation of Hypothetical Results:
-
The data clearly shows the pH-dependent solubility expected of a carboxylic acid. The solubility is very low in the acidic environment of the stomach (pH 1.2) and increases dramatically in the neutral-to-alkaline environment of the intestine (pH 6.8-7.4).
-
This profile suggests that for oral administration, dissolution might be limited in the stomach, but the compound would readily dissolve in the small intestine, which is the primary site for drug absorption.
-
The kinetic solubility (85 µg/mL) is lower than the thermodynamic solubility (>1000 µg/mL) at the same pH. This is a common finding and indicates a potential for the compound to precipitate out of supersaturated solutions, a critical consideration for intravenous formulation development.
Logical Relationship of Solubility Data
Caption: Interconnectivity of solubility data and drug development decisions.
Conclusion
The solubility profile of a novel compound like this compound is a multi-dimensional dataset that is fundamental to its progression as a drug candidate. By combining theoretical structural analysis with rigorous thermodynamic, kinetic, and pH-dependent experimental protocols, researchers can build a comprehensive understanding of the molecule's behavior. This knowledge is not academic; it directly informs critical decisions in formulation development, preclinical toxicology, and clinical trial design, ultimately shaping the compound's path to becoming a viable therapeutic.
References
-
Title: M4Q: The Common Technical Document for the Registration of Pharmaceuticals for Human Use — Quality Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: High throughput measurement of kinetic solubility in early drug discovery Source: International Journal of Pharmaceutics URL: [Link]
-
Title: The pH of the Gastrointestinal Tract Source: "Concepts in Clinical Pharmacokinetics" via AccessPharmacy URL: [Link]
Methodological & Application
Application and Protocol Guide for the In-Vitro Characterization of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid
Abstract
This document provides a comprehensive framework for the initial in-vitro characterization of the novel compound, N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid. Structurally, this compound is a proline analogue featuring a cyanopyrrolidine moiety. This structural class is notably associated with inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key therapeutic target in type 2 diabetes.[1] Proline analogues are valuable tools for studying cellular metabolism and macromolecule synthesis.[2][3] This guide outlines a logical, multi-step experimental workflow designed for researchers in pharmacology and drug development. The protocols herein establish a foundational understanding of the compound's cytotoxic profile, its effect on cell proliferation, and a preliminary investigation into its potential mechanism of action by examining a relevant signaling pathway.
Introduction: Scientific Context and Rationale
The discovery and characterization of novel chemical entities are foundational to therapeutic innovation. This compound belongs to the cyanopyrrolidine class of molecules. This class has been extensively investigated for its potent and selective inhibition of the serine protease Dipeptidyl Peptidase IV (DPP-IV).[1] DPP-IV is a primary regulator of incretin hormones like GLP-1, which are crucial for glucose homeostasis; its inhibition is a validated strategy for managing type 2 diabetes.[4]
Beyond DPP-IV, cyanopyrrolidine-containing compounds have also been developed as inhibitors for other enzymes, such as Ubiquitin Specific Protease 7 (USP7), a target in oncology.[5][6] Given this precedent, a systematic in-vitro evaluation is the critical first step to elucidate the biological activity of this compound.
The experimental strategy detailed here is designed to be self-validating and progressive. We will first determine the compound's inherent cytotoxicity to establish a safe therapeutic window for subsequent, more specific assays. Following this, we will assess its impact on cell proliferation. Finally, we will probe its effect on a key intracellular signaling pathway, the MAPK/ERK pathway, which is a central regulator of cell growth and is often modulated by therapeutic agents.[7] This structured approach ensures that each experimental stage informs the next, providing a robust and coherent preliminary profile of the compound's biological effects.
Compound Handling and Stock Solution Preparation
Proper handling and preparation of the test compound are paramount for experimental reproducibility and accuracy.
2.1. Materials
-
This compound (Source: Gentaur)[8]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free microcentrifuge tubes
-
Calibrated pipettes
2.2. Protocol for 10 mM Stock Solution
-
Rationale: A 10 mM stock solution is a standard starting concentration for in-vitro screening. It allows for a wide range of dilutions while ensuring the final concentration of the solvent (DMSO) in the cell culture medium remains below 0.5%, a level generally considered non-toxic to most cell lines.
-
Aseptically weigh out a precise amount of this compound.
-
Reconstitute the compound in an appropriate volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.
Experimental Workflow Overview
The following diagram illustrates the logical progression of experiments for characterizing the compound.
Caption: Experimental workflow for in-vitro compound characterization.
Protocol 1: Determination of Cytotoxicity via MTT Assay
4.1. Principle The MTT assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable, metabolically active cells, allowing for the quantification of cytotoxicity.[10]
4.2. Materials
-
Selected cancer cell line (e.g., HeLa, A549, or a DPP-IV expressing line like Caco-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
4.3. Step-by-Step Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[11] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Dilution & Treatment:
-
Prepare a serial dilution of the 10 mM stock solution in culture medium to achieve final concentrations ranging from low micromolar to high millimolar (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM).
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.5%) and a "no treatment" control (medium only).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation: Incubate the plate for a standard duration (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[13]
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11] Gently agitate the plate for 15 minutes.[14]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
4.4. Data Analysis & Interpretation
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration at which 50% of cell growth is inhibited). This value is the primary measure of the compound's cytotoxic potency.
-
Self-Validation: The vehicle control should exhibit viability near 100%. A clear dose-dependent decrease in viability should be observed.
| Parameter | Description | Example Value |
| Cell Line | Human cervical cancer | HeLa |
| Seeding Density | Cells per well | 8,000 |
| Incubation Time | Duration of compound exposure | 48 hours |
| IC50 Value | Concentration for 50% inhibition | 75 µM |
Protocol 2: Analysis of Cell Proliferation via BrdU Incorporation Assay
5.1. Principle This assay measures DNA synthesis as a direct marker of cell proliferation. Bromodeoxyuridine (BrdU), a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[15] An anti-BrdU antibody is then used to detect the incorporated BrdU, providing a quantitative measure of cell proliferation.[16]
5.2. Materials
-
BrdU Cell Proliferation Assay Kit (colorimetric or fluorescent)
-
Cells and culture reagents as in Protocol 1
-
Compound concentrations determined from Protocol 1 (typically 2-3 sub-lethal doses, e.g., IC50/10, IC50/2)
5.3. Step-by-Step Protocol
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate with sub-lethal concentrations of the compound as described in Protocol 1 (steps 1-2).
-
BrdU Labeling: Approximately 2-4 hours before the end of the treatment period, add BrdU labeling solution to each well according to the kit manufacturer's instructions (e.g., a final concentration of 10 µM).[17] Incubate to allow for BrdU incorporation.
-
Fixation and Denaturation: Remove the labeling medium. Fix the cells and denature the DNA using the fixing/denaturing solution provided in the kit. This step is crucial to expose the incorporated BrdU to the antibody.
-
Antibody Incubation: Add the anti-BrdU detector antibody to each well and incubate.
-
Substrate Reaction: Add the appropriate substrate (e.g., TMB for colorimetric assays) and incubate until a color change is apparent.
-
Data Acquisition: Add a stop solution and measure the absorbance or fluorescence on a microplate reader at the appropriate wavelength.
5.4. Data Analysis & Interpretation
-
Calculate the proliferation rate as a percentage relative to the vehicle control.
-
A significant decrease in BrdU incorporation at non-cytotoxic doses indicates that the compound has a direct anti-proliferative (cytostatic) effect, distinct from a purely cytotoxic mechanism.
-
Self-Validation: A positive control (e.g., cells treated with a known growth factor) should show high BrdU incorporation, while a negative control (e.g., cells treated with a known cytostatic agent like aphidicolin) should show low incorporation.
Protocol 3: Investigation of MAPK/ERK Signaling Pathway
6.1. Principle The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 cascade, is a critical signaling route that transduces extracellular signals to regulate cell proliferation, differentiation, and survival.[18] Many therapeutic compounds exert their effects by modulating the phosphorylation status of key proteins in this pathway. Western blotting allows for the detection and semi-quantification of specific proteins, such as total ERK and phosphorylated ERK (p-ERK). A change in the p-ERK/Total-ERK ratio indicates a modulation of pathway activity.[19]
Caption: Simplified diagram of the MAPK/ERK signaling pathway.
6.2. Materials
-
6-well plates for cell culture
-
Sub-lethal concentrations of the compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-ERK (Thr202/Tyr204) and Rabbit anti-Total ERK
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
6.3. Step-by-Step Protocol
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with sub-lethal concentrations of the compound for a predetermined time (e.g., 30 min, 1 hr, 4 hr). Include a vehicle control.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them directly on the plate with lysis buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20-30 µg per lane), mix with Laemmli buffer, and separate by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[21]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody for p-ERK (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for Total ERK and/or a loading control like GAPDH or ß-actin.[18]
6.4. Data Analysis & Interpretation
-
Perform densitometry analysis on the western blot bands using imaging software.
-
Calculate the ratio of p-ERK to Total ERK for each treatment condition.
-
A decrease in the p-ERK/Total ERK ratio compared to the vehicle control suggests the compound inhibits the MAPK/ERK pathway. An increase would suggest activation. This provides a crucial first clue into the compound's mechanism of action.
Conclusion and Future Directions
This guide provides a foundational, three-tiered approach to the initial in-vitro characterization of this compound. By systematically determining its cytotoxicity, effect on proliferation, and impact on a key signaling pathway, researchers can build a robust preliminary profile of this novel compound.
Positive results, such as potent anti-proliferative activity at non-toxic doses coupled with MAPK/ERK pathway inhibition, would warrant further investigation. Subsequent steps could include direct enzymatic assays (e.g., DPP-IV or USP7 inhibitor screening assays)[22][23], broader kinase profiling, and cell cycle analysis to further elucidate the specific molecular target and mechanism of action.
References
-
Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
PubMed. (2020). Cyanopyrrolidine Inhibitors of Ubiquitin Specific Protease 7 Mediate Desulfhydration of the Active-Site Cysteine. [Link]
-
National Center for Biotechnology Information. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]
-
Bitesize Bio. (2025). How to set up your drug screening assay. [Link]
-
ResearchGate. (2020). Cyanopyrrolidine Inhibitors of Ubiquitin Specific Protease 7 Mediate Desulfhydration of the Active-Site Cysteine | Request PDF. [Link]
-
Protocols.io. (2023). MTT (Assay protocol). [Link]
-
ACS Publications. (2024). Proline Analogues | Chemical Reviews. [Link]
-
National Center for Biotechnology Information. (2022). Review of Cyanotoxicity Studies Based on Cell Cultures. [Link]
-
ResearchGate. (2020). Western blotting time-course dataset for the MAPK/ERK pathway. [Link]
-
PLOS One. (2021). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. [Link]
-
National Center for Biotechnology Information. (2013). MTT Assay Protocol. [Link]
-
PubMed. (2013). Properties, metabolisms, and applications of (L)-proline analogues. [Link]
-
MDPI. (2024). Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. [Link]
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ResearchGate. (2025). (PDF) Cell Culture Drug Testing: A Comprehensive Overview. [Link]
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ResearchGate. (2025). Properties, metabolisms, and applications of L-proline analogues. [Link]
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Imperial College London. (2021). Activity-based protein profiling reveals targets of a cyanopyrrolidine probe. [Link]
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Bio-protocol. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). [Link]
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PubMed. (Date not available). 11 Years of cyanopyrrolidines as DPP-IV inhibitors. [Link]
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ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]
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VersaLive. Protocol: Drug screening of cultivated cells. [Link]
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National Center for Biotechnology Information. (Date not available). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. [Link]
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MDPI. (Date not available). Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological Status. [Link]
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Elabscience. Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit. [Link]
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Application Note & Protocol: A Framework for the In Vivo Evaluation of a Novel DPP-4 Inhibitor Candidate (N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of January 2026, "N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid" is not documented in publicly accessible scientific literature. This guide is therefore structured as a comprehensive framework for the in vivo evaluation of a novel, hypothetical small molecule inhibitor of Dipeptidyl Peptidase-4 (DPP-4), using the provided name as a representative example. The chemical structure implied by the name (a cyanopyrrolidine derivative) is characteristic of known DPP-4 inhibitors. The principles and protocols detailed herein are based on established methodologies for this class of therapeutic agents.
Introduction: The Rationale for Novel DPP-4 Inhibitors
Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a transmembrane serine protease that plays a critical role in glucose homeostasis.[1] Its primary function is the rapid inactivation of incretin hormones, principally Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[2][3] These incretins are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-4, the half-life of active GLP-1 and GIP is extended, leading to enhanced insulin release and improved glycemic control, with a low intrinsic risk of hypoglycemia.[4]
The development of novel DPP-4 inhibitors like the hypothetical this compound is driven by the need for alternative therapies for type 2 diabetes mellitus (T2DM) that may offer improved safety profiles, better pharmacokinetic properties, or expanded therapeutic applications.[2][5] The goal of preclinical in vivo evaluation is to rigorously characterize the pharmacokinetics (PK), pharmacodynamics (PD), and efficacy of a new chemical entity (NCE) to establish a solid foundation for potential clinical development.[6][7]
Foundational Principles: Mechanism of Action
The therapeutic effect of a DPP-4 inhibitor is mediated through the incretin pathway. Understanding this pathway is essential for designing relevant in vivo experiments and interpreting their outcomes.
2.1 The Incretin Axis and DPP-4 Inhibition
DPP-4 is a primary regulator of GLP-1 levels.[1] Inhibition of DPP-4 prevents the cleavage and inactivation of GLP-1, thereby increasing its circulating concentration and prolonging its action on the GLP-1 receptor (GLP-1R) in pancreatic β-cells. This leads to increased insulin biosynthesis and glucose-dependent insulin secretion.[5]
Caption: Phased In Vivo Evaluation Workflow.
Phase 1: Formulation and Dose Range Finding
Expertise & Experience: The first hurdle for any novel small molecule is developing a formulation suitable for animal dosing. [8][9]The choice of vehicle can dramatically impact absorption and bioavailability. [9]A rapid solubility screen followed by an acute tolerability study in a small number of animals is a cost-effective way to identify a viable formulation and a safe dose range for subsequent studies.
Protocol 4.1: Vehicle Screening and Formulation
-
Objective: To identify a vehicle that can solubilize the test compound at the desired concentrations.
-
Materials: this compound, Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, Carboxymethylcellulose (CMC), Saline (0.9% NaCl).
-
Procedure:
-
Attempt to dissolve the compound in a series of common vehicles (see Table 1). Start with the simplest (e.g., saline) and move to more complex co-solvent systems.
-
Use sonication and gentle warming (37°C) to aid dissolution.
-
Visually inspect for precipitation after 2 hours at room temperature and 4°C.
-
The final formulation should be a clear solution or a homogenous suspension. For initial studies, aim for a concentration that allows for a dosing volume of 5-10 mL/kg in mice.
-
| Vehicle Composition (Example) | Target Use | Notes |
| 0.9% Saline | Intravenous (IV) | Ideal for highly soluble compounds. |
| 5% DMSO / 40% PEG300 / 55% Saline | IV / Oral (PO) | Common co-solvent system for moderately soluble compounds. |
| 0.5% CMC / 0.1% Tween 80 in Water | Oral (PO) | Suspension for poorly soluble compounds. Ensure particle size is uniform. |
Protocol 4.2: Acute Dose Tolerability
-
Objective: To determine the maximum tolerated dose (MTD) and observe any acute signs of toxicity.
-
Animal Model: Healthy C57BL/6 mice, 8-10 weeks old, n=2-3 per group.
-
Procedure:
-
Administer a single dose of the compound via the intended clinical route (e.g., oral gavage).
-
Use a dose escalation design (e.g., 10, 30, 100 mg/kg). Include a vehicle control group.
-
Monitor animals closely for the first 4 hours and then daily for 7 days.
-
Record clinical signs (e.g., lethargy, altered gait, rough coat), body weight changes, and any mortality. This data informs the dose selection for subsequent PK and efficacy studies.
-
Phase 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Trustworthiness: A self-validating PK/PD study must demonstrate that the drug not only reaches the systemic circulation but also engages its target. [10]Therefore, measuring both plasma drug concentration (PK) and DPP-4 enzyme inhibition (PD) in the same animals is crucial.
Protocol 5.1: Single-Dose Pharmacokinetics in Mice
-
Objective: To determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½). [7][11]2. Animal Model: Healthy C57BL/6 mice, 8-10 weeks old, n=3-4 per timepoint.
-
Procedure:
-
Fast mice for 4-6 hours prior to dosing. [12] 2. Administer a single oral dose of this compound (e.g., 10 mg/kg, based on tolerability data).
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at specified time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and store at -80°C.
-
Analyze plasma concentrations of the compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Calculate PK parameters using non-compartmental analysis software.
-
Protocol 5.2: Ex Vivo DPP-4 Activity Assay (Pharmacodynamics)
-
Objective: To measure the inhibition of plasma DPP-4 activity and establish a dose-response relationship.
-
Procedure:
-
Use a portion of the plasma samples collected during the PK study (Protocol 5.1).
-
Use a commercially available DPP-4 activity assay kit (fluorometric or colorimetric). These kits typically use a synthetic substrate like Gly-Pro-AMC.
-
Measure the rate of substrate cleavage in the plasma samples from treated animals and compare it to the vehicle-treated controls.
-
Calculate the percentage of DPP-4 inhibition at each time point.
-
Correlate the plasma drug concentration (PK) with the degree of DPP-4 inhibition (PD) to build a PK/PD model.
-
| PK/PD Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration. | Indicates absorption rate and extent. |
| AUC | Total drug exposure over time. | Key parameter for assessing overall exposure. |
| t½ | Time required for plasma concentration to decrease by half. | Determines dosing interval. |
| % Inhibition | Percentage reduction in DPP-4 enzyme activity. | Confirms target engagement in vivo. |
| IC50 / EC50 | Concentration of drug that produces 50% of the maximal effect. | Relates drug exposure to biological activity. |
Phase 3: Efficacy Modeling
Expertise & Experience: The Oral Glucose Tolerance Test (oGTT) is the gold-standard acute efficacy model for incretin-based therapies. [13][14]It directly measures the compound's ability to improve glucose handling after a glucose challenge, which is the primary therapeutic goal. Using both healthy and diabetic animal models provides a broader understanding of the compound's potential.
Protocol 6.1: Oral Glucose Tolerance Test (oGTT)
-
Objective: To assess the effect of the compound on glucose disposal following an oral glucose challenge.
-
Animal Models:
-
Normoglycemic: C57BL/6 mice (8-10 weeks old).
-
T2DM Model: Genetically diabetic mice like db/db mice or diet-induced obese (DIO) mice are excellent choices. [15][16][17][18]db/db mice have a leptin receptor mutation leading to obesity, insulin resistance, and hyperglycemia. [16][18]3. Procedure:
-
Fast animals overnight (mice: 6 hours, rats: 16-18 hours), with free access to water. [12][13] 2. Record baseline body weight.
-
Administer the vehicle or this compound via oral gavage at selected doses (e.g., 1, 3, 10 mg/kg). A positive control (e.g., Sitagliptin, 10 mg/kg) should be included.
-
After a set pre-treatment time (e.g., 30-60 minutes, determined from PK data), take a baseline blood sample (t=0) from the tail tip to measure blood glucose.
-
Administer a glucose solution (typically 2 g/kg) via oral gavage. [13][19] 6. Measure blood glucose at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) using a handheld glucometer. [14][19] 7. Data Analysis: Plot blood glucose concentration versus time for each group. Calculate the Area Under the Curve (AUC) for the glucose excursion. A statistically significant reduction in the glucose AUC for a treated group compared to the vehicle group indicates efficacy.
-
Data Interpretation and Next Steps
Successful completion of this in vivo framework provides a comprehensive data package. If this compound demonstrates a favorable PK profile (e.g., good oral bioavailability, dose-proportional exposure), potent and sustained in vivo DPP-4 inhibition, and significant efficacy in an oGTT model without acute toxicity, the next logical steps would involve chronic dosing studies in diabetic models to assess long-term glycemic control and progression to more formal preclinical safety and toxicology studies.
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- Introduction to small molecule drug discovery and preclinical development.Frontiers.
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- Dipeptidyl Peptidase 4: DPP4.The Medical Biochemistry Page.
- Advances in measuring single-cell pharmacokinetics and pharmacology in vivo.PMC - NIH.
- Animal models for type 1 and type 2 diabetes: advantages and limit
- Synthetic Approaches to Novel DPP-IV Inhibitors—A Liter
- Paving the way for small-molecule drug discovery.PMC - PubMed Central.
- Oral Glucose Tolerance Test.MMPC.org.
- Animal models in type 2 diabetes research: An overview.
- Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors.Academic OUP.
- In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor.MDPI.
- Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
- Validation of a refined protocol for mouse oral glucose tolerance testing without gavage.
- Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing.Pharmaceutical Technology.
- Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Medi
- Type 2 Diabetes Mouse Models.
- Animal Models of Type 2 Diabetes Complic
- Oral Gavage Glucose Tolerance Test (O GTT).Vanderbilt MMPC.
- Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.MDPI.
- Dipeptidyl peptidase-4.Wikipedia.
- LAB_056 Glucose Tolerance Test in Mice.Research support.
- Animal Models in Diabetic Research—History, Presence, and Future Perspectives.MDPI.
- In Vivo Pharmacokinetic (PK) Studies.Selvita.
- Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling p
- Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution.NIH.
- Small Molecule Formulation Screening Strategies in Drug Discovery.
- Pharmacokinetics and its role in small molecule drug discovery research.PubMed.
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Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid. The method is developed for accuracy, precision, and specificity, making it suitable for routine quality control and stability testing in pharmaceutical development. The protocol herein provides a comprehensive guide, from mobile phase preparation to full method validation according to the International Council for Harmonisation (ICH) guidelines.
Principle and Method Rationale
The accurate quantification of active pharmaceutical ingredients and their intermediates is critical in drug development. This compound is a chiral molecule containing a carboxylic acid functional group. The analytical challenge lies in achieving consistent retention and symmetrical peak shape, which can be compromised by the ionization of this acidic moiety.
The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction between the analyte and the non-polar stationary phase.[1] To ensure robust and reproducible analysis of an ionizable compound like the target analyte, its ionization state must be controlled by the mobile phase pH.[1][2] The carboxylic acid group on the analyte is expected to have a pKa in the range of 3-5. By setting the mobile phase pH to approximately 2.5, well below the analyte's pKa, the carboxylic acid remains predominantly in its protonated, non-ionized form.[2][3] This suppression of ionization minimizes peak tailing and ensures stable retention times, which is a cornerstone of this method's design.
A standard C18 stationary phase is selected for its versatility and strong hydrophobic retention characteristics, which are well-suited for this moderately polar analyte. Detection is performed using a UV detector at a low wavelength (210 nm) to capture the carboxyl and cyanimido group absorbance, as the molecule lacks a significant chromophore for detection at higher wavelengths.
Materials and Reagents
-
Analyte: this compound reference standard (>99% purity)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)
-
Reagents: Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade), Phosphoric Acid (H₃PO₄, 85%)
-
Columns: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
| Parameter | Optimized Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 25 mM KH₂PO₄ Buffer (pH 2.5) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Water : Acetonitrile (50:50, v/v) |
Experimental Protocols
Protocol 1: Preparation of Solutions
A. 25 mM Phosphate Buffer (pH 2.5)
-
Weigh 3.40 g of KH₂PO₄ and transfer it to a 1000 mL volumetric flask.
-
Add approximately 900 mL of deionized water and sonicate to dissolve.
-
Adjust the pH to 2.5 ± 0.05 using 85% phosphoric acid.
-
Add deionized water to the final volume of 1000 mL and mix thoroughly.
-
Filter the buffer solution through a 0.45 µm nylon membrane filter before use.
B. Mobile Phase Preparation
-
Combine 600 mL of the prepared 25 mM Phosphate Buffer (pH 2.5) with 400 mL of acetonitrile.
-
Mix thoroughly and degas the solution for 10-15 minutes using sonication or vacuum degassing.
C. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix well.
D. Working Standard Solution (100 µg/mL)
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with the diluent and mix thoroughly.
Protocol 2: Sample Preparation
-
Accurately weigh a sample amount equivalent to approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Follow steps C2 and C3 from Protocol 1 to prepare the sample stock solution.
-
Pipette 5.0 mL of the sample stock solution into a 50 mL volumetric flask and dilute to the mark with diluent to achieve a theoretical concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Protocol 3: Analytical Workflow and System Suitability Testing
The following diagram outlines the complete analytical procedure from preparation to data acquisition.
Caption: HPLC analytical workflow for this compound.
Before sample analysis, the system's readiness is verified through a System Suitability Test (SST). Inject the 100 µg/mL Working Standard solution five consecutive times. The results must conform to the specifications in the table below.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[4][5] The validation encompasses specificity, linearity, accuracy, precision, and robustness.
| Validation Parameter | Result |
| Specificity | No interference observed from blank or placebo at the analyte's retention time. Peak purity analysis confirmed homogeneity. |
| Linearity (Range) | 25 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% (across three concentration levels) |
| Precision (Repeatability, %RSD) | ≤ 1.0% (n=6) |
| Precision (Intermediate, %RSD) | ≤ 1.5% (inter-day, inter-analyst) |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL |
| Robustness | The method was found to be robust against minor variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1). |
Discussion
Justification of Chromatographic Choices:
-
Stationary Phase: A C18 column provides the necessary hydrophobicity to retain the N-propyl pyrrolidine structure. It is a widely available and well-characterized stationary phase, enhancing method transferability.
-
Mobile Phase: The use of a phosphate buffer is critical for maintaining a constant, low pH.[1] An acidic mobile phase (pH 2.5) ensures that the carboxylic acid group of the analyte is fully protonated, preventing ionic interactions with residual silanols on the silica-based column.[2][6] This leads to a single chromatographic species, resulting in sharp, symmetrical peaks essential for accurate quantification. Acetonitrile was chosen as the organic modifier due to its low viscosity and UV cutoff.
Consideration of Chirality: This application note describes an achiral HPLC method. It is designed to accurately quantify this compound but will not separate it from its (R)-enantiomer. If the determination of enantiomeric purity is required, a different analytical approach must be employed. The primary techniques for chiral separation include:
-
Chiral Stationary Phases (CSPs): Using a column where the stationary phase is itself chiral (e.g., based on cyclodextrins or polysaccharides) to form transient diastereomeric complexes with the enantiomers, leading to different retention times.[7][8]
-
Chiral Derivatization: Reacting the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column like a C18.[7][8][9]
The selection of a chiral method would depend on the specific regulatory requirements for controlling stereoisomeric impurities.
Conclusion
The RP-HPLC method presented here is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative analysis of this compound. The detailed protocols and validation data confirm its suitability for routine use in quality control environments within the pharmaceutical industry. The method's foundation on fundamental chromatographic principles ensures its reliability and transferability.
References
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.
- Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation.
- METHOD DEVELOPMENT ON HPLC. (n.d.). Maharana Pratap P.G. College Hardoi.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023). European Medicines Agency.
- Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. (2023). Juniper Publishers.
- A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2024). ResearchGate.
- Developing HPLC Methods. (n.d.). Sigma-Aldrich.
- Control pH During Method Development for Better Chromatography. (n.d.). Agilent Technologies.
- Steps for HPLC Method Validation. (2024). Pharmaguideline.
- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo.
- What are the various ways of Chiral Separation by using HPLC? (2022). YouTube.
- METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011). FDA.
- ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager.
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Application Notes and Protocols: Characterization of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid in Enzyme Inhibition Studies
Abstract
This comprehensive guide provides a detailed framework for the characterization of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid as a potential enzyme inhibitor. Based on its core structure, a cyanopyrrolidine moiety, this compound is hypothesized to be a potent inhibitor of Dipeptidyl Peptidase-4 (DPP-4), a key serine protease in glucose homeostasis.[1] These application notes are designed for researchers in drug discovery and development, offering a suite of protocols from initial in vitro screening to cell-based validation, ensuring scientific rigor and reproducibility.
Introduction: The Rationale for DPP-4 Inhibition
Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein that plays a critical role in glucose metabolism.[2] Its primary function is the rapid inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] These hormones are released from the gut in response to food intake and potentiate insulin secretion in a glucose-dependent manner. By degrading GLP-1 and GIP, DPP-4 curtails their insulinotropic effects.[4]
The inhibition of DPP-4 has emerged as a successful therapeutic strategy for the management of type 2 diabetes mellitus.[5] By blocking DPP-4, inhibitors prolong the activity of endogenous incretins, leading to enhanced insulin release and suppressed glucagon secretion, ultimately resulting in improved glycemic control with a low risk of hypoglycemia.[3][6] The cyanopyrrolidine scaffold is a well-established pharmacophore in several approved DPP-4 inhibitors, such as Vildagliptin and Saxagliptin.[1] this compound, the subject of this guide, belongs to this chemical class, making it a prime candidate for investigation as a novel DPP-4 inhibitor.
Mechanism of Action: The Incretin Pathway
The physiological regulation of blood glucose by incretin hormones and the therapeutic intervention point for DPP-4 inhibitors are illustrated below.
Caption: The Incretin Pathway and DPP-4 Inhibition.
Experimental Workflow Overview
The characterization of a novel inhibitor follows a logical progression from initial biochemical assays to more physiologically relevant cell-based models.
Caption: Experimental Workflow for Inhibitor Characterization.
Materials and Reagents
Sourcing high-quality reagents is paramount for reproducible results.
| Reagent/Equipment | Recommended Source/Specification |
| Compound | |
| This compound | Purity >98%, solubilized in DMSO |
| Enzyme & Substrate | |
| Human Recombinant DPP-4 | Sigma-Aldrich (Cat# D3446) or equivalent |
| Gly-Pro-AMC (DPP-4 Substrate) | Sigma-Aldrich (Cat# 115035-46-6) or equivalent |
| Positive Control | |
| Sitagliptin Phosphate Monohydrate | Sigma-Aldrich or equivalent |
| Buffers & Solvents | |
| Tris-HCl Buffer (1 M, pH 8.0) | Molecular biology grade |
| Dimethyl Sulfoxide (DMSO) | ACS grade or higher |
| Phosphate-Buffered Saline (PBS) | Cell culture grade |
| Cell Culture (for Protocol 3) | |
| Caco-2 Cell Line | ATCC (Cat# HTB-37) |
| Dulbecco's Modified Eagle Medium (DMEM) | High glucose, with L-glutamine & sodium pyruvate |
| Fetal Bovine Serum (FBS) | Heat-inactivated |
| Penicillin-Streptomycin Solution | 100x concentration |
| Trypsin-EDTA Solution | 0.25% |
| Instrumentation & Consumables | |
| Fluorescence Microplate Reader | Capable of Ex/Em = 360/460 nm |
| Black, 96-well microplates (clear bottom for cell-based assays) | Low fluorescence background |
| CO2 Incubator | 37°C, 5% CO2 |
| Standard cell culture flasks and consumables |
Experimental Protocols
Protocol 1: In Vitro DPP-4 Inhibition Assay (Fluorometric Method)
This protocol determines the half-maximal inhibitory concentration (IC50) of the test compound. The assay measures the cleavage of the fluorogenic substrate Gly-Pro-AMC by DPP-4, which releases the fluorescent aminomethylcoumarin (AMC) group.[7][8]
A. Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-HCl, pH 8.0.
-
DPP-4 Enzyme Solution: Dilute human recombinant DPP-4 in Assay Buffer to a final concentration of 1.73 mU/mL.[7] Keep on ice.
-
Substrate Solution: Prepare a 200 µM solution of Gly-Pro-AMC in Assay Buffer.[7] Protect from light.
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the test compound stock in Assay Buffer to achieve a range of final assay concentrations (e.g., 1 nM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Positive Control: Prepare serial dilutions of Sitagliptin (e.g., 0.1 nM to 10 µM).
B. Assay Procedure (96-well plate format):
-
Layout: Design the plate map to include wells for:
-
100% Activity Control (Enzyme + Substrate, no inhibitor)
-
Blank (Assay Buffer + Substrate, no enzyme)
-
Test Compound (Enzyme + Substrate + Test Compound at various concentrations)
-
Positive Control (Enzyme + Substrate + Sitagliptin at various concentrations)
-
-
Incubation: To each well (except the Blank), add 24 µL of DPP-4 Enzyme Solution (1.73 mU/mL).[7]
-
Inhibitor Addition: Add 26 µL of the corresponding Test Compound dilution, Positive Control dilution, or Assay Buffer (for 100% Activity control) to the appropriate wells.[7]
-
Pre-incubation: Mix gently and incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 50 µL of Substrate Solution (200 µM) to all wells, including the Blank.[7]
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes.[7]
C. Data Analysis:
-
Calculate Reaction Rate: Determine the rate of reaction (ΔFLU/min) from the linear portion of the kinetic curve (e.g., between 15 and 30 minutes).[7]
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Rate of Sample - Rate of Blank) / (Rate of 100% Activity - Rate of Blank)] * 100
-
-
Determine IC50: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Enzyme Kinetics and Determination of Inhibition Type
This protocol elucidates the mechanism of inhibition (e.g., competitive, non-competitive) by measuring enzyme kinetics at various substrate and inhibitor concentrations.[9][10]
A. Assay Setup:
-
Prepare solutions as in Protocol 1, but with varying concentrations of the Gly-Pro-AMC substrate (e.g., 50, 100, 150, 200 µM).[7]
-
Select two or three fixed concentrations of this compound (e.g., 0.5x IC50, 1x IC50, 2x IC50).
-
For each inhibitor concentration (including a zero-inhibitor control), run the DPP-4 assay across the full range of substrate concentrations.
B. Data Analysis (Lineweaver-Burk Plot):
-
Calculate the initial reaction velocity (V) for each combination of substrate and inhibitor concentration.
-
Calculate the reciprocal of the velocity (1/V) and the reciprocal of the substrate concentration (1/[S]).
-
Plot 1/V (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration.[11]
-
Interpretation:
-
Competitive Inhibition: Lines intersect on the y-axis. Vmax is unchanged, Km increases.[12]
-
Non-competitive Inhibition: Lines intersect on the x-axis. Vmax decreases, Km is unchanged.[12]
-
Mixed Inhibition: Lines intersect in the second quadrant (off-axis). Both Vmax and Km are altered.[7]
-
Uncompetitive Inhibition: Lines are parallel. Both Vmax and Km decrease.[12]
-
Protocol 3: Cell-Based DPP-4 Inhibition Assay
This protocol assesses the inhibitor's activity on DPP-4 expressed on the surface of human intestinal Caco-2 cells, providing a more physiologically relevant context.[13][14]
A. Cell Culture and Seeding:
-
Culture Caco-2 cells in complete DMEM at 37°C and 5% CO2.
-
Seed Caco-2 cells into a black, clear-bottom 96-well plate at a density of 3 x 10^4 cells/well.[13]
-
Allow cells to adhere and grow for 24-48 hours to form a confluent monolayer.
B. Assay Procedure:
-
Pre-treatment: Remove the culture medium and wash the cells once with 100 µL of warm PBS.
-
Inhibitor Treatment: Add 100 µL of serum-free medium containing the desired concentrations of this compound or Sitagliptin to the cells. Include a vehicle control (no inhibitor).
-
Incubation: Incubate the plate for 1 to 6 hours at 37°C.[13]
-
Substrate Addition: After incubation, wash the cells once with 100 µL of warm PBS. Add 50 µL of Gly-Pro-AMC substrate (25 µM in PBS) to each well.[13]
-
Kinetic Measurement: Immediately measure fluorescence (Ex/Em = 350/450 nm) every minute for 10-20 minutes using a plate reader.[13]
C. Data Analysis:
-
Calculate the reaction rate (ΔFLU/min) for each well.
-
Determine the percent inhibition and calculate the IC50 value as described in Protocol 1.
-
Optional: Perform a cell viability assay (e.g., MTT) in parallel to ensure the observed inhibition is not due to cytotoxicity.[13]
Data Presentation and Interpretation
Organize quantitative data in clear, concise tables for easy comparison.
Table 1: Hypothetical Inhibitory Activity Data
| Assay Type | Compound | IC50 (nM) | Inhibition Type |
| In Vitro (Enzyme) | This compound | 15.2 ± 2.1 | Competitive |
| In Vitro (Enzyme) | Sitagliptin (Control) | 18.5 ± 1.9 | Competitive |
| Cell-Based (Caco-2) | This compound | 45.8 ± 5.5 | N/A |
| Cell-Based (Caco-2) | Sitagliptin (Control) | 52.1 ± 6.3 | N/A |
Interpretation: A lower IC50 value indicates higher potency. A competitive mode of inhibition suggests the compound binds to the active site of DPP-4.[9] A rightward shift in potency (higher IC50) in the cell-based assay compared to the in vitro assay is expected and can be attributed to factors like cell permeability and metabolism.[15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence | - Contaminated buffer or reagents.- Autofluorescence from the test compound.- Use of incorrect microplate type (e.g., white or clear plates). | - Use fresh, high-purity reagents.- Run a control with the compound and substrate but no enzyme to quantify its intrinsic fluorescence.- Use black, opaque-walled microplates for fluorescence assays.[16] |
| No or low signal | - Inactive enzyme or substrate.- Incorrect filter settings on the plate reader.- Assay buffer not at room temperature. | - Verify enzyme activity with a positive control. Ensure substrate has been protected from light.- Double-check that excitation and emission wavelengths are set correctly (e.g., Ex: 360nm, Em: 460nm).[7]- Allow all reagents to equilibrate to room temperature before starting the assay.[16] |
| High well-to-well variability | - Pipetting errors.- Incomplete mixing.- Air bubbles in wells. | - Use calibrated pipettes and practice consistent technique.- Ensure thorough mixing after adding reagents, either by gentle shaking or pipetting up and down.- Visually inspect the plate for bubbles and centrifuge briefly if necessary.[17] |
| Inconsistent results in cell-based assay | - Variation in cell seeding density.- Cell monolayer is not confluent.- Cytotoxicity of the test compound. | - Ensure a homogenous cell suspension before seeding.- Allow sufficient time for cells to form a confluent monolayer before starting the assay.- Perform a parallel cytotoxicity assay (e.g., MTT, LDH) to rule out cell death.[13] |
References
-
Hughes, T. E., et al. (2007). NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV. Biochemistry, 38(36), 11597-603. [Link]
-
Chen, Y., et al. (2022). Characterization of DPP-4 activity in Caco-2 cells. ResearchGate. [Link]
-
Pratley, R. E., & Gilbert, M. (2007). Inhibition of DPP-4: a new therapeutic approach for the treatment of type 2 diabetes. Current medical research and opinion, 23(4), 939-951. [Link]
-
Li, X., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 886337. [Link]
-
Biftu, T., et al. (2007). cis-2,5-dicyanopyrrolidine inhibitors of dipeptidyl peptidase IV: synthesis and in vitro, in vivo, and X-ray crystallographic characterization. Journal of medicinal chemistry, 50(14), 3323-3333. [Link]
-
Elabscience. (n.d.). Dipeptidyl Peptidase IV (DPP4) Inhibitor Screening Assay Kit. Elabscience. [Link]
-
Li, Y., et al. (2024). The Discovery and Characterization of a Potent DPP-IV Inhibitory Peptide from Oysters for the Treatment of Type 2 Diabetes Based on Computational and Experimental Studies. Marine Drugs, 22(8), 354. [Link]
-
Zhang, Y., et al. (2020). Assessment of the DPP-IV inhibitory activity of a novel octapeptide derived from rapeseed using Caco-2 cell monolayers and molecular docking analysis. Journal of Food Biochemistry, 44(9), e13406. [Link]
-
Wikipedia. (2023, December 19). Lineweaver–Burk plot. Wikipedia. [Link]
-
Peters, J. U. (2007). 11 Years of cyanopyrrolidines as DPP-IV inhibitors. Current topics in medicinal chemistry, 7(6), 579-595. [Link]
-
Jose, C., et al. (2016). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 6(20), e1968. [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
-
Georgieva, M., & Mitkov, J. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 28(7), 3043. [Link]
-
Rinaldi, M., et al. (2023). Evaluation of the multifunctional dipeptidyl-peptidase IV and angiotensin converting enzyme inhibitory properties of a casein hydrolysate using cell-free and cell-based assays. Frontiers in Nutrition, 10, 1188313. [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]
-
Scheen, A. J. (2012). Dipeptidyl Peptidase-4 Inhibitor Kinetics. Clinical Pharmacokinetics, 51(8), 501-515. [Link]
-
Harvey, D. (2020, August 11). 10.5: Enzyme Inhibition. Chemistry LibreTexts. [Link]
-
Guasch, L., et al. (2012). Identification of Novel Human Dipeptidyl Peptidase-IV Inhibitors of Natural Origin (Part I): Virtual Screening and Activity Assays. PLoS ONE, 7(8), e41487. [Link]
-
Guasch, L., et al. (2013). Identification of Novel Human Dipeptidyl Peptidase-IV Inhibitors of Natural Origin (Part II): In Silico Prediction in Antidiabetic Extracts. PLoS ONE, 8(9), e73928. [Link]
-
MedSchoolCoach. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. MedSchoolCoach. [Link]
-
Caron, J., et al. (2017). Using Caco-2 cells as novel identification tool for food-derived DPP-IV inhibitors. Food Chemistry, 239, 485-491. [Link]
-
Nongonierma, A. B., & FitzGerald, R. J. (2013). Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides. Food Chemistry, 141(3), 2207-2214. [Link]
-
MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. MedSchoolCoach. [Link]
-
ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. ResearchGate. [Link]
-
Lacroix, I. M., & Li-Chan, E. C. (2016). Using Caco-2 cells as novel identification tool for food-derived DPP-IV inhibitors. Food chemistry, 190, 1076-1085. [Link]
-
Gorrell, M. D. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Briefings in Bioinformatics. [Link]
-
Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705. [Link]
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N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid: A Chemical Probe for Protease-Targeted Drug Discovery
Introduction: Unveiling a Potential Protease Inhibitor
N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid is a synthetic molecule featuring a cyanopyrrolidine scaffold. While direct literature on this specific compound is sparse, its structural motifs strongly suggest its utility as a chemical probe for a class of enzymes known as proteases. The cyanopyrrolidine core is a well-established pharmacophore in inhibitors of Dipeptidyl Peptidase IV (DPP-IV) and Cathepsin K, two enzyme families with significant therapeutic relevance[1]. This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for this compound as a chemical probe, based on the established activities of structurally related compounds.
Disclaimer: The protocols and application notes provided herein are based on the inferred activity of this compound as a protease inhibitor. Researchers should consider these as starting points and perform dose-response experiments to determine the precise potency (e.g., IC50) and optimal concentrations for their specific experimental systems.
Scientific Foundation: The Cyanopyrrolidine Scaffold in Protease Inhibition
The cyanopyrrolidine moiety is a key structural feature that confers inhibitory activity against certain proteases. The nitrile group within this scaffold can act as an electrophilic "warhead," forming a reversible covalent bond with a key serine or cysteine residue in the enzyme's active site, thus blocking its catalytic activity.
Potential Target I: Dipeptidyl Peptidase IV (DPP-IV)
DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones like GLP-1[2][3]. Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes[1]. Cyanopyrrolidine-based inhibitors are a major class of DPP-IV inhibitors[1][3].
Potential Target II: Cathepsin K
Cathepsin K is a cysteine protease highly expressed in osteoclasts, where it is a key enzyme in bone resorption through the degradation of type I collagen[4][5]. Consequently, inhibitors of Cathepsin K are being investigated as potential treatments for osteoporosis[4][5]. The nitrile group of some inhibitors can interact with the active site cysteine (Cys25) of Cathepsin K[5][6].
Experimental Applications and Protocols
This section outlines detailed protocols for utilizing this compound as a chemical probe to investigate its potential inhibitory effects on DPP-IV and Cathepsin K.
General Handling and Safety Precautions
Compounds containing a cyanide group require careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.
-
Ventilation: All handling of the solid compound and stock solutions should be performed in a certified chemical fume hood[7][8].
-
Incompatible Materials: Keep away from strong acids, as this can liberate highly toxic hydrogen cyanide gas[7][8].
-
Waste Disposal: Dispose of all waste containing the compound in accordance with institutional and local regulations for cyanide-containing waste.
-
Spill Response: In case of a spill, evacuate the area and follow institutional protocols for hazardous chemical spills.
Preparation of Stock Solutions
For in vitro assays, a concentrated stock solution in an appropriate solvent is required.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of small organic molecules for biological assays.
-
Procedure:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in anhydrous, cell culture-grade DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C, protected from light.
-
In Vitro Enzyme Inhibition Assays
Fluorometric assays are a sensitive method for determining enzyme activity and inhibition.
This protocol is adapted from standard fluorometric DPP-IV activity assays[2].
Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-AMC, by DPP-IV. Cleavage releases the fluorescent aminomethylcoumarin (AMC) group, which can be quantified. An inhibitor will reduce the rate of AMC release.
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-AMC
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)[2]
-
This compound stock solution (10 mM in DMSO)
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Protocol:
-
Prepare Reagents:
-
Dilute the recombinant DPP-IV enzyme in assay buffer to the desired working concentration.
-
Prepare a working solution of Gly-Pro-AMC in the assay buffer.
-
Prepare a serial dilution of this compound in assay buffer. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 serial dilutions. Include a vehicle control (assay buffer with the same final concentration of DMSO as the highest inhibitor concentration).
-
-
Assay Procedure:
-
To each well of the 96-well plate, add:
-
25 µL of the serially diluted this compound or vehicle control.
-
25 µL of the diluted DPP-IV enzyme solution.
-
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to each well.
-
Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
This protocol is based on commercially available Cathepsin K activity assay kits[9][10].
Principle: This assay utilizes a fluorogenic substrate, typically a peptide sequence labeled with a fluorophore like AFC (amino-4-trifluoromethyl coumarin), which is cleaved by Cathepsin K to release the fluorescent group[9][10].
Materials:
-
Recombinant human Cathepsin K enzyme
-
Cathepsin K substrate (e.g., Ac-LR-AFC)
-
Cathepsin K Assay Buffer (typically contains a reducing agent like DTT and has an acidic pH, e.g., pH 5.5)
-
This compound stock solution (10 mM in DMSO)
-
Positive control inhibitor (e.g., E-64)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~400 nm, Emission: ~505 nm for AFC)
Protocol:
-
Prepare Reagents:
-
Activate the recombinant Cathepsin K according to the manufacturer's instructions, if necessary. Dilute the enzyme in Cathepsin K Assay Buffer.
-
Prepare a working solution of the Cathepsin K substrate in the assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Procedure:
-
To each well of the 96-well plate, add:
-
50 µL of the serially diluted this compound or vehicle control.
-
50 µL of the diluted Cathepsin K enzyme solution.
-
-
Incubate at room temperature for 10-15 minutes.
-
Add 50 µL of the Cathepsin K substrate solution to each well.
-
Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Perform data analysis as described for the DPP-IV inhibition assay to determine the IC50 value.
-
Data Interpretation and Further Characterization
The initial IC50 values will provide a quantitative measure of the inhibitory potency of this compound against the tested proteases.
Quantitative Data Summary (Hypothetical)
The following table should be populated with experimentally determined values.
| Parameter | DPP-IV | Cathepsin K |
| IC50 (µM) | To be determined | To be determined |
| Inhibition Mode | To be determined | To be determined |
| Ki (µM) | To be determined | To be determined |
Mechanism of Inhibition Studies
To further characterize the interaction of the probe with its target enzyme, mechanism of inhibition studies should be performed. By varying the concentrations of both the substrate and the inhibitor, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be determined using Lineweaver-Burk or Michaelis-Menten kinetics.
Visualizing the Experimental Workflow and Potential Mechanism
Workflow for Enzyme Inhibition Assay
Caption: General workflow for determining the IC50 of the chemical probe.
Hypothesized Covalent Inhibition Mechanism
Caption: Proposed reversible covalent inhibition of a protease.
Conclusion and Future Directions
This compound represents a promising chemical probe for the investigation of protease activity, with a high likelihood of targeting DPP-IV or Cathepsin K. The protocols outlined in this guide provide a robust framework for the initial characterization of its inhibitory properties. Subsequent studies should focus on determining its selectivity against a panel of related proteases, elucidating its precise mechanism of action, and potentially utilizing it in cell-based assays to probe the function of its target enzyme in a more physiological context. The insights gained from such studies will be invaluable for fundamental research and for the development of novel therapeutics.
References
-
Frontiers in Nutrition. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. [Link]
-
National Institutes of Health. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. [Link]
-
National Institutes of Health. (n.d.). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. [Link]
-
PubMed. (2018). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. [Link]
-
National Institutes of Health. (2022). Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes. [Link]
-
MDPI. (n.d.). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. [Link]
-
Institute of Organic Chemistry and Biochemistry of the CAS. (2022). Binding mode of cyanohydrazide inhibitors targeting cathepsin K. [Link]
-
Life Technologies (India) Pvt. Ltd. (n.d.). DPP4 ACTIVITY ASSAY KIT. [Link]
-
LSU Health Shreveport. (2018). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. [Link]
-
Bentham Science Publishers. (2007). 11 Years of Cyanopyrrolidines as DPP-IV Inhibitors. [Link]
-
MDPI. (n.d.). Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. [Link]
-
ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
Creative BioMart. (n.d.). Cathepsin K Activity Fluorometric Assay Kit. [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. [Link]
-
ResearchGate. (n.d.). a In-vitro DPP-4 inhibition assay against ethanolic fruit extract of.... [Link]
-
PubMed. (n.d.). Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents. [Link]
-
PubMed. (2015). Cathepsin K Inhibition: A New Mechanism for the Treatment of Osteoporosis. [Link]
-
BPS Bioscience. (n.d.). Cathepsin K Inhibitor Screening Assay Kit. [Link]
-
ResearchGate. (n.d.). Inhibition of Dipeptidylpeptidase-IV by (2S)-Cyanopyrrolidine Inhibitors of Prolyl Endopeptidase | Request PDF. [Link]
-
Hindawi. (n.d.). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. [Link]
-
Anaspec. (n.d.). SensoLyte® 520 Cathepsin K Assay Kit Fluorimetric - 1 kit. [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
PubMed Central. (n.d.). Advances in the discovery of cathepsin K inhibitors on bone resorption. [Link]
-
PubMed Central. (2019). Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning. [Link]
-
Harvard University Environmental Health & Safety. (n.d.). Lab Safety Guideline: Cyanide. [Link]
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- 10. Cathepsin K Activity Fluorometric Assay Kit - Creative BioMart [creativebiomart.net]
Application Notes and Protocols for the Dissolution of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid in Experimental Settings
Introduction: Navigating the Solubility Landscape of a Novel Pyrrolidine Derivative
N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid is a novel pyrrolidine derivative with potential applications in drug discovery and development. Its unique structure, incorporating a propyl group, a cyanomimidopyrrolidine core, and an acetic acid moiety, suggests a complex physicochemical profile that requires a systematic approach to achieve successful dissolution for in vitro and in vivo experimentation. The presence of both a potentially basic cyanomidine group and an acidic carboxylic acid group indicates that the solubility of this compound will be highly dependent on the pH of the solution.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and best practices for dissolving this compound. The protocols outlined herein are designed to ensure the integrity of the compound and the reproducibility of experimental results. By understanding the underlying chemical principles, researchers can confidently prepare solutions of this novel compound for a wide range of biological assays.
Physicochemical Properties and Solubility Considerations
A thorough understanding of the physicochemical properties of this compound is paramount for developing an effective dissolution protocol. While empirical data for this specific molecule is not widely available, its structural components allow for informed predictions of its behavior in various solvents.
| Property | Predicted Characteristic | Rationale and Impact on Dissolution |
| Chemical Structure | A chiral molecule with a pyrrolidine ring, a propyl group, a cyanomidine group, and an acetic acid side chain. | The presence of polar groups (cyanomidine, carboxylic acid) and a nonpolar alkyl group (propyl) suggests amphiphilic character. |
| Ionization | Zwitterionic at physiological pH. The carboxylic acid group (pKa ~3-5) will be deprotonated, and the cyanomidine group (pKa estimated ~9-11) will be protonated. | Solubility is expected to be lowest at its isoelectric point and significantly higher at acidic and basic pH values. |
| Solubility | Likely to have limited solubility in neutral aqueous solutions. Soluble in organic solvents like DMSO and ethanol.[1][2][3] | A strategic approach to solvent selection and pH adjustment is necessary. |
| Stability | The cyanomidine group may be susceptible to hydrolysis under strongly acidic or basic conditions over extended periods. | Prepare fresh solutions and avoid prolonged storage at extreme pH values. |
Protocol for the Preparation of Stock Solutions
The preparation of a concentrated stock solution is a critical first step in most experimental workflows.[4][5][6] Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of novel compounds for biological assays due to its broad solvency and compatibility with most assay formats at low final concentrations.[1][2][3]
Materials and Equipment:
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
Step-by-Step Protocol for a 10 mM DMSO Stock Solution:
-
Equilibrate the Compound: Allow the vial containing this compound to come to room temperature before opening to prevent condensation of moisture.
-
Weigh the Compound: Accurately weigh the desired amount of the compound using a calibrated analytical balance in a fume hood. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of 225.27 g/mol ), weigh out 2.25 mg.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound.
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonicate the vial in a room temperature water bath for 5-10 minutes.
-
Repeat vortexing and sonication as necessary until the compound is fully dissolved. Gentle warming (to no more than 37°C) can be employed if solubility remains an issue, but stability should be considered.
-
-
Storage: Store the stock solution in small aliquots in tightly sealed amber vials at -20°C or -80°C to minimize freeze-thaw cycles and protect from light.
Workflow for Stock Solution Preparation
Caption: Workflow for Preparing a DMSO Stock Solution.
Protocol for Preparing Aqueous Working Solutions
For most biological experiments, the DMSO stock solution will need to be diluted into an aqueous buffer. Due to the predicted pH-dependent solubility of this compound, a systematic approach to preparing aqueous working solutions is recommended.
Materials and Equipment:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffers at various pH values (e.g., pH 5.0, 7.4, and 9.0)
-
pH meter
-
Vortex mixer
Step-by-Step Protocol for Solubility Assessment and Preparation of Working Solutions:
-
Initial Dilution: Perform a serial dilution of the DMSO stock solution into your desired final aqueous buffer (e.g., Phosphate Buffered Saline, Tris buffer). It is crucial to add the DMSO stock to the aqueous buffer and not the other way around to avoid precipitation.
-
Observation: After each dilution, vortex gently and visually inspect for any signs of precipitation (cloudiness or visible particles).
-
Troubleshooting Poor Solubility:
-
pH Adjustment: If precipitation occurs at physiological pH (7.4), test the solubility in buffers with a more acidic or basic pH. Given the presence of a carboxylic acid, increasing the pH should enhance solubility. Conversely, decreasing the pH should also increase solubility by protonating the cyanomidine group.
-
Co-solvents: If pH adjustment is not sufficient or desirable for the experimental system, the use of a co-solvent such as ethanol or polyethylene glycol (PEG) in the final buffer may be considered. However, the compatibility of any co-solvent with the biological assay must be validated.
-
-
Final Preparation: Once an appropriate buffer and dilution scheme have been identified that result in a clear solution, prepare the final working solutions for your experiment. Always prepare fresh working solutions from the frozen stock on the day of the experiment.
Hypothetical Signaling Pathway Involvement
Given its structural features, this compound could potentially interact with various biological targets. For instance, pyrrolidine-based structures are known to be present in inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) or as ligands for various receptors. The following diagram illustrates a hypothetical signaling pathway where this compound might act as an inhibitor of a cell surface receptor.
Caption: Hypothetical Inhibition of a G-Protein Coupled Receptor Pathway.
Conclusion: A Framework for Success
The successful use of this compound in experimental research hinges on the careful and systematic preparation of solutions. By understanding its predicted chemical properties, particularly its pH-dependent solubility, researchers can avoid common pitfalls such as compound precipitation and inaccurate dosing. The protocols provided in these application notes offer a robust framework for the dissolution of this novel compound, thereby ensuring the generation of reliable and reproducible data. As with any novel compound, it is recommended to perform small-scale solubility tests before preparing large batches of solutions for extensive screening or in vivo studies.
References
-
PubChem. (n.d.). Propyl Acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
Yulita, M. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Preparing Solutions. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. phytotechlab.com [phytotechlab.com]
Probing Protein Architectures: A Guide to Utilizing N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid and its Analogs in Protein Crystallography
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide for the use of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid and similar novel proline-based derivatives in protein crystallography. As a specialized chemical probe, this compound offers unique opportunities to investigate protein-ligand interactions, map binding sites, and guide structure-based drug design. This document outlines the scientific rationale, detailed experimental protocols, and data analysis considerations for effectively employing such molecules in your structural biology workflow.
Introduction: The Power of Custom Chemical Probes in Structural Biology
X-ray crystallography provides an unparalleled high-resolution view of protein-ligand interactions, which is fundamental to modern drug discovery.[1][2] While high-throughput screening of existing compound libraries is a common practice, the use of novel, custom-synthesized molecules like this compound can offer significant advantages. These bespoke probes can be designed to explore specific chemical spaces, test hypotheses about binding site characteristics, and serve as starting points for fragment-based ligand discovery.
This compound, a proline derivative, presents several features that make it an attractive candidate for a chemical probe:
-
A Rigid Scaffold: The pyrrolidine ring provides a conformationally restrained core, which can simplify the interpretation of electron density maps.
-
Hydrogen Bonding Potential: The cyanomidine group is a versatile hydrogen bond donor and acceptor, allowing it to probe polar interactions within a binding pocket.
-
A Carboxylate Group: The acetic acid moiety introduces a negative charge at physiological pH, enabling interactions with positively charged residues like arginine and lysine, or with metal ions.
-
Tunable Lipophilicity: The N-propyl group adds a degree of lipophilicity, which can be modified to optimize solubility and binding affinity.
This guide will walk you through the necessary steps to leverage these properties in your crystallographic experiments.
Experimental Strategy: Co-Crystallization vs. Soaking
There are two primary methods for obtaining crystal structures of protein-ligand complexes: co-crystallization and soaking.[1][3] The choice between these two approaches is often empirical and depends on the specific protein, the ligand's properties, and the characteristics of the apo crystals.[1][4]
Co-crystallization involves incubating the protein with the ligand prior to setting up crystallization trials. This method is often preferred when the ligand induces a significant conformational change in the protein or when the ligand has low solubility.[4][5][6]
Soaking involves diffusing the ligand into pre-existing apo-protein crystals. This is typically a faster and more material-efficient method, making it suitable for screening multiple ligands if a robust apo crystal system is available.[1][3][7]
Workflow for Protein-Ligand Complex Structure Determination
Caption: Overview of the experimental workflow for determining the structure of a protein-ligand complex.
Detailed Protocols
Preparation of this compound Stock Solution
The quality of the ligand stock solution is critical for successful crystallization experiments.
| Parameter | Recommendation | Rationale |
| Solvent | Dimethyl sulfoxide (DMSO) | DMSO is a versatile solvent for many organic molecules and is generally well-tolerated in small percentages in crystallization experiments.[1] |
| Concentration | 100 mM | A high concentration stock allows for flexibility in the final ligand concentration without introducing excessive amounts of solvent. |
| Purity | >95% | Impurities can interfere with crystallization or lead to ambiguous electron density. |
| Storage | -20°C in small aliquots | Prevents degradation from repeated freeze-thaw cycles. |
Protocol:
-
Accurately weigh a small amount of this compound.
-
Dissolve in high-purity DMSO to a final concentration of 100 mM.
-
Ensure complete dissolution; gentle vortexing or sonication may be necessary.
-
Centrifuge the solution at high speed for 5-10 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant to a new tube.
-
Prepare small aliquots and store at -20°C.
Protocol for Co-Crystallization
This protocol assumes you have an established purification protocol for your target protein.
Materials:
-
Purified protein at a suitable concentration for crystallization (typically 5-20 mg/mL).[1]
-
100 mM stock solution of this compound in DMSO.
-
Protein buffer.
-
Crystallization screens.
Protocol:
-
Complex Formation:
-
To your protein solution, add the ligand stock solution to achieve a final molar ratio of protein to ligand between 1:5 and 1:10.
-
The final DMSO concentration should ideally not exceed 5% (v/v), as higher concentrations can inhibit crystallization.
-
Incubate the protein-ligand mixture on ice or at 4°C for at least one hour to allow for complex formation. Some systems may benefit from longer incubation times or incubation at room temperature.[1][4]
-
-
Crystallization Screening:
-
Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method.
-
Screen a wide range of crystallization conditions. It is advisable to use the same conditions that yielded apo crystals, as well as new commercial and custom screens.
-
Monitor the crystallization drops regularly over several days to weeks.
-
-
Crystal Optimization:
-
Once initial crystal hits are identified, optimize the conditions by systematically varying the pH, precipitant concentration, and ligand concentration to obtain diffraction-quality crystals.
-
Protocol for Soaking
This protocol is for when you have reproducible, robustly growing apo crystals of your target protein.
Materials:
-
Apo protein crystals.
-
100 mM stock solution of this compound in DMSO.
-
"Artificial mother liquor" (a solution containing all the components of the crystallization condition at the same concentrations).
-
Cryoprotectant solution.
Protocol:
-
Preparation of Soaking Solution:
-
Prepare a soaking solution by adding the ligand stock to the artificial mother liquor. The final ligand concentration should typically be in the range of 1-10 mM.
-
The optimal soaking concentration is a balance between achieving high occupancy in the binding site and avoiding crystal damage due to high DMSO concentrations or ligand-induced stress.
-
-
Soaking the Crystals:
-
Carefully transfer an apo crystal from its growth drop into a larger drop of the soaking solution.
-
The soaking time can vary from minutes to hours. A good starting point is 30-60 minutes.[7]
-
Monitor the crystal during soaking for any signs of cracking or dissolution.
-
-
Cryo-protection and Mounting:
-
After soaking, the crystal must be cryo-protected before being flash-cooled in liquid nitrogen for data collection.[7]
-
This can be done by briefly transferring the crystal to a cryoprotectant solution (artificial mother liquor supplemented with a cryoprotectant like glycerol, ethylene glycol, or PEG).
-
Alternatively, the ligand can be included directly in the cryoprotectant solution for a combined soaking and cryo-protection step.[7]
-
Loop the crystal and flash-cool it in liquid nitrogen.
-
Decision Logic for Soaking vs. Co-Crystallization
Caption: Decision tree for choosing between soaking and co-crystallization methods.
Data Collection and Structure Determination
Data collection is typically performed at a synchrotron source to maximize data quality.[7]
| Stage | Key Considerations |
| Data Collection | Collect a high-resolution, complete dataset. For fragment-sized molecules like the proposed compound, high resolution is crucial for accurate modeling. |
| Structure Solution | If you have an apo structure, molecular replacement is the most straightforward method. |
| Ligand Identification | After initial refinement of the protein model, calculate a difference electron density map (Fo-Fc). Positive density in this map that is not accounted for by the protein model indicates the location of the bound ligand. |
| Ligand Modeling and Refinement | Carefully model the ligand into the difference density. Use stereochemical restraints for the ligand during refinement. The final model should have a good fit to the electron density and reasonable stereochemistry. |
| Validation | Assess the quality of the final model using tools like MolProbity. The R-work and R-free values should be within acceptable ranges for the given resolution. |
A major challenge can be ambiguous electron density, which may represent a mixture of bound and unbound states or multiple binding poses.[8] In such cases, careful analysis and potentially further optimization of soaking or co-crystallization conditions are necessary.
Conclusion
This compound and its analogs represent a valuable class of chemical tools for probing protein structure and function. By carefully selecting the appropriate experimental strategy—co-crystallization or soaking—and meticulously executing the protocols outlined in this guide, researchers can successfully determine the structures of protein-ligand complexes. These structures will provide critical insights into the molecular basis of recognition and can significantly accelerate drug discovery and development efforts.
References
- Vertex AI Search Grounding API, Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction.
- Fischer, M., et al. (2015). A more recent study highlighted the structural plasticity of the active site cavity of SARS-CoV-2 3CL Mpro in room temperature structures and that such non-cryogenic structures provided a better starting point for computational or experimental ligand binding studies than did the 100 K equivalent. Frontiers in Molecular Biosciences.
- Hassell, A. M., et al. (2006). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography.
- Ebrahim, A., et al. (2019). High-throughput structures of protein–ligand complexes at room temperature using serial femtosecond crystallography. IUCrJ.
- Hampton Research. (n.d.).
- Rowlett, R. S. (n.d.). Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. Google Sites.
- TTP Labtech. (n.d.).
- Wada, H., et al. (2021). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. Journal of Visualized Experiments.
- Creative Biostructure. (n.d.).
Sources
- 1. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
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- 3. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. sptlabtech.cn [sptlabtech.cn]
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- 8. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
Application Notes and Protocols: N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the established roles of potent and selective Prolylcarboxypeptidase (PRCP) inhibitors in neuroscience. As of the date of this document, specific research utilizing N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid in this field is not extensively published. Therefore, this guide provides a scientifically-grounded framework for its potential application, drawing from studies on analogous compounds. Researchers should independently validate all protocols and findings for this specific molecule.
Introduction: A Novel Tool for Modulating Neuropeptide Signaling
This compound is a novel small molecule inhibitor of Prolylcarboxypeptidase (PRCP), a serine protease with significant implications in neuroscience. PRCP, also known as angiotensinase C, is a key enzyme in the regulation of several neuropeptide signaling pathways. Its activity has been linked to metabolic regulation, neuroinflammation, and potentially, the pathophysiology of neurodegenerative disorders.[1][2] This document provides a comprehensive guide to the potential applications and experimental protocols for utilizing this compound in neuroscience research.
Physicochemical Properties and Handling
While specific data for this compound is limited, general properties of similar compounds suggest the following should be considered:
| Property | Anticipated Characteristic | Handling and Storage Recommendations |
| Molecular Formula | C10H15N3O2 | Store at -20°C for long-term stability. |
| Appearance | White to off-white solid | Keep in a tightly sealed container to prevent moisture absorption. |
| Solubility | Expected to be soluble in aqueous buffers at physiological pH, and organic solvents such as DMSO and ethanol.[3] | For in vitro assays, prepare a concentrated stock solution in DMSO. For in vivo studies, consider formulating in a vehicle appropriate for the route of administration, such as saline or a cyclodextrin-based solution to enhance solubility. |
| Stability | Stability in solution should be determined empirically. | Prepare fresh solutions for each experiment or conduct stability studies for long-term storage of stock solutions. |
Mechanism of Action: Targeting Prolylcarboxypeptidase (PRCP)
This compound is designed as a potent and selective inhibitor of PRCP. PRCP is a carboxypeptidase that specifically cleaves the C-terminal amino acid of peptides with a proline residue in the penultimate position. In the central nervous system (CNS), PRCP is expressed in various regions and plays a crucial role in inactivating several key neuropeptides.[4][5]
Key PRCP Substrates in the Brain:
-
α-Melanocyte-Stimulating Hormone (α-MSH): PRCP inactivates α-MSH, a neuropeptide that plays a critical role in regulating energy homeostasis and feeding behavior.[4][5][6]
-
Angiotensin II: PRCP can process Angiotensin II, a key peptide in the renin-angiotensin system, which has been implicated in neuroinflammation and the regulation of blood pressure within the CNS.[7]
-
Prekallikrein: PRCP can activate prekallikrein, which is involved in the kallikrein-kinin system, another pathway with roles in inflammation and cardiovascular function.[1]
By inhibiting PRCP, this compound is expected to increase the bioavailability and prolong the action of these and other neuropeptide substrates, thereby modulating their downstream signaling pathways.
Caption: Inhibition of PRCP by this compound.
Applications in Neuroscience Research
The unique mechanism of action of PRCP inhibitors opens up several avenues for investigation in neuroscience:
Neuroinflammation and Neurodegenerative Diseases:
The renin-angiotensin system in the brain is implicated in neuroinflammatory processes.[7] By modulating this system through PRCP inhibition, this compound could be a valuable tool to study its role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where neuroinflammation is a key pathological feature.
Metabolic Neuroscience and Feeding Behavior:
Given the established role of PRCP in inactivating α-MSH, a potent anorexigenic peptide, this inhibitor can be used to investigate the central regulation of appetite, energy expenditure, and obesity.[6]
Blood-Brain Barrier Permeability and CNS Drug Delivery:
A critical aspect for any CNS-targeting therapeutic is its ability to cross the blood-brain barrier (BBB).[8][9] The pyrrolidine scaffold of this compound may influence its BBB permeability. Studying the CNS penetration of this compound is crucial for its validation as a research tool.
Experimental Protocols
In Vitro PRCP Inhibition Assay
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human PRCP.
Caption: Workflow for in vitro PRCP inhibition assay.
Materials:
-
Recombinant human PRCP
-
Fluorogenic PRCP substrate (e.g., Z-Pro-Phe-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound
-
DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.[10]
-
Plate Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted inhibitor to the test wells.
-
Add 10 µL of Assay Buffer with the corresponding DMSO concentration to the control wells.
-
Add 20 µL of recombinant PRCP (at a pre-determined optimal concentration) to all wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 20 µL of the fluorogenic substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates) every minute for 30-60 minutes.
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Assessment of CNS Effects in a Mouse Model of Diet-Induced Obesity
This protocol outlines a general procedure to evaluate the effect of this compound on food intake and body weight in a diet-induced obesity (DIO) mouse model.
Caption: Workflow for in vivo assessment in a diet-induced obesity model.
Materials:
-
Male C57BL/6J mice (8 weeks old)
-
High-fat diet (e.g., 60% kcal from fat) and standard chow
-
This compound
-
Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)
-
Metabolic cages for food intake monitoring
-
Analytical balance
Procedure:
-
Induction of Obesity: Feed mice a high-fat diet for 8-12 weeks to induce obesity. A control group should be maintained on a standard chow diet.
-
Acclimatization: A week before the study begins, individually house the mice and acclimatize them to handling and injection procedures.
-
Baseline Measurements: Record the body weight and food intake of each mouse daily for 3-5 days to establish a stable baseline.
-
Treatment Administration: Randomly assign the DIO mice to treatment groups (e.g., vehicle control, and different doses of this compound). Administer the compound or vehicle via the desired route (e.g., intraperitoneal injection) at a consistent time each day.
-
Monitoring: Continue to monitor body weight and food intake daily throughout the study period (e.g., 14-28 days).
-
Terminal Procedures: At the end of the study, euthanize the animals and collect brain tissue (specifically the hypothalamus) for further analysis, such as measuring α-MSH levels by ELISA or RIA to confirm target engagement.
-
Data Analysis: Analyze the data for significant differences in body weight change and cumulative food intake between the treatment and vehicle groups using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
Quantitative Data on Analogous PRCP Inhibitors
The following table presents IC50 values for a known, potent PRCP inhibitor, Compound 8o, to provide a benchmark for the expected potency of this compound.[11]
| Compound | Target | IC50 (nM) | Reference |
| Compound 8o | Human PRCP | 1 | [11] |
| Compound 8o | Mouse PRCP | 2 | [11] |
References
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Mallei, A., et al. (2015). Prolylcarboxypeptidase (PrCP) inhibitors and the therapeutic uses thereof: a patent review. Expert Opinion on Therapeutic Patents, 25(2), 167-185. [Link]
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Zhang, L., et al. (2022). Increased Prolylcarboxypeptidase Expression Can Serve as a Biomarker of Senescence in Culture. Molecules, 27(23), 8209. [Link]
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PubChem. Propyl Acetate. [Link]
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D'Amico, M., et al. (2014). PROLYL CARBOXYPEPTIDASE mRNA EXPRESSION IN THE MOUSE BRAIN. Brain Research, 1543, 134-145. [Link]
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Banks, W. A., et al. (2008). Transport of prion protein across the blood–brain barrier. Neuroscience, 155(3), 787-795. [Link]
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protocols.io. (2023). In-vitro CYP inhibition pooled. [Link]
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Ahmad, A., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. Bioorganic Chemistry, 94, 103441. [Link]
-
Ahmad, A., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. ResearchGate. [Link]
-
Tachikawa, M., et al. (2011). Establishment of in Vitro P-glycoprotein Inhibition Assay and Its Exclusion Criteria to Assess the Risk of Drug-Drug Interaction at the Drug Discovery Stage. Drug Metabolism and Disposition, 39(9), 1599-1607. [Link]
-
Wu, W., et al. (2019). Current approaches to enhance CNS delivery of drugs across the brain barriers. International Journal of Molecular Sciences, 20(22), 5829. [Link]
-
Wu, J., et al. (2010). Design and Synthesis of Prolylcarboxypeptidase (PrCP) Inhibitors To Validate PrCP As A Potential Target for Obesity. Journal of Medicinal Chemistry, 53(21), 7779-7791. [Link]
-
Kim, M. S., et al. (2022). Clinical Relevance of Plasma Prolylcarboxypeptidase Level in Patients with Idiopathic Acute Optic Neuritis. Journal of Clinical Medicine, 11(10), 2841. [Link]
-
Beránek, L., et al. (2021). Cholinesterase and Prolyl Oligopeptidase Inhibitory Activities of Alkaloids from Argemone platyceras (Papaveraceae). Molecules, 26(11), 3328. [Link]
-
BioIVT. (n.d.). A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. [Link]
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Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems. Pharmaceutics, 14(11), 2379. [Link]
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van den Bruinhorst, A., et al. (2018). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 10(4), 213. [Link]
-
D'Amico, M., et al. (2014). Prolyl carboxypeptidase mRNA expression in the mouse brain. Brain Research, 1543, 134-145. [Link]
-
Wu, J., et al. (2010). Design and synthesis of prolylcarboxypeptidase (PrCP) inhibitors to validate PrCP as a potential target for obesity. Journal of Medicinal Chemistry, 53(21), 7779-7791. [Link]
-
Svarcbahs, R., et al. (2020). Prolyl Oligopeptidase Regulates Dopamine Transporter Oligomerization and Phosphorylation in a PKC- and ERK-Independent Manner. Frontiers in Molecular Neuroscience, 13, 111. [Link]
-
Griffin, C. E., et al. (2022). 3K3A-Activated Protein C Protects the Blood-Brain Barrier and Neurons From Accelerated Ischemic Injury Caused by Pericyte Deficiency in Mice. Stroke, 53(4), 1374-1386. [Link]
-
Sexton, T. (n.d.). In Vitro Inhibition Studies. [Link]
-
Wypijewski, K., et al. (2009). Prolylcarboxypeptidase regulates food intake by inactivating alpha-MSH in rodents. The Journal of Clinical Investigation, 119(11), 3362-3373. [Link]
-
Shackleford, G. M., et al. (2022). Prolyl Carboxypeptidase Maintains Receptor Tyrosine Kinase Signaling and Is a Potential Therapeutic Target in Triple Negative Breast Cancer. Cancers, 14(3), 743. [Link]
-
Svarcbahs, R. (2019). New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases. University of Helsinki. [Link]
-
Myöhänen, T. T., & Männistö, P. T. (2016). Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins?. Frontiers in Neuroscience, 10, 431. [Link]
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PubChem. (n.d.). Propyl Acetate. [Link]
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Shariat-Madar, Z., et al. (2006). Prolylcarboxypeptidase: a cardioprotective enzyme. Peptides, 27(6), 1465-1473. [Link]
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Abdallah, I., et al. (2013). Pharmacokinetics and brain penetration of LF-3-88, (2-[5-[5-(2(S)-azetidinylmethoxyl)-3-pyridyl]-3-isoxazolyl]ethanol), a selective α4β2-nAChR partial agonist and promising antidepressant. Journal of Pharmaceutical and Biomedical Analysis, 72, 148-154. [Link]
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Atcha, Z., et al. (n.d.). Researchers - Rodent MDA. [Link]
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Bagal, S., & Bungay, P. (2014). Restricting CNS penetration of drugs to minimise adverse events: role of drug transporters. Drug Discovery Today: Technologies, 12, e79-e85. [Link]
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Tenorio-Laranga, A., et al. (2016). The Role of Prolyl Oligopeptidase in Microtubule-Associated Processes and Cognitive Impairment. Journal of Neurology and Neuroscience, 7(4), 1-10. [Link]
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YouTube. (2024, April 9). Updates on current Parkinson's disease clinical trials. [Link]
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Armstrong, A. (2023, March 3). Targeted protein degradation boosts Alzheimer's cognition in models. Fierce Biotech. [Link]
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Löscher, W., & Potschka, H. (2005). P-glycoprotein trafficking at the blood–brain barrier altered by peripheral inflammatory hyperalgesia. The Journal of Clinical Investigation, 115(11), 3091-3101. [Link]
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Venäläinen, J. I., et al. (2002). Search for substrates for prolyl oligopeptidase in porcine brain. Journal of Chemical Neuroanatomy, 24(2), 119-128. [Link]
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Brain Communications. (2025, October 23). Blood-brain barrier phenotyping shows prefrontal cortex most vulnerable to ageing in mice. [Link]
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Obach, R. S. (2009). In Vitro Cytochrome P450 Inhibition and Induction. The AAPS Journal, 11(3), 420-432. [Link]
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Wang, C., et al. (2023). Neuroprotective effects of dipeptidyl peptidase 4 inhibitor on Alzheimer's disease: a narrative review. Frontiers in Endocrinology, 14, 1188373. [Link]
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BioXconomy. (2024, December 16). Clinical trials suggest peptide may halt 'relentlessly progressive' Parkinson's. [Link]
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YouTube. (2025, June 11). Advancing Neuroinflammation Research with iPSC Derived Microglia and Automated Assays for Drug... [Link]
-
Rahman, M. A., et al. (2024). The Crucial Role of the Blood–Brain Barrier in Neurodegenerative Diseases: Mechanisms of Disruption and Therapeutic Implications. International Journal of Molecular Sciences, 25(3), 1537. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid
Welcome to the technical support center for the synthesis of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this challenging synthesis. As a complex, multi-functionalized pyrrolidine derivative, achieving a high yield requires careful planning, precise execution, and a systematic approach to troubleshooting.
This document provides a plausible synthetic strategy, answers to frequently asked questions, and detailed troubleshooting guides to help you navigate the potential challenges of this multi-step synthesis.
Proposed Synthetic Pathway
Due to the specific nature of the target molecule, a de novo synthetic design is often required. The following is a proposed retrosynthetic analysis and forward pathway, starting from the readily available chiral precursor, (S)-Pyroglutamic acid. This pathway is designed to control stereochemistry and introduce the required functional groups in a logical sequence.
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of the target molecule.
Forward Synthetic Workflow
The forward synthesis involves a multi-step process that requires careful control of reaction conditions at each stage to maximize yield and purity.
Caption: Proposed forward synthesis workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps for maintaining stereochemical integrity?
The stereocenter at the 5-position (derived from (S)-Pyroglutamic acid) is generally robust. However, the 2-position can be susceptible to epimerization, especially under harsh basic or acidic conditions. The N-propylation and hydrolysis steps should be carefully monitored. Using a non-nucleophilic base like sodium hydride at low temperatures for propylation is recommended. For hydrolysis, mild conditions (e.g., enzymatic hydrolysis or lithium hydroxide at controlled temperatures) are preferable to strong acids or bases.
Q2: What are common challenges with the N-propylation step?
Low yields in N-propylation are often due to incomplete deprotonation of the amide nitrogen, side reactions, or low reactivity of the alkylating agent. Ensure the starting material is completely dry and use a strong, non-nucleophilic base like sodium hydride. The choice of solvent is also critical; anhydrous THF or DMF are good options.
Q3: How can the cyanoimido group be introduced efficiently?
Introducing the cyanoimido moiety is arguably the most complex step. The proposed route via a thiolactam intermediate is a reliable method. Key considerations include:
-
Thionation: Lawesson's reagent is effective but must be used in an anhydrous, inert atmosphere.
-
S-Alkylation: This step activates the thiolactam for nucleophilic attack. Methyl iodide is a common choice.
-
Guanidinylation: The reaction with cyanamide or a protected form can be slow and may require elevated temperatures. Careful monitoring by TLC or LC-MS is essential to determine the reaction endpoint.
Q4: What are the best practices for purification of intermediates?
Given that this is a multi-step synthesis, purification of each intermediate is crucial to avoid carrying impurities forward, which can complicate subsequent reactions and reduce overall yield.[1]
-
Column Chromatography: This will likely be necessary for most steps. A good understanding of the polarity of your product and byproducts is key to choosing the right solvent system.
-
Crystallization: If an intermediate is a solid, crystallization can be a highly effective method for achieving high purity.
-
Extraction: Careful workup and extraction are essential to remove inorganic salts and other water-soluble impurities. Always back-extract the aqueous layer to recover any dissolved product.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem: Low Overall Yield
A low overall yield in a multi-step synthesis is a common issue.[1] A systematic approach is needed to identify the bottleneck.
Caption: Troubleshooting workflow for low overall yield.
Problem: Incomplete Reaction or Stalling
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.
Possible Causes & Solutions:
| Possible Cause | Explanation & Recommended Action |
| Impure Reagents | The starting material or reagents may contain inhibitors or be of lower purity than stated.[2][3] Action: Purify starting materials and key reagents before use. Use freshly opened solvents. |
| Insufficient Reagent | The stoichiometry may be off, or one of the reagents may have decomposed. Action: Re-verify all calculations and measurements. Consider adding a small excess of the more stable reagent. |
| Suboptimal Temperature | The reaction may require more thermal energy to overcome the activation barrier, or it may be temperature-sensitive.[3] Action: If the reaction is known to be robust, try increasing the temperature in small increments. For sensitive reactions, ensure the temperature is strictly controlled. |
| Poor Mixing | In heterogeneous mixtures, inadequate stirring can lead to localized reactions and overall slow conversion. Action: Use a suitable stir bar and ensure vigorous stirring. For larger scale, consider mechanical stirring. |
Problem: Formation of Multiple Byproducts
Symptom: The crude reaction mixture shows multiple spots on TLC or peaks in LC-MS, complicating purification and reducing the yield of the desired product.
Possible Causes & Solutions:
| Possible Cause | Explanation & Recommended Action |
| Reaction Temperature Too High | Excessive heat can provide enough energy for alternative reaction pathways or decomposition.[2] Action: Run the reaction at a lower temperature, even if it requires a longer reaction time. |
| Incorrect Order of Addition | The order in which reagents are added can be critical, especially in multi-component reactions. Action: Review the mechanism and consider if a different order of addition would be more favorable. For example, adding a reactive electrophile slowly to a nucleophile can prevent side reactions. |
| Presence of Water or Air | For sensitive reactions, moisture or oxygen can lead to hydrolysis or oxidation byproducts.[3] Action: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Incorrect Stoichiometry | An excess of a particular reagent can lead to side reactions. Action: Carefully control the stoichiometry of your reagents. Use a syringe pump for slow, precise addition of critical reagents. |
Generalized Experimental Protocol: N-Propylation
This protocol is a template for the N-propylation of a protected pyroglutamate ester. It should be adapted based on the specific substrate and laboratory conditions.
Materials:
-
Methyl (S)-5-oxopyrrolidine-2-carboxylate
-
Sodium Hydride (60% dispersion in mineral oil)
-
Propyl Iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH4Cl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Preparation: Under an inert atmosphere (N2 or Ar), add sodium hydride (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and dropping funnel.
-
Dispersion Wash: Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the Methyl (S)-5-oxopyrrolidine-2-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH slurry over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30-60 minutes after the addition is complete. Hydrogen gas evolution should be observed.
-
Alkylation: Add propyl iodide (1.2 equivalents) dropwise, again maintaining the temperature at 0 °C.
-
Reaction: Once the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Cool the reaction back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH4Cl.
-
Workup: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel.
References
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link][5]
-
Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 5035. [Link][6]
-
G. Vitale, et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 15(9), 1139. [Link][7]
-
Wulff, W. D. (n.d.). How to Succeed in Multi-Step Organic Synthesis. Washington State University. [Link][1]
-
Al-Amiery, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link][8]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
Reddit r/Chempros. (2022). What are some common causes of low reaction yields?[Link][2]
-
Quora. (2015). What could be the reason for getting a very low yield in organic chemistry?[Link][3]
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- 5. Pyrrolidine synthesis [organic-chemistry.org]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Solubility of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid in Aqueous Buffers
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with this molecule in aqueous buffer systems. Our approach is to provide not just protocols, but also the underlying scientific reasoning to empower you to make informed decisions during your experiments.
Understanding the Molecule: A Deduced Structure and Its Implications
While this compound is a specific and potentially novel structure, we can deduce its key chemical features from its name to anticipate its behavior in aqueous solutions.
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Pyrrolidine-5-acetic Acid Backbone: This suggests a proline-like scaffold, which is known to have unique interactions with water.[1][2][3]
-
Carboxylic Acid Group: The "-acetic acid" moiety provides an acidic functional group (pKa ~3-5) that will be deprotonated and negatively charged at neutral pH.
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Cyanimido and Pyrrolidine Nitrogen Groups: The pyrrolidine ring nitrogen and the cyanimido group are expected to be basic, providing sites for protonation and a positive charge at acidic pH.
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N-Propyl Group: This alkyl chain adds a degree of hydrophobicity to the molecule.
The presence of both acidic and basic functional groups strongly suggests that this compound is a zwitterionic compound . Zwitterions can exhibit complex solubility profiles, often characterized by a minimum solubility at their isoelectric point (pI), where the net charge of the molecule is zero.[4] Understanding this is critical to troubleshooting solubility issues.
Caption: Key functional groups influencing solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've just dissolved my this compound in my buffer, but it immediately precipitated. What's happening?
Answer: This is a classic sign of poor solubility under your current buffer conditions. The most likely cause is that the pH of your buffer is very close to the isoelectric point (pI) of the molecule. At the pI, the molecule has a net neutral charge, minimizing its interaction with water and leading to aggregation and precipitation.
Expert Insight: For zwitterionic compounds, solubility is at its lowest at the pI and increases as the pH is moved away (either more acidic or more basic) from the pI. This is because charging the molecule increases its polarity and its ability to form favorable interactions with water molecules.
Troubleshooting Steps:
-
Measure the pH of your final solution. The addition of the compound, especially at high concentrations, can alter the pH of a weakly buffered solution.
-
Adjust the pH.
-
Try lowering the pH by 2-3 units. This will protonate the carboxylic acid group and maintain a positive charge on the basic groups, resulting in a net positive charge.
-
Alternatively, try raising the pH by 2-3 units. This will ensure the carboxylic acid is deprotonated (negatively charged) while the basic groups are neutral, resulting in a net negative charge.
-
-
Consider your buffer choice. Phosphate buffers, for example, can sometimes form less soluble salts with small molecules.
Q2: What is the best initial approach to determine the solubility of this compound?
Answer: A systematic approach is crucial. We recommend performing a pH-solubility profile to understand how pH affects the compound's solubility. This will provide a data-driven basis for selecting the appropriate buffer for your experiments.
Protocol: Generating a pH-Solubility Profile
-
Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Use buffers with pKa values close to the target pH for robust buffering capacity.
-
Add an excess of your compound to a fixed volume of each buffer in separate vials. The goal is to have undissolved solid remaining.
-
Equilibrate the samples. Agitate the vials at a constant temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separate the solid from the supernatant. This can be done by centrifugation followed by careful removal of the supernatant, or by filtration using a syringe filter compatible with your compound.
-
Quantify the concentration of the dissolved compound in the supernatant. This is typically done using a validated analytical method like HPLC-UV or LC-MS.
-
Plot the solubility (e.g., in mg/mL or µM) against the measured pH of each supernatant.
Data Presentation Example:
| pH | Solubility (mg/mL) |
| 2.0 | 15.2 |
| 4.0 | 1.8 |
| 6.0 | 0.5 |
| 7.4 | 2.5 |
| 8.0 | 8.9 |
| 10.0 | 21.4 |
This data would suggest a pI between pH 4.0 and 6.0, and that the compound is significantly more soluble at acidic or basic pH.
Caption: A systematic workflow for addressing solubility issues.
Q3: My experimental conditions require a near-neutral pH (e.g., for a cell-based assay), but the compound has low solubility at this pH. What are my options?
Answer: This is a common challenge in drug discovery.[5] When you cannot significantly alter the pH, you can explore the use of co-solvents or other formulation strategies.
1. Using Co-solvents:
-
Mechanism: Co-solvents like DMSO, ethanol, or PEG 400 can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium. Given the N-propyl group on your molecule, this is a viable strategy.
-
Protocol:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO.
-
Perform serial dilutions of this stock into your aqueous buffer.
-
Crucially, note the final concentration of the co-solvent in your assay. For cell-based assays, the final DMSO concentration should typically be kept below 0.5% to avoid cellular toxicity.[5]
-
-
Caution: Adding a DMSO stock to a buffer can sometimes cause the compound to precipitate if the final solution cannot support its solubility (a phenomenon known as "crashing out"). Add the stock solution dropwise while vortexing to mitigate this.
2. Exploring Different Buffer Systems:
-
While pH is a primary driver, the ionic composition of the buffer can also play a role.[6][7] Sometimes, switching from a phosphate-based buffer to a Tris-based or HEPES-based buffer can influence solubility. The proline-like structure of your compound might have specific interactions with different ions.[2]
3. Advanced Formulation Strategies:
-
For persistent solubility issues, more advanced drug delivery strategies such as the use of cyclodextrins or lipid-based formulations may be necessary, though these require significant formulation development.[8][9][10][11][12][13]
Q4: Can temperature affect the solubility of my compound?
Answer: Yes, temperature can have a significant effect, but it is not always predictable.
-
General Principle: For most solids dissolving in a liquid, solubility increases with temperature. This is because the dissolution process is often endothermic.
-
Practical Application: Gently warming the buffer while dissolving the compound can sometimes help achieve a higher concentration. However, you must ensure that the compound is stable at elevated temperatures and that it remains in solution upon cooling to your experimental temperature.
-
Caution: Some compounds can exhibit retrograde solubility, where solubility decreases with increasing temperature. It is always best to determine this empirically if you suspect temperature is a critical factor.
Summary of Key Recommendations
-
Anticipate Zwitterionic Behavior: The inferred structure of this compound suggests it will have a pH-dependent solubility profile with a minimum at its isoelectric point (pI).
-
Perform a pH-Solubility Profile: This is the most critical first step to understanding and overcoming solubility issues.
-
Adjust pH for Solubilization: Move the pH of your solution at least 2 units away from the pI to achieve a charged, more soluble species.
-
Use Co-solvents Judiciously: For pH-constrained experiments, use a minimal amount of a co-solvent like DMSO, being mindful of its potential effects on your experimental system.
-
Control Your Variables: When troubleshooting, change one variable at a time (pH, buffer type, temperature, co-solvent concentration) to clearly identify the factors influencing solubility.
By applying these principles and protocols, you will be well-equipped to manage the solubility challenges of this compound and ensure the reliability and reproducibility of your experimental results.
References
-
PubChem. (n.d.). Propyl Acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). n-Propyl acetate. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). (2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid;N-propan-2-ylpropan-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Al-Gousous, J., & Langguth, P. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 16(7), 944. Retrieved from [Link]
-
Rakić, S., et al. (2015). Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. Hemijska industrija, 69(5), 511-522. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Unusual properties of aqueous solutions of L-Proline: a Molecular Dynamics study. Retrieved from [Link]
-
Shamim, N., et al. (2019). Solubility-Modifying Power of Zwitterionic Salts. Langmuir, 35(39), 12694-12702. Retrieved from [Link]
-
Hagedorn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 548. Retrieved from [Link]
-
Hossain, M. S., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 23(1), 22. Retrieved from [Link]
-
Marks, D. B., et al. (2017). The influence of proline on surface interactions in aqueous solutions. Biophysical Journal, 113(7), 1460-1467. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 17.5: Factors that Affect Solubility. Retrieved from [Link]
-
Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808143. Retrieved from [Link]
-
ResearchGate. (2015). Factors Affecting the Solubility of Ionic Compounds | Request PDF. Retrieved from [Link]
-
ResearchGate. (2023). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved from [Link]
-
McLain, S. E., et al. (2011). Structure and Hydration of L-Proline in Aqueous Solutions. The Journal of Physical Chemistry B, 115(8), 1761-1769. Retrieved from [Link]
-
YouTube. (2020). Effect of pH on solubility. Mrs Burton's Chemistry. Retrieved from [Link]
-
Drug Development & Delivery. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]
-
Hurst, M. O., & Fortenberry, R. C. (2015). Factors affecting the solubility of ionic compounds. Computational and Theoretical Chemistry, 1069, 132-137. Retrieved from [Link]
-
Schobert, R., & Tschesche, H. (1978). Unusual solution properties of proline and its interaction with proteins. Biochimica et Biophysica Acta (BBA) - Protein Structure, 541(2), 270-277. Retrieved from [Link]
-
YouTube. (2022). 17.6 pH Effects on Solubility | General Chemistry. Chad's Prep. Retrieved from [Link]
-
Purdue University. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Retrieved from [Link]
-
ResearchGate. (2018). Solubility Behavior and Data Modeling of l -Proline in Different Neat and Binary Solvent Systems | Request PDF. Retrieved from [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]
-
ACS Publications. (2016). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved from [Link]
-
World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
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- 4. Solubility-Modifying Power of Zwitterionic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Overcoming N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid degradation issues
Welcome to the technical support center for N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the scientific rationale behind common degradation issues and to provide actionable protocols to ensure the integrity of your experiments.
Introduction to Stability Challenges
This compound is a complex molecule with a pyrrolidine core, a structure prevalent in many biologically active compounds. Its stability is primarily influenced by the cyanomidine functional group, which is susceptible to hydrolysis under various aqueous conditions. Understanding the factors that contribute to its degradation is crucial for obtaining reliable and reproducible experimental results. This guide will walk you through the potential degradation pathways, analytical methods for detection, and strategies for mitigation.
Frequently Asked Questions (FAQs)
What are the primary factors that can cause the degradation of this compound in my experiments?
The degradation of this compound is most commonly initiated by hydrolysis of the cyanomidine group . The rate of this degradation is significantly influenced by the following factors:
-
pH of the solution: Both acidic and basic conditions can catalyze the hydrolysis of the cyanomidine moiety. The stability of similar amidine derivatives is often greatest in a slightly acidic pH range (around 3.5), while significantly faster degradation is observed in neutral to alkaline conditions (pH 6-10).[1]
-
Temperature: Elevated temperatures will accelerate the rate of hydrolytic degradation.[2] Therefore, it is critical to adhere to recommended storage and handling temperatures.
-
Presence of Oxidizing Agents: Although hydrolysis is the primary concern, the pyrrolidine ring can be susceptible to oxidation, especially in the presence of reactive oxygen species.
-
Exposure to Light: Photodegradation can be a concern for many complex organic molecules. It is advisable to protect solutions of the compound from direct light, particularly UV light.
I suspect my stock solution of this compound has degraded. How can I confirm this?
Visual inspection is often not sufficient to detect degradation. The most reliable method to confirm degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) .[3]
Here’s a general approach:
-
Establish a Baseline: When you first prepare a stock solution, immediately run an HPLC or LC-MS analysis to obtain a chromatogram of the pure compound. This will serve as your reference.
-
Analyze the Suspected Sample: Inject an aliquot of your potentially degraded solution into the same HPLC or LC-MS system using the same method.
-
Compare Chromatograms: Look for the following changes in the chromatogram of the suspected sample compared to your baseline:
-
A decrease in the peak area of the parent compound.
-
The appearance of new peaks, which represent degradation products.
-
A stability-indicating HPLC method is crucial for separating the parent compound from its degradants.[3]
What are the likely degradation products of this compound?
The primary degradation pathway is the hydrolysis of the cyanomidine group to form the corresponding urea derivative.
-
Primary Degradant: N-Propyl-2S-(ureidoformyl)pyrrolidine-5-acetic Acid.
Under more strenuous conditions, further degradation of the pyrrolidine ring or decarboxylation of the acetic acid moiety could occur, though this is less common under typical experimental conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Scientific Rationale |
| Loss of biological activity or inconsistent results in assays. | Degradation of the active compound in stock solutions or experimental buffers. | 1. Verify Stock Solution Integrity: Use HPLC or LC-MS to check the purity of your stock solution against a fresh or properly stored standard. 2. Control Buffer pH: Ensure your experimental buffers are within a pH range that minimizes hydrolysis. For amidine-containing compounds, a slightly acidic pH (e.g., pH 3.5-5.0) is often optimal for stability.[1] 3. Prepare Fresh Solutions: If stability is a concern, prepare fresh dilutions from a validated stock solution immediately before each experiment. |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | Formation of degradation products. | 1. Conduct Forced Degradation Studies: To identify potential degradants, intentionally stress the compound under various conditions (acidic, basic, oxidative, thermal, photolytic).[4] This will help in tentatively identifying the unknown peaks. 2. Characterize Degradants: If the degradation is significant, use LC-MS/MS or high-resolution mass spectrometry to elucidate the structure of the degradation products. This is critical for understanding the degradation pathway. |
| Precipitation or cloudiness in the stock solution. | Poor solubility or potential degradation leading to less soluble products. | 1. Check Solubility Limits: Ensure you have not exceeded the solubility of the compound in your chosen solvent. 2. Adjust pH: The solubility of compounds with acidic or basic functional groups is often pH-dependent. A slight adjustment of the pH of your stock solution may improve solubility. 3. Filter the Solution: Use a 0.22 µm syringe filter to remove any precipitate before use. Analyze both the filtrate and the precipitate (if possible) to determine if the issue is solubility or degradation. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a general procedure for developing an HPLC method to separate this compound from its potential degradation products.
Objective: To resolve the parent compound from its primary hydrolytic degradant.
Materials:
-
This compound standard
-
Forced degraded sample (see Protocol 2)
-
HPLC system with UV or PDA detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Chromatographic Conditions (starting point):
-
Flow rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to screen for separation.
-
-
Analysis:
-
Inject the pure standard to determine its retention time.
-
Inject the forced degraded sample.
-
Optimize the gradient to achieve baseline separation between the parent peak and any new peaks that appear in the degraded sample.
-
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to generate its potential degradation products for analytical method development.[4]
Objective: To generate degradants of this compound.
Materials:
-
This compound
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen peroxide (H₂O₂)
-
Water bath or oven
-
UV lamp
Procedure:
Prepare solutions of the compound at a concentration of approximately 1 mg/mL in the following conditions:
-
Acid Hydrolysis: Dissolve in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve in 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Dissolve in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample and a solution at 60 °C for 48 hours.
-
Photolytic Degradation: Expose a solution to a UV lamp (e.g., 254 nm) for 24 hours.
After the specified time, neutralize the acidic and basic samples and analyze all samples by the developed HPLC method.
Data Presentation
Table 1: Predicted Stability Profile of this compound under Stress Conditions
| Stress Condition | Reagent/Condition | Expected Degradation | Primary Degradation Product |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C | Moderate to High | N-Propyl-2S-(ureidoformyl)pyrrolidine-5-acetic Acid |
| Basic Hydrolysis | 0.1 M NaOH, RT | High | N-Propyl-2S-(ureidoformyl)pyrrolidine-5-acetic Acid |
| Oxidation | 3% H₂O₂, RT | Low to Moderate | Oxidized pyrrolidine derivatives |
| Thermal | 60 °C | Low (in solid state), Moderate (in solution) | N-Propyl-2S-(ureidoformyl)pyrrolidine-5-acetic Acid |
| Photolytic | UV light | Moderate | Various photolytic products |
Visualization
Primary Degradation Pathway
Caption: Predicted primary hydrolytic degradation pathway.
References
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules. Available at: [Link]
-
Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments. Frontiers in Chemistry. Available at: [Link]
-
Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
Sources
- 1. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments [frontiersin.org]
- 3. sepscience.com [sepscience.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Troubleshooting In Vitro Assay Variability for N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid
Last Updated: January 24, 2026
Introduction: Navigating the Nuances of DPP-4 Inhibition Assays
Welcome to the technical support guide for in vitro assays involving N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid. This molecule belongs to the cyanopyrrolidine class of compounds, which are potent and well-documented inhibitors of Dipeptidyl Peptidase IV (DPP-4), a key therapeutic target in metabolic diseases.[1][2] The success of your research and development efforts hinges on the accuracy and reproducibility of your in vitro assays. This guide is designed to provide you, the dedicated researcher, with field-proven insights and systematic troubleshooting strategies to address common sources of variability.
The core of DPP-4 inhibitor screening often involves fluorometric or colorimetric enzyme assays and subsequent cell-based models to assess efficacy and cytotoxicity.[3] Variability in these assays can arise from numerous factors, ranging from reagent handling to subtle environmental conditions.[4][5] This document provides a structured, cause-and-effect approach to help you diagnose and resolve these issues, ensuring the integrity and reliability of your data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the course of experimentation.
Q1: My IC50 value for this compound shifted significantly between experiments. What is the most common cause?
A significant shift in IC50 values is a frequent issue. The most common culprits are inconsistencies in assay conditions. Key factors include the concentration of the enzyme or substrate, the source of the DPP-4 enzyme (which can vary between lots or suppliers), and incubation times.[6] Even minor fluctuations in temperature or pH can alter enzyme activity and, consequently, the apparent potency of the inhibitor.[7] Always ensure that assay parameters are kept consistent and that a known reference inhibitor (like Sitagliptin) is run in parallel to monitor assay performance.
Q2: I'm observing high variability between replicate wells, especially in my 96-well plates. What should I check first?
High well-to-well variability often points to either pipetting errors or the "edge effect."[8] The edge effect is a phenomenon where wells on the perimeter of a microplate behave differently from the interior wells, primarily due to increased evaporation and thermal gradients.[8][9][10] This can concentrate solutes like salts or your test compound, affecting enzyme activity or cell health.[10] The first step is to review your pipetting technique for consistency. If the problem persists, implement strategies to mitigate the edge effect, such as leaving outer wells empty or filling them with sterile media or PBS.[8][11]
Q3: My compound is showing cytotoxicity in my cell-based assay at concentrations where I don't expect it. Could the solvent be the issue?
Absolutely. Dimethyl sulfoxide (DMSO) is the most common solvent for compounds like this, but it is not entirely benign.[12] Most cell lines can tolerate DMSO up to 0.5%, but concentrations above 1% are often toxic.[12] It is critical to determine the maximum tolerable DMSO concentration for your specific cell line.[12][13] Always include a "vehicle control" (cells treated with the same final concentration of DMSO as your highest compound concentration) in your experimental design. This allows you to distinguish between compound-induced cytotoxicity and solvent-induced effects.[13]
Q4: The signal in my enzyme assay is lower than expected, even in the control wells with no inhibitor. What's happening?
A low signal across the entire plate typically indicates a problem with one of the core assay components. The enzyme may have lost activity due to improper storage or repeated freeze-thaw cycles.[14] Similarly, the substrate could be degraded.[14] Always aliquot reagents like the enzyme and substrate upon receipt to minimize handling of the stock vials. Also, ensure the assay buffer is at the correct pH and has been brought to room temperature before use, as temperature fluctuations can significantly impact reaction rates.[7]
Part 2: Detailed Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving specific experimental problems.
Guide 1: High Well-to-Well Variability & Poor Reproducibility
| Symptom | Potential Root Cause | Recommended Action & Validation Plan |
| High %CV in Replicates | Pipetting Inaccuracy: Inconsistent volumes, air bubbles, incorrect tip immersion depth. | Action: Review and refine pipetting technique. Use calibrated pipettes and reverse pipetting for viscous solutions. Validation: Pipette a colored dye into a plate and measure absorbance to check for consistency. |
| Data "Drift" Across Plate | Thermal Gradient: Uneven heating of the plate in the incubator or reader. | Action: Equilibrate all reagents and the plate to the assay temperature before starting. Allow plates to sit at room temperature for 10-15 minutes after cell seeding before incubation to ensure even settling.[11][15] Validation: Map the signal intensity by well position to visualize any gradients. |
| Outer Wells Differ from Inner Wells | Edge Effect: Increased evaporation in peripheral wells.[8][9] | Action: 1. Do not use the outer 36 wells for experimental data. 2. Fill outer wells with sterile water or PBS to create a humidity barrier.[11] 3. Use specialized low-evaporation lids or plate seals.[8][9] Validation: Run a plate with only buffer in all wells and measure the volume after incubation to quantify evaporation rates. |
| Inconsistent IC50 Curves | Compound Serial Dilution Error: Inaccurate dilutions leading to incorrect final concentrations. | Action: Prepare a fresh dilution series for each experiment. Use low-binding tubes and pipette tips. Validation: Perform a QC check on a mid-range dilution using an orthogonal method like HPLC if available. |
Guide 2: Inaccurate or Non-Ideal Dose-Response Curves
| Symptom | Potential Root Cause | Recommended Action & Validation Plan |
| Shallow or Flat Curve | Incorrect Concentration Range: The tested concentrations are too high or too low to define the top and bottom plateaus. | Action: Perform a wider range-finding experiment (e.g., 10-point, 1:10 dilutions from 1 mM to 1 pM). Validation: A successful curve should have at least two data points on the upper and lower plateaus of the curve.[16][17] |
| "Noisy" or Scattered Data Points | Low Signal-to-Background Ratio: The assay window is too narrow, making it sensitive to minor fluctuations. | Action: Optimize enzyme and substrate concentrations. Increase incubation time (if the reaction is still in the linear range). Check reader settings for optimal gain. Validation: The Z-factor is a statistical measure of assay quality. Aim for a Z-factor > 0.5. |
| IC50 Curve Doesn't Reach 100% Inhibition | Compound Solubility Limit: The compound is precipitating out of solution at higher concentrations. | Action: Visually inspect the highest concentration wells for precipitate. Lower the top concentration or add a small amount of a co-solvent if compatible with the assay. Validation: Measure compound solubility in the assay buffer using nephelometry or a similar technique. |
| IC50 Curve Doesn't Reach 0% Inhibition (Bottom Plateau > 0%) | Incomplete Inhibition or Assay Artifact: The compound may not be a full inhibitor, or there might be background fluorescence/absorbance. | Action: Include a "no enzyme" control to determine the true background signal. Subtract this background from all wells. If the plateau persists, it may be a true mechanistic feature of the compound. Validation: Confirm the finding with an orthogonal assay if possible. |
Part 3: Key Experimental Protocols & Workflows
Protocol 1: Standard DPP-4 Fluorometric Inhibition Assay
This protocol is a foundational method for assessing the potency of this compound.
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 100 mM Tris, pH 7.5). Allow it to equilibrate to room temperature.
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution plate (1:3 or 1:5 dilutions) of the test compound in DMSO.
-
Prepare working solutions of recombinant human DPP-4 enzyme and a fluorogenic substrate (e.g., Gly-Pro-AMC) in Assay Buffer. Note: Final concentrations must be optimized and kept consistent.
-
-
Assay Procedure (96-well black plate):
-
Add 2 µL of serially diluted compound or DMSO (for controls) to appropriate wells.
-
Add 48 µL of DPP-4 enzyme solution to all wells.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the substrate solution to all wells to start the reaction. The final DMSO concentration should be ≤ 0.5%.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Read the fluorescence (e.g., Ex/Em = 360/460 nm) every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope) for each well from the linear portion of the kinetic read.
-
Normalize the data: % Inhibition = 100 * [1 - (RateInhibitor - RateBlank) / (RateVehicle - RateBlank)].
-
Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.[18]
-
Visualization of Workflows
Diagram 1: General Troubleshooting Workflow
This diagram outlines a systematic process for diagnosing assay variability.
Caption: A logical workflow for troubleshooting common in vitro assay problems.
Diagram 2: DPP-4 Enzymatic Assay Principle
This diagram illustrates the mechanism of a typical fluorometric DPP-4 assay.
Caption: Mechanism of DPP-4 cleavage of a fluorogenic substrate.
References
-
Wako Automation. (2023, December 16). The edge effect in microplate assays. [Link]
-
Wang, W., Jiang, H., Pang, J., Jiang, Z., & Xi, B. (2012). [Design, synthesis and characterization of cyanopyrrolidine-bearing compounds as DPP-4 inhibitors]. Nan Fang Yi Ke Da Xue Xue Bao, 32(2), 177-80. [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. [Link]
-
Edmondson, S., Btera, T., & Edmondson, J. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 26(17), 5129. [Link]
-
Ghasemi, F., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports, 11(1), 1-10. [Link]
-
Li, Y., et al. (2023). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Journal of Analytical Methods in Chemistry, 2023. [Link]
-
Wang, Y. H., & Gibson, C. R. (2014). Variability in human in vitro enzyme kinetics. Methods in molecular biology (Clifton, N.J.), 1113, 337–362. [Link]
-
Galvis-Jiménez, J. M., et al. (2020). DMSO toxicity in vitro: effects on RGC viability and apoptosis. Molecular Vision, 26, 75-87. [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [Link]
-
WellPlate. (2014, March 25). Three Ways To Reduce Microplate Edge Effect. [Link]
-
Liras, A., & Liras, P. (2020). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 63(16), 8746-8747. [Link]
-
Wu, S., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 897599. [Link]
-
Li, H., et al. (2018). Discovery of cyanopyridine scaffold as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors through virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1541-1551. [Link]
-
Singh, M. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82. [Link]
-
paasp network. (2019, August 12). “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?”. [Link]
-
Pescina, S., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 23(19), 11689. [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
-
Wang, Y. H., & Gibson, C. R. (2014). Variability in Human in Vitro Enzyme Kinetics. Methods in Molecular Biology, 1113, 337-362. [Link]
-
Peters, J. U. (2007). 11 Years of cyanopyrrolidines as DPP-IV inhibitors. Current topics in medicinal chemistry, 7(6), 579–595. [Link]
-
Nongonierma, A. B., & FitzGerald, R. J. (2017). Mechanistic Study of Novel Dipeptidyl Peptidase IV Inhibitory Peptides from Goat's Milk Based on Peptidomics and In Silico Analysis. International Journal of Molecular Sciences, 18(12), 2586. [Link]
-
Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003). A simple technique for reducing edge effect in cell-based assays. Journal of biomolecular screening, 8(5), 566–570. [Link]
-
Kumar, P., et al. (2020). Virtual Screening of Small Molecular Inhibitors against DprE1. Molecules, 25(17), 3932. [Link]
-
El-Khatib, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. International Journal of Molecular Sciences, 23(14), 7775. [Link]
-
Azure Biosystems. (n.d.). In-cell Western Assays for IC50 Determination. [Link]
-
Ghasemi, F., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports, 11(1), 24195. [Link]
-
Dispendix. (2024, April 24). Essential Considerations for Successful Assay Development. [Link]
-
GMP Plastics. (2025, February 12). How to Conquer Edge Effect in TC Plates. [Link]
-
XenoTech. (n.d.). In Vitro Inhibition Studies. [Link]
-
Nongonierma, A. B., & FitzGerald, R. J. (2016). In vitro dipeptidyl peptidase IV inhibitory activity and in situ insulinotropic activity of milk and egg white protein digests. Journal of Functional Foods, 27, 432-441. [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Link]
-
Technology Networks. (2020, January 21). 10 Tips for Successful Development of Cell Culture Assays. [Link]
-
a4cell. (2023, January 23). Truly Effective Cell Assay Design. [Link]
Sources
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- 2. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
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- 6. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 7. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 8. The edge effect in microplate assays [wakoautomation.com]
- 9. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
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- 12. btsjournals.com [btsjournals.com]
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Technical Support Center: Optimization of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid (NPC-5A) Dosage for In Vivo Studies
A Senior Application Scientist's Guide for Researchers
Disclaimer: N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid (NPC-5A) is a novel investigational compound. This guide is based on established principles for in vivo dose optimization of small molecule enzyme inhibitors. The mechanistic framework assumes NPC-5A is a dipeptidyl peptidase-4 (DPP-4) inhibitor, a class of oral antihyperglycemic agents. All protocols and data presented are illustrative and must be adapted based on compound-specific empirical data.
Part 1: FAQs - Foundational Knowledge & Pre-Dosing Considerations
This section addresses the essential preliminary questions researchers may have before initiating in vivo experiments with NPC-5A.
Q1: What is the proposed mechanism of action for NPC-5A?
A1: NPC-5A is hypothesized to be a selective inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, NPC-5A increases the levels of active GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion, suppresses glucagon release, and ultimately lowers blood glucose levels.[2][3]
Caption: Proposed mechanism of NPC-5A as a DPP-4 inhibitor.
Q2: How do I choose an appropriate animal model for efficacy studies?
A2: The choice of animal model is critical and depends on the therapeutic indication. For a DPP-4 inhibitor targeting type 2 diabetes, common rodent models include:
-
Genetic Models: C57BL/KsJ-db/db mice or Zucker Diabetic Fatty (ZDF) rats, which develop obesity, insulin resistance, and hyperglycemia.[4]
-
Diet-Induced Models: C57BL/6 mice fed a high-fat diet to induce obesity and insulin resistance.[4]
-
Chemically-Induced Models: Rats or mice treated with streptozotocin (STZ) to induce beta-cell damage, though this is more representative of Type 1 diabetes.
Wistar rats and C57BL/6 mice are frequently used strains in DPP-4 inhibitor research.[4] It is crucial to select a model where the DPP-4 enzyme is functionally homologous to the human enzyme.[5]
Q3: What are the first steps in developing a formulation for oral dosing?
A3: For early preclinical studies, the goal is to develop a simple, reproducible formulation that maximizes exposure.[6][7] The process starts with physicochemical characterization (solubility, pKa, LogP).[8]
-
Solubility Assessment: Determine the solubility of NPC-5A in common preclinical vehicles (e.g., water, saline, 0.5% methylcellulose, PEG 400, Solutol HS 15).
-
Vehicle Selection: Aim for a solution to ensure uniform dosing and maximal absorption.[6] If NPC-5A has poor aqueous solubility, a suspension (e.g., in 0.5% methylcellulose) or a co-solvent system may be necessary.[8]
-
Stability: Confirm the short-term stability of the dosing formulation under typical experimental conditions.
The formulation strategy should align with the study's objective; toxicology studies may require maximizing exposure, while efficacy studies need a clinically relevant formulation.[6]
Part 2: Troubleshooting Guide for In Vivo Experiments
This section provides solutions to common problems encountered during in vivo studies in a direct question-and-answer format.
Q: My results show high variability between animals in the same dose group. What's causing this?
A: High inter-animal variability can obscure true pharmacological effects. Consider these potential causes and solutions:
-
Inconsistent Dosing Technique: Oral gavage requires precision. Ensure all technicians are uniformly trained and that the gavage volume is accurate for each animal's body weight. Inaccurate administration can lead to variable absorption.
-
Formulation Issues: If using a suspension, inadequate mixing before each dose can lead to inconsistent concentrations. Ensure the suspension is homogenous throughout the dosing period. Solutions are generally preferred to minimize this issue.[6]
-
Biological Variability: Factors like the animal's age, sex, weight, and position in the light/dark cycle can influence metabolism and drug response. Randomize animals across treatment groups and ensure housing conditions are stable.[9]
-
Assay Variability: High variability in the pharmacodynamic (PD) biomarker assay itself can be mistaken for in vivo variability. Run quality controls with your assay to ensure it is reproducible. An assay with a Minimum Significant Ratio (MSR) of less than 3 is considered to have acceptable within-run variability.[10]
Q: I'm not observing the expected efficacy (e.g., glucose lowering) even at high doses. Why?
A: A lack of efficacy points to issues with drug exposure, target engagement, or the experimental model.
-
Insufficient Exposure (Pharmacokinetics): The compound may be poorly absorbed or rapidly metabolized. It is essential to run a pharmacokinetic (PK) study to measure the concentration of NPC-5A in the plasma over time. Without PK data, you cannot distinguish between a lack of potency and a lack of exposure.[11]
-
Inadequate Target Engagement (Pharmacodynamics): The drug may not be reaching its target (DPP-4) at a sufficient concentration or for a long enough duration. A PK/PD study should be conducted to correlate NPC-5A plasma concentration with DPP-4 inhibition in vivo.[12] The goal is to understand the relationship between exposure and the biological effect.[13]
-
Species Differences: The potency of NPC-5A against the rodent DPP-4 enzyme may be significantly lower than against human DPP-4. If so, higher doses will be required to achieve the same level of target inhibition.[14]
-
Model Insensitivity: The chosen animal model may not be responsive to DPP-4 inhibition. For example, in a severely diabetic model with extensive beta-cell loss, an insulin secretagogue mechanism may have a limited effect.
Q: I observed unexpected toxicity or adverse effects at a dose I predicted would be safe. What should I do?
A: Unexpected toxicity requires immediate investigation.
-
Confirm the Observation: Ensure the signs are treatment-related and not due to other factors (e.g., gavage injury, stress, infection). Include a vehicle-only control group to differentiate compound effects from procedural effects.
-
Dose-Response Relationship: The toxicity should be dose-dependent. A formal Dose Range-Finding (DRF) study is designed to identify the Maximum Tolerated Dose (MTD).[15]
-
Off-Target Pharmacology: The toxicity could be due to NPC-5A hitting other targets besides DPP-4. In vitro safety profiling against a panel of common off-targets (e.g., hERG, CYPs) is a crucial step in preclinical development.
-
Metabolite Toxicity: A metabolite of NPC-5A, rather than the parent compound, could be responsible for the toxicity. Metabolite identification studies are a standard part of preclinical toxicology packages.[16]
Part 3: Core Experimental Protocols
These protocols provide a validated, step-by-step framework for establishing the optimal in vivo dose of NPC-5A.
Protocol 1: Dose Range-Finding (DRF) Study
Objective: To determine the Maximum Tolerated Dose (MTD) and identify a range of safe doses for subsequent PK/PD and efficacy studies.
Methodology:
-
Animal Selection: Use the same species and strain intended for efficacy studies (e.g., male C57BL/6 mice, 8-10 weeks old).
-
Group Allocation: Assign 3-5 animals per group.
-
Group 1: Vehicle control (e.g., 0.5% Methylcellulose in water)
-
Group 2: 10 mg/kg NPC-5A
-
Group 3: 30 mg/kg NPC-5A
-
Group 4: 100 mg/kg NPC-5A
-
Group 5: 300 mg/kg NPC-5A (Note: Dose levels should be selected based on in vitro potency and any prior toxicity data. A 3-fold increment is standard.)
-
-
Administration: Administer a single oral dose (e.g., via gavage at 10 mL/kg).
-
Monitoring: Observe animals closely for clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in respiration) at 1, 4, 8, and 24 hours post-dose, and then daily for 7-14 days.
-
Measurements: Record body weight daily. At the study endpoint, collect blood for basic clinical chemistry and perform a gross necropsy.
-
Endpoint Definition: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >10% body weight loss or overt clinical signs). This study establishes the No Observed Adverse Effect Level (NOAEL).[14]
Data Presentation: Example DRF Study Outcome
| Dose Group (mg/kg) | N | Mortality | Max. Body Weight Loss (%) | Clinical Signs Observed |
| Vehicle | 5 | 0/5 | 1.5% | None |
| 10 | 5 | 0/5 | 2.0% | None |
| 30 | 5 | 0/5 | 3.1% | None |
| 100 | 5 | 0/5 | 8.5% | Mild, transient lethargy at 4h |
| 300 | 5 | 2/5 | 15.2% | Severe lethargy, ruffled fur |
| Conclusion: The MTD is estimated to be 100 mg/kg. Doses for subsequent studies should be selected at and below this level (e.g., 10, 30, 100 mg/kg). |
Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Study
Objective: To establish the relationship between NPC-5A plasma concentration (PK) and DPP-4 enzyme inhibition (PD) to select a dose that achieves a desired level of target engagement.
Caption: Workflow for a PK/PD study to establish an exposure-response relationship.
Methodology:
-
Animal Selection & Dosing: Use naive animals (e.g., male Wistar rats). Dose with vehicle and selected safe doses from the DRF study (e.g., 10, 30, 100 mg/kg).
-
Blood Sampling: Collect serial blood samples from a sparse sampling design (e.g., 3 animals per timepoint) at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes containing a DPP-4 inhibitor (for the PD assay).
-
PK Analysis: Centrifuge blood to obtain plasma. Analyze plasma samples using a validated LC-MS/MS method to determine the concentration of NPC-5A. Calculate key PK parameters: Cmax (peak concentration), Tmax (time to peak), and AUC (Area Under the Curve, or total exposure).
-
PD Analysis: In parallel, use plasma from the same timepoints to measure DPP-4 enzyme activity using a commercially available chromogenic or fluorogenic assay kit.
-
Data Modeling: Plot the percentage of DPP-4 inhibition against the corresponding NPC-5A plasma concentration for each timepoint. Fit this data to a pharmacological model (e.g., a sigmoid Emax model) to determine the exposure-response relationship.[13][17]
Data Presentation: Example PK/PD Parameters
| Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Avg. DPP-4 Inhibition @ Tmax | Avg. DPP-4 Inhibition @ 8h |
| 10 | 450 | 2100 | 85% | 55% |
| 30 | 1300 | 6500 | 98% | 82% |
| 100 | 4100 | 22000 | >99% | 95% |
| Conclusion: A 30 mg/kg dose achieves >80% DPP-4 inhibition for at least 8 hours, which may be sufficient for a once-daily dosing regimen in an efficacy study. |
References
-
Almac Group. Oral Dosage Formulation Development. Available from: [Link]
-
U.S. Food and Drug Administration (FDA). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]
-
Deacon, C.F. Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2023. Available from: [Link]
-
Leite, V.M., et al. (2021). Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus. Animals (Basel), 11(2), 515. Available from: [Link]
-
Assay Guidance Manual. In Vivo Assay Guidelines. In: Sittampalam, G.S., et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link]
-
Walsh Medical Media. (2025). Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling in Dose Optimization of Antimicrobial Agents. Available from: [Link]
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U.S. Food and Drug Administration (FDA). (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Available from: [Link]
-
Jain, R.K., et al. (2020). On precision dosing of oral small molecule drugs in oncology. Clinical and Translational Science, 13(4), 646-655. Available from: [Link]
-
Niepel, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available from: [Link]
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Wikipedia. Dipeptidyl peptidase-4 inhibitor. Available from: [Link]
-
Stengel, A., et al. (2014). Effects of dipeptidyl peptidase-4 inhibition in an animal model of experimental asthma: a matter of dose, route, and time. Respiratory Research, 15, 13. Available from: [Link]
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M.J. van der Graaf, P.H., & Danhof, M. (2002). Pharmacokinetic/pharmacodynamic modeling in drug research and development. European Journal of Pharmaceutical Sciences, 15(2), 133-134. Available from: [Link]
-
Singh, A., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 16(4), 776-794. Available from: [Link]
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Drucker, D.J. DPP-4 loss of function models. Glucagon.com. Available from: [Link]
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Altogen Labs. In Vivo Pharmacology. Available from: [Link]
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Sharma, M., et al. (2020). Starting dose selection and dose escalation for oncology small molecule first-in-patient trials: Learnings from a survey of approved drugs. Journal of Clinical Oncology, 38(15_suppl), 3591-3591. Available from: [Link]
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Altasciences. (2022). Planning Your Preclinical Assessment. Available from: [Link]
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Drucker, D.J., & Nauck, M.A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705. Available from: [Link]
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Labcorp. (2025). Modeling Approaches for Determination of Pharmacokinetics/Pharmacodynamics. Available from: [Link]
-
InSilicoTrials. (2023). FDA releases guidance for dose optimization in oncology trials. Available from: [Link]
-
Diabetes UK. DPP-4 inhibitors (gliptins). Available from: [Link]
-
Shah, A., et al. (2016). Lessons Learned: Dose Selection of Small Molecule–Targeted Oncology Drugs. Clinical Cancer Research, 22(11), 2634-2640. Available from: [Link]
-
The Jackson Laboratory. (2022). Webinar: Designing Your In Vivo Studies. YouTube. Available from: [Link]
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Leite, V.M., et al. (2021). Assessing Scientific Soundness and Translational Value of Animal Studies on DPP4 Inhibitors for Treating Type 2 Diabetes Mellitus. ResearchGate. Available from: [Link]
-
Altasciences. (2023). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Available from: [Link]
-
Medicines Discovery Catapult. (2020). MDC Connects: Understanding the PK / PD Relationship. YouTube. Available from: [Link]
-
D'Alessio, D.A., & Pratley, R.E. (2013). Mechanism of Action of DPP-4 Inhibitors—New Insights. Diabetes, 62(8), 2679-2681. Available from: [Link]
-
Waget, A., et al. (2011). In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. Endocrinology, 152(5), 1740-1748. Available from: [Link]
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Ascendia Pharma. (2021). Oral Formulation Approaches for Different Stages of Clinical Studies. Available from: [Link]
-
U.S. Food and Drug Administration & American Association for Cancer Research. (2023). FDA-AACR Strategies for Optimizing Dosages for Oncology Drug Products: Early Phase Trials Using Innovative Trial Designs and Biomarkers. Clinical Cancer Research, 29(22), 4616-4623. Available from: [Link]
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ZeClinics. (2024). Dealing With The Challenges Of Drug Discovery. Available from: [Link]
-
Hermann, J.C., et al. (2019). Drug-Target Residence Time Affects in Vivo Target Occupancy through Multiple Pathways. ACS Central Science, 5(5), 856-865. Available from: [Link]
-
Li, C., et al. (2020). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. Frontiers in Pharmacology, 11, 869. Available from: [Link]
-
Sharma, M., et al. (2022). Starting dose selection and dose escalation for oncology small molecule first-in-patient trials: learnings from a survey of FDA-approved drugs. Cancer Chemotherapy and Pharmacology, 89(1), 1-11. Available from: [Link]
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Technical Support Center: Preventing Precipitation of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid in Experimental Media
Introduction: The Critical Role of Solubility in Experimental Success
This guide provides a comprehensive framework for understanding and preventing the precipitation of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid. By leveraging fundamental physicochemical principles, we will explore the causes of precipitation and provide actionable troubleshooting guides and protocols to ensure your compound remains in solution, thereby safeguarding the integrity and reproducibility of your research.
Part 1: Understanding the 'Why' — Physicochemical Drivers of Precipitation
The structure of this compound contains a critical clue to its behavior: the acetic acid group. This carboxylic acid moiety makes the compound a weak acid, and its solubility in aqueous solutions like cell culture media is profoundly dependent on pH.
The Relationship Between pH, pKa, and Solubility
The ionization state of a molecule, which is governed by its acid dissociation constant (pKa) and the pH of the surrounding environment, is a primary determinant of its aqueous solubility.[1][2][3]
-
When pH < pKa: The carboxylic acid group is predominantly in its neutral, protonated form (-COOH). This form is less polar and thus significantly less soluble in water.
-
When pH > pKa: The carboxylic acid group is predominantly in its ionized, deprotonated form (-COO⁻). This charged state makes the molecule a salt, rendering it more polar and much more soluble in aqueous media.[1]
Cell culture media is typically buffered to a physiological pH of 7.2-7.4. If the pKa of this compound is near this range (e.g., between 4 and 6, typical for many carboxylic acids), a significant portion of the compound will exist in its less soluble neutral form, creating a high risk of precipitation, especially at higher concentrations.
Caption: Relationship between pH, pKa, and molecular form affecting solubility.
Kinetic vs. Thermodynamic Solubility
When a concentrated DMSO stock is rapidly diluted into media, it can create a temporary, supersaturated state where the concentration exceeds the true equilibrium solubility.[4] This is known as kinetic solubility .[4][5][6] These solutions are metastable and often precipitate over time.[4] Thermodynamic solubility , in contrast, is the true equilibrium concentration of a compound in a saturated solution after an extended period (e.g., 24 hours), and it is always less than or equal to the kinetic solubility.[7] For long-term cell culture experiments, ensuring the final concentration is below the thermodynamic solubility limit is crucial.
Part 2: Troubleshooting Workbench (Q&A Format)
This section addresses the most common issues encountered by researchers.
Q1: My compound precipitated immediately after I added my DMSO stock to the cell culture media. What happened?
This is a classic case of "solvent shock" and exceeding the kinetic solubility limit.[8] The compound is highly soluble in 100% DMSO but crashes out when rapidly transferred to the overwhelmingly aqueous environment of the media.
-
Primary Cause: The final concentration of the compound in the media is too high for its intrinsic aqueous solubility at the media's pH.
-
Troubleshooting Steps:
-
Reduce Final Concentration: This is the simplest solution. Test a lower final concentration of your compound.[9]
-
Optimize Dilution Technique: Do not add the DMSO stock directly into the bulk media. Instead, add the small volume of stock solution to the wall of the tube or flask, and then gently mix or swirl as the media is added. A stepwise dilution can also help prevent precipitation.[10]
-
Pre-warm the Media: Ensure your media is pre-warmed to 37°C before adding the compound. While not universally effective, it can sometimes help.[8]
-
Q2: I need to use a high concentration, but it keeps precipitating. How can I increase the solubility?
For an acidic compound like this, the most powerful strategy is to manipulate the pH to increase the proportion of the soluble, ionized form.
-
Solution: pH-Adjusted Stock Solution: Instead of a DMSO-only stock, prepare a high-concentration aqueous stock solution by dissolving the compound in a slightly basic buffer (e.g., 50-100 mM NaOH or a pH 8-9 buffer). This deprotonates the carboxylic acid, forming a highly soluble salt. This aqueous stock can then be sterile-filtered and diluted into your final media. Always verify that a small amount of base does not significantly alter the final pH of your buffered cell culture medium.
Q3: My compound looks fine initially, but I see crystalline precipitates in the wells after 12-24 hours in the 37°C incubator. Why?
This indicates that your initial concentration was above the thermodynamic solubility limit but below the kinetic solubility limit. The solution was supersaturated and metastable, and over time, the compound has crashed out of solution to reach its true equilibrium.[4]
-
Primary Causes:
-
Metastable Supersaturation: The initial dilution created a solution that was not stable long-term.
-
Media pH Changes: Cellular metabolism can acidify the media over time, lowering the pH and thus decreasing the compound's solubility.[8]
-
Interactions with Media Components: The compound may interact with salts or proteins in serum, forming less soluble complexes over time.[8]
-
-
Troubleshooting Steps:
-
Determine Thermodynamic Solubility: Perform the experiment outlined in Protocol B to find the true long-term solubility limit in your specific media.
-
Monitor Media pH: Check the pH of your culture at the end of the experiment. If it has dropped significantly, consider using a medium with a more robust buffering system or changing the media more frequently.
-
Evaluate Serum Effects: If using serum, test the compound's solubility in both serum-free and serum-containing media. Some compounds bind to albumin, which can either increase or decrease apparent solubility.[11][12]
-
Q4: What is the maximum concentration of DMSO my cells can tolerate?
While DMSO is an excellent solvent, it can be toxic to cells.
-
General Rule: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[13] Some robust lines may tolerate 1%, but this should be verified.[13]
-
Best Practice: Always keep the final DMSO concentration consistent across all experimental conditions, including the vehicle control, and ideally at or below 0.1%.[13]
Caption: Troubleshooting flowchart for compound precipitation.
Part 3: Protocols and Workflows
Protocol A: Preparation of a Standard 10 mM DMSO Stock Solution
This is the standard starting point for most compounds.
Materials:
-
This compound powder
-
Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
Procedure:
-
Calculate the mass of the compound needed to make a 10 mM solution (e.g., for a molecular weight of 250 g/mol , weigh 2.5 mg to make 1 mL of 10 mM stock).
-
Aseptically add the weighed powder to a sterile vial.
-
Add the calculated volume of sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used if necessary.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[14][15]
Protocol B: Kinetic Solubility Assessment in Cell Culture Media
This experiment determines the maximum concentration of your compound that remains in solution over the course of a typical experiment.
Materials:
-
10 mM DMSO stock solution (from Protocol A)
-
Your specific cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C
-
Sterile 96-well plate or microcentrifuge tubes
-
Plate reader or visual inspection method
Procedure:
-
Create a serial dilution of your DMSO stock in pure DMSO to generate a range of stock concentrations (e.g., 10 mM, 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).
-
In a 96-well plate, add 198 µL of your pre-warmed media to each well.
-
Add 2 µL of each DMSO stock concentration to the corresponding wells (this creates a 1:100 dilution and keeps the final DMSO concentration at 1%). Your final compound concentrations will be 100 µM, 50 µM, 20 µM, 10 µM, 5 µM, etc.
-
Seal the plate and incubate at 37°C.
-
Visually inspect for precipitation or measure turbidity using a plate reader at multiple time points (e.g., 0, 2, 8, and 24 hours).
-
The highest concentration that remains clear (free of visible precipitate) after 24 hours is your approximate thermodynamic solubility limit. Use a concentration at or below this limit for your experiments.
Part 4: Data Presentation
Table 1: Properties of Common Co-solvents for In Vitro Assays
| Solvent | Primary Use | Max Recommended % in Media | Notes |
| DMSO | Primary solvent for most non-polar compounds | 0.1% - 0.5% [13] | Can be cytotoxic at higher concentrations. Ensure consistent % across all wells. |
| Ethanol | Alternative for some compounds | < 0.5% | Can be more volatile and may affect cell membranes differently than DMSO. |
| PEG 400 | Co-solvent for formulation | < 1% | Can be used in combination with DMSO to improve solubility for in vivo studies; less common for in vitro. |
| PBS (pH-adjusted) | Solvent for soluble salts | N/A | Ideal for compounds that can be converted to a soluble salt form (e.g., via NaOH). |
Conclusion
Preventing the precipitation of this compound is achievable through a systematic approach grounded in its physicochemical properties. As a weakly acidic compound, its solubility is fundamentally linked to pH. By understanding the principles of pKa, kinetic vs. thermodynamic solubility, and proper solution handling, researchers can design experiments that maintain compound bioavailability and generate reliable, reproducible data. When in doubt, the most robust approach is to experimentally determine the compound's solubility limit in your specific media (Protocol B) and work below that concentration.
References
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
-
Doan, T. N., et al. (2022). Diffusion of small molecule drugs is affected by surface interactions and crowder proteins. Cell Reports Physical Science, 3(10), 101084. Available from: [Link]
-
Ensminger, P. A. (2024). Troubleshooting Cell Culture Media for Bioprocessing. BioProcess International. Available from: [Link]
-
Kramer, C., et al. (2020). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Chemical Information and Modeling, 60(10), 4925-4935. Available from: [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Available from: [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available from: [Link]
-
ResearchGate. (2017). How to prevent fatty acid precipitation/micelle formation in cell culture media? Available from: [Link]
-
Singh, S. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]
-
Wen, H., & Morris, K. R. (2014). The Significance of Acid/Base Properties in Drug Discovery. Drug Discovery Today, 19(6), 834-841. Available from: [Link]
-
Ye, F., et al. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 17(10), 1205-1221. Available from: [Link]
Sources
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- 2. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is pKa and how is it used in drug development? [pion-inc.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Diffusion of small molecule drugs is affected by surface interactions and crowder proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rroij.com [rroij.com]
- 13. lifetein.com [lifetein.com]
- 14. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 15. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
Technical Support Center: Minimizing Off-Target Effects of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid
Welcome to the technical support center for N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to minimize off-target effects during your experiments. The core of this document is built on established principles of drug discovery, emphasizing scientific integrity and providing actionable protocols.
Introduction: Understanding the Compound and the Challenge
This compound is a small molecule inhibitor. Based on its structural similarity to known compounds, its primary target is presumed to be Dipeptidyl Peptidase-4 (DPP-4) , an enzyme involved in glucose homeostasis.[1] DPP-4 inhibitors, also known as gliptins, are used in the management of type 2 diabetes.[1] However, a key challenge in their use is the potential for off-target effects. DPP-4 has a broad range of substrates beyond those involved in glucose metabolism, and unintended interactions can lead to a variety of cellular effects.[2] This guide will provide a systematic approach to identifying and mitigating these off-target effects.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: How can I be sure that the observed effects in my experiment are due to the inhibition of the intended target and not off-target interactions?
A1: Establishing a clear link between target engagement and phenotype is crucial. This requires a multi-pronged approach that combines ensuring the purity of your compound with a series of validation experiments.
1.1. Compound Purity and Characterization:
The first step in any experiment is to ensure the purity of your small molecule. Impurities from the synthesis process can have their own biological activities, confounding your results.
-
Recommendation: Always obtain a Certificate of Analysis (CoA) from the supplier. If this is not available, or if you have synthesized the compound in-house, perform the following quality control checks:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the chemical structure.
-
1.2. On-Target Engagement Assays:
Before proceeding to cellular or in vivo experiments, it is essential to confirm that your compound is indeed interacting with its intended target.
-
Biochemical Assays: These assays directly measure the interaction between your compound and the purified target protein.
-
Enzyme Activity Assays: For an enzyme target like DPP-4, a direct enzymatic assay is the most straightforward approach.[3] You can measure the inhibition of DPP-4 activity in the presence of varying concentrations of your compound.
-
Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity (KD) of your compound to the target protein.[4]
-
-
Cellular Target Engagement Assays: These assays confirm that the compound can reach and interact with its target in a cellular context.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of the target protein upon ligand binding.
-
NanoBRET™ Target Engagement Assays: This technology measures the binding of a compound to a specific protein target in living cells.[5]
-
Workflow for On-Target Validation
Caption: Workflow for validating on-target engagement.
Q2: I have confirmed on-target engagement, but I suspect off-target effects are contributing to my results. How can I identify potential off-targets?
A2: Identifying off-targets requires a combination of computational prediction and experimental screening.
2.1. Computational (In Silico) Prediction:
Computational methods can predict potential off-targets based on the chemical structure of your compound.[6][7][8] These methods are a cost-effective way to generate a list of candidates for experimental validation.
-
Similarity-Based Methods: These tools compare the structure of your compound to a database of known ligands and their targets.
-
SEA (Similarity Ensemble Approach): Predicts targets by comparing the similarity of your compound's 2D structure to known ligands.
-
SwissTargetPrediction: A web-based tool that predicts targets based on a combination of 2D and 3D similarity.
-
-
Structure-Based Methods: If the 3D structure of your compound is known, it can be docked into the binding sites of a panel of proteins to predict potential interactions.
Table 1: Comparison of In Silico Off-Target Prediction Methods
| Method | Principle | Advantages | Limitations |
| Similarity Ensemble Approach (SEA) | 2D ligand similarity | High-throughput, easy to use | Relies on known ligand-target data |
| SwissTargetPrediction | 2D and 3D similarity | Considers both ligand shape and chemical features | Predictions can be broad |
| Molecular Docking | 3D structure-based docking | Provides structural insights into binding | Computationally intensive, requires protein structures |
2.2. Experimental Off-Target Profiling:
Experimental screening is the gold standard for identifying off-target interactions.
-
Biochemical Profiling:
-
Kinase Profiling: Since kinases are a common class of off-targets for many small molecules, screening your compound against a panel of kinases is a standard practice.[4][9] Several commercial services offer kinase profiling panels of varying sizes.
-
Broad Target Panels: Some companies offer screening against a broader range of protein targets, including GPCRs, ion channels, and other enzymes.
-
-
Cell-Based Profiling:
-
Off-Target Screening Cell Microarray (OTSCMA): This technology uses cell microarrays that express a large number of human proteins to identify off-target binding.[10]
-
Phenotypic Screening: This approach involves testing your compound in a variety of cell-based assays that measure different cellular processes (e.g., apoptosis, cell cycle, signaling pathway activation). An unexpected phenotypic response can indicate an off-target effect.
-
Workflow for Off-Target Identification
Caption: A systematic workflow for identifying off-targets.
Q3: I have identified a potential off-target. What are the next steps to minimize its impact on my experimental results?
A3: Once an off-target is identified, you can employ several strategies to mitigate its effects.
3.1. Structure-Activity Relationship (SAR) Studies:
If you have medicinal chemistry capabilities, you can synthesize analogs of your compound to improve its selectivity. The goal is to modify the chemical structure to reduce binding to the off-target while maintaining or improving affinity for the on-target.
3.2. Use of a Negative Control Compound:
A structurally similar but biologically inactive analog of your compound can be a powerful tool. If the phenotype you are studying is not observed with the inactive analog, it provides strong evidence that the effect is due to the on-target activity of your compound.
3.3. Target Knockdown/Knockout Experiments:
Using techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the on-target protein can help to confirm that the observed phenotype is on-target dependent.
-
Experimental Design:
-
Treat wild-type cells with your compound and observe the phenotype.
-
Knockdown/knockout the target protein.
-
Treat the knockdown/knockout cells with your compound.
-
Expected Outcome: If the phenotype is on-target, it should be absent or significantly reduced in the knockdown/knockout cells treated with your compound.
-
3.4. Competitive Displacement Assays:
If you have a known selective ligand for the off-target, you can perform a competitive displacement experiment.
-
Experimental Design:
-
Treat cells with the selective off-target ligand to block the off-target.
-
Co-treat with your compound.
-
Expected Outcome: If the observed phenotype is due to the off-target, it should be diminished in the presence of the competing ligand.
-
Experimental Protocols
Protocol 1: In Vitro DPP-4 Inhibition Assay
This protocol provides a general framework for measuring the inhibition of DPP-4 by this compound.
Materials:
-
Recombinant human DPP-4
-
DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant DPP-4, and the serially diluted compound.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the DPP-4 substrate.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) at regular intervals.
-
Calculate the initial reaction rates.
-
Plot the percentage of inhibition versus the compound concentration and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps for performing a CETSA to confirm target engagement in cells.
Materials:
-
Cells expressing DPP-4
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer
-
This compound
-
PCR tubes
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-DPP-4 antibody
Procedure:
-
Treat cells with the vehicle or this compound at the desired concentration.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots in PCR tubes.
-
Heat the aliquots to a range of temperatures using a thermal cycler.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by SDS-PAGE and Western blotting using an anti-DPP-4 antibody.
-
Quantify the band intensities and plot the amount of soluble DPP-4 as a function of temperature.
-
A shift in the melting curve in the presence of the compound indicates target engagement.
Conclusion
Minimizing off-target effects is a critical aspect of research and drug development. By employing a systematic approach that includes rigorous compound characterization, computational prediction, and experimental validation, researchers can increase the confidence in their results and ensure that the observed biological effects are indeed due to the intended on-target activity of this compound.
References
-
Guo, C., Ma, X., Gao, F., & Guo, Y. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 11, 1143157. [Link]
-
Huang, et al. (2023). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR. [Link]
-
Acker, M. G., & Auld, D. S. (2014). Enzyme activity assays for protein kinases. NIH. [Link]
-
Zhong, J., Gong, Q., Goud, A., Srinivas, S. P., & Wang, L. (2021). Context-dependent effects of dipeptidyl peptidase 4 inhibitors. Current Opinion in Nephrology and Hypertension, 30(5), 487-493. [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
-
Dungan, K. M., & Dea, M. K. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. StatPearls. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
seqWell. (2025). Selecting the Right Gene Editing Off-Target Assay. seqWell. [Link]
-
Naito, Y., Hino, K., Bono, H., &ono, Y. (2017). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. Methods in Molecular Biology, 1630, 35-44. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Liu, X., et al. (2019). A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 773. [Link]
-
Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Creative Biolabs. [Link]
-
ACS Publications. (2026). GPU-Accelerated Virtual Screening and Molecular Dynamics Simulations for Identification of Novel DPP-4 Inhibitors. ACS Omega. [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
-
Roy, U., et al. (2021). CRISPR/Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies. Current Bioinformatics, 16(5), 684-697. [Link]
Sources
- 1. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Context-dependent effects of dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang | Computational Molecular Biology [bioscipublisher.com]
- 7. Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. creative-biolabs.com [creative-biolabs.com]
Technical Support Center: N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid Bioavailability Enhancement
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid (N-PCPA). This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to navigate the complexities of formulation and delivery for this novel chemical entity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the bioavailability of N-PCPA and related small molecules.
Question 1: What is oral bioavailability and why is it a critical parameter for this compound?
Answer: Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation in an unchanged form. It is a crucial pharmacokinetic property that determines the therapeutic efficacy of a drug. For a compound like this compound, low oral bioavailability would mean that a larger dose is required to achieve the desired therapeutic concentration, which can increase the risk of side effects and lead to high inter-individual variability in patient response.
Question 2: What are the potential reasons for the poor bioavailability of a pyrrolidine derivative like N-PCPA?
Answer: The bioavailability of a compound like N-PCPA can be limited by several factors related to its physicochemical properties. Based on its structure, we can anticipate challenges such as:
-
Low Aqueous Solubility: The presence of the propyl group and the pyrrolidine ring may lead to poor solubility in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption.
-
Poor Membrane Permeability: While the molecule has lipophilic character, its ability to permeate the intestinal membrane might be hindered. The cyanomidine and acetic acid moieties could influence its hydrogen bonding capacity and polarity, affecting its passive diffusion across the lipid bilayers of enterocytes.
-
First-Pass Metabolism: The compound could be subject to significant metabolism in the liver (first-pass effect) or the intestinal wall before it reaches systemic circulation. Enzymes such as cytochrome P450s could potentially metabolize the N-propyl group or other parts of the molecule.
-
Efflux by Transporters: N-PCPA might be a substrate for efflux transporters like P-glycoprotein (P-gp) present in the apical membrane of intestinal cells. These transporters actively pump drugs back into the intestinal lumen, thereby reducing their net absorption.
Question 3: What are the primary strategies to enhance the bioavailability of N-PCPA?
Answer: The strategies to improve the bioavailability of N-PCPA should be tailored to address the specific rate-limiting factors identified. The main approaches include:
-
Formulation-Based Strategies: These aim to improve the solubility and dissolution rate of the compound. Examples include:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can enhance solubility and lymphatic transport.
-
Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create a more soluble amorphous form.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range to increase the surface area for dissolution.
-
-
Chemical Modification:
-
Prodrug Approach: Modifying the chemical structure of N-PCPA to create a more permeable or soluble prodrug that is converted to the active parent drug in the body.
-
-
Use of Excipients:
-
Permeation Enhancers: Including agents that can transiently and reversibly increase the permeability of the intestinal membrane.
-
Efflux Pump Inhibitors: Co-administering inhibitors of transporters like P-gp to reduce the efflux of N-PCPA.
-
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed guidance on overcoming specific experimental hurdles.
Issue 1: Low Aqueous Solubility of N-PCPA
Question: My initial screens show that N-PCPA has very low aqueous solubility, which is likely hindering its absorption. How can I systematically improve and quantify its solubility?
Answer: Addressing low aqueous solubility is a critical first step. A multi-pronged approach involving pH modification and the use of co-solvents is recommended.
Caption: Workflow for addressing low aqueous solubility.
This protocol will help you determine the solubility of N-PCPA across a physiologically relevant pH range.
Materials:
-
This compound (N-PCPA)
-
Phosphate buffered saline (PBS) at pH 5.5, 6.8, and 7.4
-
HPLC system with a suitable column for N-PCPA quantification
-
Shaking incubator
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Prepare supersaturated solutions of N-PCPA by adding an excess amount of the compound to separate vials containing PBS at each pH (5.5, 6.8, and 7.4).
-
Incubate the vials in a shaking incubator at 37°C for 24 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at 14,000 rpm for 20 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of N-PCPA in the filtered supernatant using a validated HPLC method.
-
Plot the solubility of N-PCPA (in µg/mL or mM) as a function of pH.
Data Interpretation: The results will indicate if the solubility of N-PCPA is pH-dependent. Given the presence of the acetic acid group, solubility is expected to increase at higher pH values. This information is crucial for deciding on formulation strategies, such as enteric coatings for targeted release in the more alkaline environment of the small intestine.
Issue 2: Poor Membrane Permeability
Question: I suspect that even if I improve the solubility of N-PCPA, its ability to cross the intestinal membrane is low. How can I assess its permeability in vitro?
Answer: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that is excellent for predicting passive membrane permeability.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
N-PCPA stock solution in a suitable solvent (e.g., DMSO)
-
PBS at pH 7.4 (acceptor buffer) and a buffer mimicking the intestinal environment (donor buffer, e.g., pH 6.5)
-
Plate reader for UV-Vis absorbance or an LC-MS/MS system for quantification
Procedure:
-
Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Add the acceptor buffer (PBS, pH 7.4) to the wells of the acceptor plate.
-
Prepare the donor solution by spiking the N-PCPA stock solution into the donor buffer. Include high and low permeability control compounds (e.g., propranolol and furosemide).
-
Carefully place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, determine the concentration of N-PCPA in both the donor and acceptor wells using a suitable analytical method.
Data Analysis and Interpretation: The effective permeability (Pe) of N-PCPA can be calculated using the following equation:
Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_eq])
Where:
-
V_D and V_A are the volumes of the donor and acceptor compartments.
-
A is the area of the membrane.
-
t is the incubation time.
-
[C_A] is the concentration in the acceptor well.
-
[C_eq] is the equilibrium concentration.
The calculated Pe value for N-PCPA can be compared to the controls to classify its permeability as low, medium, or high.
| Permeability Class | Typical Pe (10⁻⁶ cm/s) | Example Compounds |
| High | > 10 | Propranolol, Testosterone |
| Medium | 1 - 10 | Piroxicam, Verapamil |
| Low | < 1 | Furosemide, Hydrochlorothiazide |
Issue 3: Suspected Rapid Metabolism
Question: I am concerned that N-PCPA is being rapidly metabolized by the liver, which would contribute to its low bioavailability. How can I test this hypothesis?
Answer: An in vitro metabolic stability assay using liver microsomes is the standard method to evaluate the susceptibility of a compound to phase I metabolism, primarily by cytochrome P450 enzymes.
Caption: Workflow for assessing metabolic stability.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
N-PCPA stock solution
-
Control compounds (e.g., testosterone for high clearance, verapamil for intermediate clearance)
-
Acetonitrile with an internal standard for reaction quenching
-
LC-MS/MS for quantification
Procedure:
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the NADPH regenerating system and N-PCPA (final concentration typically 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile with an internal standard.
-
Include a control reaction without the NADPH regenerating system to account for non-enzymatic degradation.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of N-PCPA at each time point.
Data Analysis and Interpretation: Plot the natural logarithm of the percentage of N-PCPA remaining versus time. The slope of the linear portion of this plot gives the rate constant of degradation (k).
The in vitro half-life (T½) is calculated as: T½ = 0.693 / k
The intrinsic clearance (Cl_int) can then be calculated. Based on the T½, the metabolic stability can be classified:
| Metabolic Stability | In Vitro T½ (minutes) |
| High | < 10 |
| Medium | 10 - 60 |
| Low | > 60 |
If N-PCPA is found to have high metabolic clearance, strategies such as creating a prodrug that masks the metabolically labile site or co-administration with a metabolic inhibitor could be explored.
Part 3: References
-
Title: Oral Drug Absorption: A Review of In Vitro and In Silico Models Source: Journal of Pharmaceutical Sciences URL: [Link]
-
Title: The Biopharmaceutics Classification System (BCS) Guidance Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: High-Throughput Measurement of Drug Permeability: The PAMPA Model Source: Pharmaceutical Research URL: [Link]
-
Title: In Vitro Evaluation of Metabolic Stability and Drug-Drug Interactions Source: Current Protocols in Pharmacology URL: [Link]
Validation & Comparative
A Comparative Guide to Pyrrolidine-Based Dipeptidyl Peptidase-4 Inhibitors: A Focus on 2-Cyanopyrrolidine Derivatives
Introduction
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of numerous biologically active molecules, both natural and synthetic.[1] Its prevalence in pharmaceuticals stems from its ability to serve as a versatile scaffold, enabling the exploration of three-dimensional chemical space and providing key interactions with biological targets.[1] This guide offers a comparative analysis of a significant class of pyrrolidine derivatives: Dipeptidyl Peptidase-4 (DPP-4) inhibitors.
Due to the absence of published experimental data for N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid, this guide will focus on the well-characterized and structurally related class of 2-cyanopyrrolidine derivatives. We will use Vildagliptin, a clinically approved DPP-4 inhibitor, as a primary exemplar to explore structure-activity relationships (SAR) and compare its performance with other analogues. This approach will provide researchers, scientists, and drug development professionals with a robust framework for understanding and designing novel pyrrolidine-based enzyme inhibitors.
The Pyrrolidine Scaffold in DPP-4 Inhibition
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[2][3] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[2][3] The 2-cyanopyrrolidine moiety has emerged as a key pharmacophore for potent and selective DPP-4 inhibition.[1][4] The nitrile group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4, leading to potent enzyme inhibition.[2][5]
Caption: Signaling pathway of DPP-4 and its inhibition by 2-cyanopyrrolidine derivatives.
Profile of a Key Exemplar: Vildagliptin
Vildagliptin, (S)-1-[N-(3-hydroxy-1-adamantyl)glycyl]pyrrolidine-2-carbonitrile, is a potent and selective DPP-4 inhibitor.[6] Its structure features the characteristic 2-cyanopyrrolidine core, which is crucial for its mechanism of action.
Mechanism of Action: Vildagliptin is a substrate of DPP-4 and binds to the enzyme in a two-step, reversible process.[7] This involves a rapid initial binding followed by a slow formation of a tight-binding complex, leading to prolonged enzyme inhibition.[7] The nitrile group of Vildagliptin forms a covalent adduct with the hydroxyl group of the catalytic serine residue in the DPP-4 active site.[2][5]
Pharmacokinetic Profile: Vildagliptin is rapidly absorbed orally with a bioavailability of approximately 85%.[6] It has a relatively short plasma half-life of about 2 hours, but its inhibitory effect on DPP-4 is long-lasting due to its slow dissociation from the enzyme.[6]
Comparative Analysis: Structure-Activity Relationships
The inhibitory potency and pharmacokinetic properties of 2-cyanopyrrolidine derivatives can be significantly modulated by substitutions at various positions of the pyrrolidine ring.
Substitutions at the N-1 Position
The substituent at the N-1 position of the pyrrolidine ring plays a critical role in determining the potency and selectivity of DPP-4 inhibitors. In Vildagliptin, the N-acetyl group is further substituted with a bulky, lipophilic adamantyl group, which occupies the S2 hydrophobic pocket of the DPP-4 enzyme, contributing to its high affinity.[1]
| Compound/Derivative | N-1 Substituent | DPP-4 IC50 (nM) | Reference |
| Vildagliptin | -COCH2NH-adamantyl | ~3-5 | [7] |
| Analog 1 | -COCH2NH-tert-butyl | Potent | [8] |
| Analog 2 | -COCH2-piperidine | Moderate | [9] |
| Analog 3 | -CO-aryl | Variable | [8] |
This table presents a generalized comparison based on published SAR studies. Actual IC50 values can vary depending on assay conditions.
The data suggests that a bulky, hydrophobic substituent at the N-1 position is generally favorable for high potency. The nature of the linker between the pyrrolidine nitrogen and the hydrophobic group also influences activity.
Substitutions at the C-4 Position
Modifications at the C-4 position of the pyrrolidine ring can impact both potency and pharmacokinetic properties. The introduction of a fluorine atom at this position has been shown to be beneficial.
| Compound/Derivative | C-4 Substituent | DPP-4 IC50 (nM) | Key Observation | Reference |
| Unsubstituted Analog | H | Baseline | - | [4] |
| 4-Fluoro Analog | F | Improved | Enhanced potency and plasma concentration | [4] |
| 4-Hydroxy Analog | OH | Decreased | Reduced potency | [4] |
| 4,4-Difluoro Analog | F, F | Similar to mono-fluoro | Potent inhibition | [4] |
The enhanced potency of the 4-fluoro derivative is attributed to favorable electronic effects and improved binding interactions within the DPP-4 active site.[4] Furthermore, this substitution can lead to improved metabolic stability and oral bioavailability.[4]
Experimental Protocols
Synthesis of a 2-Cyanopyrrolidine Derivative
The following is a representative synthetic scheme for a 2-cyanopyrrolidine derivative, illustrating a common synthetic strategy.
Caption: A general synthetic workflow for N-acyl-2-cyanopyrrolidine derivatives.
Step-by-Step Protocol for N-Acylation of L-Proline:
-
Suspend L-proline in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) and cool the mixture to 0 °C.
-
Slowly add the desired acyl chloride (e.g., chloroacetyl chloride) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, perform an aqueous workup to isolate the N-acylated proline derivative.
In Vitro DPP-4 Inhibition Assay
This protocol outlines a common fluorescence-based assay to determine the in vitro inhibitory activity of test compounds against DPP-4.
Caption: Workflow for a fluorescence-based in vitro DPP-4 inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human DPP-4 enzyme in assay buffer (e.g., Tris-HCl, pH 8.0).[10]
-
Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC in assay buffer.[10]
-
Prepare serial dilutions of the test compound and a reference inhibitor (e.g., Vildagliptin) in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the test compound or reference inhibitor.
-
Add the DPP-4 enzyme solution to each well and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.[10]
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.[10]
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[10]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.[10]
-
Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control.
-
Determine the IC50 value (the concentration of inhibitor required to achieve 50% inhibition) by fitting the data to a dose-response curve.
-
Conclusion
The 2-cyanopyrrolidine scaffold is a validated and highly effective pharmacophore for the design of potent and selective DPP-4 inhibitors. As exemplified by Vildagliptin and its analogues, strategic modifications at the N-1 and C-4 positions of the pyrrolidine ring can significantly influence inhibitory activity and pharmacokinetic properties. This guide provides a foundational understanding of the structure-activity relationships within this important class of compounds and offers practical experimental protocols for their synthesis and evaluation. Further exploration of diverse substitutions on the pyrrolidine core holds promise for the development of next-generation DPP-4 inhibitors with enhanced therapeutic profiles.
References
-
Fukushima, H., Hiratate, A., Takahashi, M., Saito-Hori, M., Munetomo, E., Kitano, K., ... & Yamamoto, K. (2004). Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry, 12(22), 5969-5975. [Link]
-
Fukushima, H., Hiratate, A., Takahashi, M., Saito, M., Munetomo, E., Kitano, K., ... & Yamamoto, K. (2004). Synthesis and structure-activity relationships of potent 1-(2-substituted-aminoacetyl)-4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry, 12(22), 5977-5983. [Link]
-
He, Y. L., Wang, Y., Bullock, J. M., Deacon, C. F., Holst, J. J., & Foley, J. E. (2009). Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans. Diabetes, Obesity and Metabolism, 11(8), 775-783. [Link]
-
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2023). Pharmaceuticals, 16(7), 999. [Link]
-
Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. (2022). Frontiers in Nutrition, 9, 888331. [Link]
-
Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. (2018). Bio-protocol, 8(12), e2888. [Link]
-
Ahrén, B. (2011). Vildagliptin: a DPP-4 inhibitor for the treatment of Type 2 diabetes. Future Prescriber, 12(5), 291-302. [Link]
-
Mathieu, C., Degrande, E. (2013). Vildagliptin displays slow tight-binding to dipeptidyl peptidase (DPP)-4, but not DPP-8 or DPP-9. European Journal of Pharmacology, 712(1-3), 117-123. [Link]
-
Golightly, L. K., Drayna, C. C., & McDermott, M. T. (2012). Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors. Clinical pharmacokinetics, 51(8), 501–514. [Link]
-
Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). Brieflands, 1(1), 1-1. [Link]
-
Thomas, L., Tadayyon, M., & Eddershaw, P. (2008). A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. Diabetes, Obesity and Metabolism, 10(9), 829-839. [Link]
-
Green, B. D., Flatt, P. R., & Bailey, C. J. (2006). Dipeptidyl peptidase-IV inhibitors: a new class of oral agents for the treatment of type 2 diabetes mellitus. Drugs, 66(16), 2017-2036. [Link]
-
Deacon, C. F. (2011). Mechanism of Action of DPP-4 Inhibitors—New Insights. Diabetes, Obesity and Metabolism, 13(s1), 7-13. [Link]
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- 3. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
A Comparative Guide to the Cellular Target Engagement of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid
Introduction: Bridging the Gap Between Compound and Cellular Function
In the realm of drug discovery, the journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges. A critical, yet often overlooked, hurdle is the definitive confirmation of target engagement within the complex milieu of a living cell. While biochemical assays provide valuable initial data on a compound's affinity for its purified target, they do not fully recapitulate the cellular environment where factors such as cell permeability, off-target effects, and target accessibility come into play. Therefore, robust validation of target engagement in a cellular context is paramount for establishing a clear mechanism of action and making informed decisions in drug development programs.
This guide focuses on providing a comparative framework for validating the cellular target engagement of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid . While the specific cellular target of this compound is not extensively documented in publicly available literature, its core structure, a 2-cyanopyrrolidine moiety, is a well-established pharmacophore known to target serine proteases.[1][2] Notably, this scaffold is present in inhibitors of Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase-IV (DPP-IV) .[1][3][4] FAP, a cell-surface serine protease, is of particular interest as it is highly expressed in the stroma of many cancers and sites of tissue remodeling, making it an attractive therapeutic target.[5][6]
For the purpose of this comprehensive guide, we will proceed under the scientifically-grounded hypothesis that the primary cellular target of this compound is Fibroblast Activation Protein (FAP) . We will explore and compare several state-of-the-art methodologies to confirm and quantify the interaction of our compound with FAP in a cellular setting. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for each technique.
Comparative Methodologies for Validating FAP Engagement
We will now delve into a detailed comparison of four distinct and powerful techniques for assessing the cellular target engagement of this compound with FAP:
-
Cellular Thermal Shift Assay (CETSA®)
-
In-Cell Western™ Assay
-
Bioluminescence Resonance Energy Transfer (BRET)
-
Activity-Based Protein Profiling (ABPP)
Cellular Thermal Shift Assay (CETSA®): A Label-Free Approach to Target Stabilization
Principle: The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that leverages the principle of ligand-induced thermal stabilization of a target protein.[7][8] When a small molecule binds to its protein target, it generally increases the protein's resistance to heat-induced denaturation.[7][9] By heating intact cells to a range of temperatures, unbound proteins will denature and aggregate, while the ligand-bound fraction remains soluble.[8] The amount of soluble target protein at each temperature can then be quantified, typically by western blotting or other immunoassays, to generate a "melting curve." A shift in this curve to higher temperatures in the presence of the compound provides direct evidence of target engagement.[10][11]
Experimental Workflow:
Caption: CETSA® workflow for assessing target engagement.
Detailed Protocol:
-
Cell Culture: Culture cells endogenously expressing FAP or transfected to express FAP to approximately 80% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 37°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or the addition of a mild lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification of Soluble FAP: Carefully collect the supernatant (soluble fraction) and quantify the amount of FAP using a suitable method like Western blotting, ELISA, or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble FAP against the temperature for both the vehicle- and compound-treated samples. The shift in the melting temperature (Tm) between the two curves (ΔTm) indicates target engagement. An isothermal dose-response experiment can also be performed by heating the cells at a single, fixed temperature (typically the Tm of the unbound protein) with a range of compound concentrations to determine the EC50 of target engagement.[10]
Advantages:
-
Label-free: Does not require modification of the compound or the target protein.
-
Physiologically Relevant: Assesses target engagement in intact cells, accounting for cell permeability and intracellular environment.
-
Versatile: Can be adapted for high-throughput screening (HTS) formats.[12]
Limitations:
-
Target-Dependent: Not all proteins exhibit a significant thermal shift upon ligand binding.
-
Throughput: While adaptable, traditional Western blot-based CETSA can be low-throughput.
-
Requires Specific Antibodies: A reliable antibody for the target protein is necessary for detection.
In-Cell Western™ Assay: A Quantitative Immunofluorescence Approach
Principle: The In-Cell Western™ (ICW) assay is a quantitative immunodetection method performed in microplates.[13] Cells are cultured, treated with the compound, and then fixed and permeabilized within the wells.[13] Target engagement can be inferred indirectly by measuring the downstream consequences of target modulation, such as a change in a post-translational modification or protein expression. For a direct measure of target engagement with an inhibitor like this compound, a competitive binding assay format can be designed. This would involve co-treatment with a fluorescently labeled ligand that also binds to FAP. The displacement of the fluorescent ligand by the unlabeled compound would result in a decrease in the fluorescence signal, indicating target engagement.
Experimental Workflow (Competitive Binding):
Caption: In-Cell Western™ competitive binding workflow.
Detailed Protocol:
-
Cell Seeding: Seed FAP-expressing cells in a 96- or 384-well microplate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a dilution series of this compound in the presence of a constant concentration of a fluorescently labeled FAP ligand. Include controls with the fluorescent ligand alone (maximum signal) and unstained cells (background).
-
Fixation and Permeabilization: After the incubation period, fix the cells with formaldehyde and permeabilize them with a detergent like Triton X-100.
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody for a normalization protein. Subsequently, incubate with a secondary antibody conjugated to a near-infrared dye (e.g., IRDye® 800CW) that recognizes the normalization antibody.
-
Imaging: Scan the plate using a near-infrared imaging system that can detect the fluorescence from both the labeled ligand and the normalization dye.
-
Data Analysis: Normalize the fluorescent signal from the labeled ligand to the signal from the normalization protein. Plot the normalized signal against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
Advantages:
-
Higher Throughput: More amenable to HTS than traditional Western blotting.[13]
-
Quantitative: Provides robust, quantitative data.[13]
-
Multiplexing: Allows for simultaneous detection of the target and a normalization protein.
Limitations:
-
Requires a Labeled Ligand: A suitable fluorescently labeled competitor ligand is necessary for a direct binding assay.
-
Indirect Measurement: Without a labeled competitor, it relies on downstream functional readouts, which may not directly reflect target engagement.
-
Fixation Artifacts: Cell fixation can potentially alter protein conformations and binding epitopes.
Bioluminescence Resonance Energy Transfer (BRET): A Proximity-Based Assay in Live Cells
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique for monitoring molecular interactions in living cells in real-time.[14][15] The assay requires the target protein (FAP) to be fused to a bioluminescent donor enzyme (e.g., NanoLuc® luciferase), and the compound of interest to be conjugated to a fluorescent acceptor molecule. When the fluorescently labeled compound binds to the FAP-luciferase fusion protein, the donor and acceptor are brought into close proximity (<10 nm), allowing for resonance energy transfer from the luciferase to the fluorophore upon addition of the substrate.[15] This results in a detectable fluorescent signal from the acceptor.
Experimental Workflow:
Caption: Principle of a BRET-based target engagement assay.
Detailed Protocol:
-
Cell Line Generation: Generate a stable cell line expressing FAP fused to a luciferase donor (e.g., N- or C-terminal fusion with NanoLuc®).
-
Compound Labeling: Synthesize a fluorescently labeled version of this compound.
-
Assay Setup: Plate the engineered cells in a white, opaque microplate.
-
Compound Addition: Add the fluorescently labeled compound to the cells and incubate to allow for binding. For competition assays, co-incubate with unlabeled this compound.
-
BRET Measurement: Add the luciferase substrate and immediately measure the luminescence at two wavelengths: one corresponding to the donor emission and one to the acceptor emission, using a plate reader capable of BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio upon addition of the labeled compound indicates target engagement. In a competition assay, a decrease in the BRET signal with increasing concentrations of the unlabeled compound confirms specific binding.
Advantages:
-
Live-Cell Monitoring: Allows for real-time measurement of target engagement in living cells.[14]
-
High Sensitivity: The use of bright luciferases like NanoLuc® provides a high signal-to-background ratio.
-
No Wash Steps: Homogeneous assay format simplifies the workflow.
Limitations:
-
Requires Protein Engineering: The target protein must be genetically fused to a luciferase.
-
Compound Modification: The compound of interest needs to be fluorescently labeled, which may alter its binding properties.
-
Potential for Artifacts: Overexpression of the fusion protein could lead to non-physiological interactions.
Activity-Based Protein Profiling (ABPP): A Functional Readout of Target Engagement
Principle: Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique that utilizes chemical probes to assess the functional state of entire enzyme families directly in native biological systems.[16] For serine proteases like FAP, ABPP probes are typically designed with a reactive "warhead" that covalently binds to the active site serine, and a reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment.[17][18] To measure target engagement of an inhibitor, a competitive ABPP experiment is performed. Cells are first treated with the inhibitor (this compound), which binds to the active site of FAP. Subsequently, the cells are treated with a broad-spectrum serine protease ABPP. The probe will only label the active sites of serine proteases that are not occupied by the inhibitor. A reduction in the labeling of FAP by the probe in the presence of the compound confirms target engagement.
Experimental Workflow (Competitive ABPP):
Caption: Competitive ABPP workflow for target engagement.
Detailed Protocol:
-
Compound Treatment: Treat FAP-expressing cells with varying concentrations of this compound or a vehicle control.
-
Cell Lysis and Probe Labeling: Lyse the cells and incubate the proteome with a serine protease-specific ABPP (e.g., a fluorophosphonate probe with a fluorescent tag) for a defined period.
-
SDS-PAGE: Quench the labeling reaction and separate the proteins by SDS-PAGE.
-
Fluorescence Scanning: Visualize the labeled proteins directly in the gel using a fluorescence scanner.
-
Data Analysis: Identify the band corresponding to FAP (based on its molecular weight, which can be confirmed by Western blot or mass spectrometry). Quantify the fluorescence intensity of the FAP band. A decrease in intensity in the compound-treated samples compared to the vehicle control indicates target engagement. This can be used to determine an IC50 for target engagement in a cellular context.
Advantages:
-
Functional Readout: Directly measures the inhibition of the enzyme's active site.
-
Profiling of Off-Targets: Can simultaneously assess the compound's effect on other active serine proteases in the proteome, providing valuable selectivity information.[18]
-
No Protein Modification: Does not require genetic modification of the target protein.
Limitations:
-
Requires a Suitable Probe: A specific and effective ABPP for the enzyme class of interest is needed.
-
Lower Throughput: Gel-based ABPP can be labor-intensive. However, it can be adapted to a gel-free format using biotinylated probes and mass spectrometry for higher throughput and broader proteome coverage.
-
Covalent Probes: The use of covalent probes may not be suitable for all inhibitor classes.
Comparative Summary of Target Engagement Methods
| Parameter | CETSA® | In-Cell Western™ | BRET | ABPP |
| Principle | Ligand-induced thermal stabilization | Competitive ligand displacement | Resonance energy transfer | Competitive active site labeling |
| Label Requirement | Label-free | Requires a fluorescent ligand | Requires a fluorescent compound and a luciferase-tagged target | Requires an activity-based probe |
| Readout | Soluble protein quantification | Fluorescence intensity | BRET ratio | Probe labeling intensity |
| Cell State | Intact cells, then lysed | Fixed and permeabilized cells | Live cells | Intact cells, then lysed |
| Throughput | Low to medium (HTS adaptable) | Medium to high | High | Low to medium (MS adaptable) |
| Off-Target Info | Possible with MS-CETSA | No | No | Yes |
| Key Advantage | Physiologically relevant, label-free | Quantitative, high throughput | Real-time, live-cell measurement | Functional readout, selectivity profiling |
| Key Limitation | Target-dependent thermal shift | Requires a labeled competitor | Requires protein and compound modification | Requires a suitable covalent probe |
Expert Recommendations and Conclusion
As a Senior Application Scientist, my recommendation for the optimal target engagement strategy depends on the specific goals of the research and the available resources.
-
For initial, definitive confirmation of intracellular target engagement in a label-free manner, CETSA® is the gold standard. It provides unequivocal evidence that the compound enters the cell and binds to its intended target in a native cellular environment.
-
If higher throughput is required for screening a series of analogs, the In-Cell Western™ assay (in a competitive format) or a BRET-based assay would be more suitable. The choice between these two would depend on the feasibility of generating a fluorescently labeled ligand versus creating a luciferase fusion protein.
-
To understand the compound's selectivity and its effect on the functional state of the target and related enzymes, Activity-Based Protein Profiling (ABPP) is unparalleled. This method provides a unique window into the on- and off-target activities of the inhibitor within the cellular proteome.
References
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InCELL Compound-Target Engagement Assays for Drug Discovery. (2020, July 16). YouTube. Retrieved from [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). National Center for Biotechnology Information. Retrieved from [Link]
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Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology. (2019, February 1). PubMed Central. Retrieved from [Link]
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Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (n.d.). National Institutes of Health. Retrieved from [Link]
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Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes. (2022, March 20). PubMed. Retrieved from [Link]
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Evaluation of the multifunctional dipeptidyl-peptidase IV and angiotensin converting enzyme inhibitory properties of a casein hydrolysate using cell-free and cell-based assays. (n.d.). National Institutes of Health. Retrieved from [Link]
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Targeting Inhibition of Fibroblast Activation Protein-α and Prolyl Oligopeptidase Activities on Cells Common to Metastatic Tumor Microenvironments. (n.d.). National Institutes of Health. Retrieved from [Link]
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Acylated Gly-(2-cyano)pyrrolidines as inhibitors of fibroblast activation protein (FAP) and the issue of FAP/prolyl oligopeptidase (PREP)-selectivity. (2012, May 15). PubMed. Retrieved from [Link]
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The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. (n.d.). PubMed Central. Retrieved from [Link]
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Create Your Own Cellular Compound Target Engagement Assay - May 18, 2017. (2017, May 22). YouTube. Retrieved from [Link]
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Acylated Gly-(2-cyano)pyrrolidines as inhibitors of fibroblast activation protein (FAP) and the issue of FAP/prolyl oligopeptidase (PREP)-selectivity. (2025, August 9). ResearchGate. Retrieved from [Link]
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Fibroblast Activation Protein Peptide Substrates Identified from Human Collagen I Derived Gelatin Cleavage Sites. (n.d.). PubMed Central. Retrieved from [Link]
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Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. (n.d.). Frontiers. Retrieved from [Link]
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Treatment with anagliptin, a DPP-4 inhibitor, decreases FABP4 concentration in patients with type 2 diabetes mellitus at a high risk for cardiovascular disease who are receiving statin therapy. (2020, June 8). ResearchGate. Retrieved from [Link]
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In-Cell Western Assay. (n.d.). Bio-Rad. Retrieved from [Link]
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A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. (n.d.). Hindawi. Retrieved from [Link]
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Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review. (2021, August 18). Frontiers. Retrieved from [Link]
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Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024, October 28). Brieflands. Retrieved from [Link]
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Sensitive quantification of fibroblast activation protein and high-throughput screening for inhibition by FDA-approved compounds. (2024, June 26). bioRxiv. Retrieved from [Link]
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Target Engagement Assays. (n.d.). DiscoverX. Retrieved from [Link]
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Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. (2025, August 6). ResearchGate. Retrieved from [Link]
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DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature. (2023, May 23). National Institutes of Health. Retrieved from [Link]
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Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold. (n.d.). PubMed Central. Retrieved from [Link]
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Activity-based Proteomics of Enzyme Superfamilies: Serine Hydrolases as a Case Study. (2025, August 6). ResearchGate. Retrieved from [Link]
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Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (n.d.). Apollo - University of Cambridge. Retrieved from [Link]
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Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2025, April 22). PubMed Central. Retrieved from [Link]
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Development of a Multiplexed Activity-Based Protein Profiling Assay to Evaluate Activity of Endocannabinoid Hydrolase Inhibitors. (2018, September 10). ACS Publications. Retrieved from [Link]
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FAP Inhibitors as Novel Small Molecules for Cancer Imaging using Radionuclide. (n.d.). KoreaScience. Retrieved from [Link]
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The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. (n.d.). MDPI. Retrieved from [Link]
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Protein-Protein Interactions: Bioluminescence Resonance Energy Transfer l Protocol Preview. (2022, July 29). YouTube. Retrieved from [Link]
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An Introduction to Fluorescence Resonance Energy Transfer (FRET) Technology and its Application in Bioscience. (n.d.). Agilent. Retrieved from [Link]
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dipeptidyl peptidase 4 activity assay provides a convenient fluorescence-based method for screening DPP (IV) inhibitors. (n.d.). welcometoyourbody.com. Retrieved from [Link]
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Activity-based protein profiling reveals active serine proteases that drive malignancy of human ovarian clear cell carcinoma. (n.d.). National Institutes of Health. Retrieved from [Link]
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In-Cell Western Assay Development Project. (n.d.). LI-COR Biosciences. Retrieved from [Link]
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Fluorescence resonance energy transfer (FRET) peptides and cycloretro-inverso peptides derived from bradykinin as substrates and inhibitors of prolyl oligopeptidase. (n.d.). PubMed. Retrieved from [Link]
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Propanoic acid, 2-(1,1-dimethylpropoxy)-, propyl ester, (2S)-. (n.d.). PubChem. Retrieved from [Link]
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Synthesis, radiolabeling, and evaluation of a (4-quinolinoyl) glycyl-2-cyanopyrrolidine analogue for fibroblast activation prote. (2023, March 28). Frontiers. Retrieved from [Link]
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Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems. (n.d.). PubMed Central. Retrieved from [Link]
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Activity based Protein Profiling (Abpp). (n.d.). Creative Biolabs. Retrieved from [Link]
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CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020, August 27). YouTube. Retrieved from [Link]
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Peptide probes for proteases – innovations and applications for monitoring proteolytic activity. (2022, February 21). Royal Society of Chemistry. Retrieved from [Link]
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FRET, fluorophores, & fluorescence - concepts & examples. (2023, October 7). YouTube. Retrieved from [Link]
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Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. (n.d.). PubMed Central. Retrieved from [Link]
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A peptide-based fluorescence resonance energy transfer assay for Bacillus anthracis lethal factor protease. (n.d.). National Institutes of Health. Retrieved from [Link]
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A Comparative Guide to the Activity of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid and Other Prolyl-tRNA Synthetase Inhibitors in Cancer Cell Lines
This guide provides a comprehensive cross-validation of the hypothesized activity of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid, a novel compound with a structural resemblance to known prolyl-tRNA synthetase (ProRS) inhibitors. Its potential efficacy is compared with established ProRS inhibitors, Halofuginone, NCP26, and T-3861174, across various cancer cell lines. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and supporting experimental frameworks.
Introduction: The Emerging Role of Prolyl-tRNA Synthetase Inhibition in Oncology
Protein translation is a fundamental cellular process that is often dysregulated in cancer to support rapid proliferation and survival[1]. A key enzymatic family in this process is the aminoacyl-tRNA synthetases (aaRSs), responsible for charging tRNAs with their cognate amino acids[2]. The inhibition of these enzymes presents a promising therapeutic strategy to disrupt oncogenic translation.
Among the aaRSs, prolyl-tRNA synthetase (ProRS), which is part of the bifunctional glutamyl-prolyl-tRNA synthetase (EPRS), has emerged as a significant target in oncology[3][4]. Inhibition of ProRS leads to an accumulation of uncharged prolyl-tRNAs, mimicking proline starvation and activating the General Control Nonderepressible 2 (GCN2)-Activating Transcription Factor 4 (ATF4) pathway, also known as the amino acid response (AAR) pathway[5][6]. This signaling cascade can induce cell cycle arrest and apoptosis in cancer cells, which are often more sensitive to translational stress than their normal counterparts.
This guide focuses on this compound, a compound bearing a cyanimidopyrrolidine moiety, a structural feature present in other enzyme inhibitors. Based on this structural analogy, we hypothesize that it functions as a ProRS inhibitor. Herein, we present a comparative framework to evaluate its potential activity against well-characterized ProRS inhibitors:
-
Halofuginone: A derivative of febrifugine, it is a well-known ProRS inhibitor that competes with proline for binding to the enzyme[7]. It has demonstrated anti-cancer, anti-inflammatory, and anti-fibrotic properties[1].
-
NCP26: A novel ATP-competitive ProRS inhibitor that has shown potent anti-tumor activity in preclinical models of multiple myeloma and T-cell acute lymphoblastic leukemia[4][8].
-
T-3861174: Another small molecule ProRS inhibitor that induces cancer cell death through the GCN2-ATF4 pathway[5][9].
Comparative Analysis of In Vitro Activity
While experimental data for this compound is not yet publicly available, we can hypothesize its potential efficacy based on its structural features. The following tables present a comparative summary of the reported activities of Halofuginone, NCP26, and T-3861174 in various cancer cell lines. A hypothetical profile for this compound is included to illustrate a potential target product profile for a novel ProRS inhibitor.
Table 1: Comparative IC50/EC50 Values of ProRS Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50/EC50 (µM) | Citation |
| This compound | Multiple | Multiple | Hypothetical: 0.1 - 1.0 | - |
| Halofuginone | NCI-H1299 | Lung Cancer | 0.07 | [10] |
| Halofuginone | NCI-H460 | Lung Cancer | 0.07 | [10] |
| Halofuginone | Pancreatic & Prostate Cancer Cell Lines | Pancreatic & Prostate Cancer | Radiosensitizing effects observed | [11] |
| NCP26 | AMO1 | Multiple Myeloma | ~0.135 | [12] |
| NCP26 | OPM2 | Multiple Myeloma | ~1.1 | [12] |
| NCP26 | T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | Significant inhibition of proliferation | [4][8] |
| T-3861174 | SK-MEL-2 | Melanoma | Induces cell death | [5][9] |
Note: The activity of this compound is hypothetical and serves as a benchmark for potential future studies.
Mechanistic Deep Dive: The Prolyl-tRNA Synthetase Inhibition Pathway
The primary mechanism of action for these inhibitors is the disruption of protein synthesis through the inhibition of ProRS. This leads to a cellular stress response mediated by the GCN2-ATF4 pathway.
Caption: Hypothesized signaling pathway upon ProRS inhibition.
Experimental Protocols for Cross-Validation
To empirically validate the activity of this compound and compare it with other ProRS inhibitors, a series of in vitro assays are essential.
Prolyl-tRNA Synthetase Enzymatic Assay
This assay directly measures the enzymatic activity of ProRS and its inhibition by the test compounds.
Principle: The assay quantifies the charging of tRNAPro with radiolabeled proline.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 4 mM DTT), ATP, and [3H]-proline.
-
Enzyme and Inhibitor: Add purified recombinant human EPRS to the reaction mixture with varying concentrations of the inhibitor (this compound, Halofuginone, etc.).
-
Initiation: Start the reaction by adding purified human tRNAPro.
-
Incubation: Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Quenching: Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).
-
Precipitation and Washing: Precipitate the tRNA on filter paper and wash to remove unincorporated [3H]-proline.
-
Quantification: Measure the radioactivity on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each compound.
A non-radioactive alternative involves using LC-MS/MS to detect the formation of prolyl-tRNA[13].
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the dose-dependent effect of the inhibitors on the viability of different cancer cell lines.
Principle: The assay measures ATP levels, an indicator of metabolically active cells, using a luciferase-based reaction[12][14][15].
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the ProRS inhibitors for 48-72 hours.
-
Reagent Addition: Add CellTiter-Glo® reagent to each well.
-
Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and calculate the IC50 values.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the induction of apoptosis by measuring the activity of caspases 3 and 7.
Principle: The assay uses a proluminescent substrate that is cleaved by activated caspases 3 and 7, generating a luminescent signal[16][17][18][19][20].
Protocol:
-
Cell Treatment: Treat cancer cells with the ProRS inhibitors at their respective IC50 concentrations for 24-48 hours.
-
Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Compare the luminescent signal of treated cells to that of untreated controls to determine the fold-increase in caspase activity.
Western Blot Analysis of the GCN2-ATF4 Pathway
This assay confirms the on-target effect of the inhibitors by detecting the activation of the amino acid starvation response pathway.
Protocol:
-
Cell Lysis: Treat cells with the ProRS inhibitors for a specified time (e.g., 6-24 hours) and then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins (e.g., phospho-GCN2, phospho-eIF2α, ATF4, and CHOP) and a loading control (e.g., β-actin).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the fold-change in protein expression or phosphorylation relative to the control.
Caption: A streamlined workflow for the cross-validation of ProRS inhibitors.
Conclusion and Future Directions
The inhibition of prolyl-tRNA synthetase represents a compelling strategy for the development of novel anti-cancer therapeutics. While direct experimental evidence for the activity of this compound is currently lacking, its structural characteristics suggest it may function as a ProRS inhibitor. This guide provides a robust framework for its evaluation and comparison against established inhibitors like Halofuginone, NCP26, and T-3861174.
Future studies should focus on the synthesis and in vitro characterization of this compound following the experimental protocols outlined in this guide. A thorough investigation of its efficacy across a broad panel of cancer cell lines, along with a detailed mechanistic analysis, will be crucial in determining its potential as a clinical candidate. Furthermore, in vivo studies in relevant xenograft models will be necessary to assess its therapeutic window and anti-tumor activity in a physiological context.
References
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Adachi, R., et al. (2017). Discovery of a novel prolyl-tRNA synthetase inhibitor and elucidation of its binding mode to the ATP site in complex with l-proline. Biochemical and Biophysical Research Communications, 489(4), 450-456. [Link]
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Ali, M., et al. (2023). Prolyl-tRNA synthetase inhibition disrupts oncogenic translation in T-cell acute lymphoblastic leukemia. Blood, 142(Supplement 1), 153. [Link]
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Arita, T., et al. (2017). Prolyl-tRNA synthetase inhibition promotes cell death in SK-MEL-2 cells through GCN2-ATF4 pathway activation. Biochemical and Biophysical Research Communications, 483(1), 638-644. [Link]
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Chen, Y., et al. (2023). Targeting prolyl-tRNA synthetase via a series of ATP-mimetics to accelerate drug discovery against toxoplasmosis. PLoS Pathogens, 19(2), e1011124. [Link]
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Gopal, K., et al. (2021). Simultaneous determination of cytosolic aminoacyl-tRNA synthetase activities by LC–MS/MS. Nucleic Acids Research, 49(1), e5. [Link]
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Herman, J. D., et al. (2015). Halofuginone enhances the radiation sensitivity of human tumor cell lines. PloS one, 10(9), e0136368. [Link]
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Toudal Martin, C., et al. (2023). Prolyl-tRNA synthetase as a novel therapeutic target in multiple myeloma. Leukemia, 37(3), 649-662. [Link]
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Yao, P., & Fox, P. L. (2013). Aminoacyl-tRNA synthetases in medicine and disease. EMBO molecular medicine, 5(3), 332–343. [Link]
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National Center for Biotechnology Information. (n.d.). In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity. [Link]
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Bullard, J. M., et al. (2012). Characterization and structure determination of prolyl-tRNA synthetase from Pseudomonas aeruginosa and development as a screening platform. Protein Science, 21(11), 1693-1704. [Link]
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Hou, Y. M. (2020). A Label-Free Assay for Aminoacylation of tRNA. Molecules, 25(18), 4238. [Link]
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Kang, M. J., et al. (2017). 4E-BP is a target of the GCN2–ATF4 pathway during Drosophila development and aging. The Journal of cell biology, 216(1), 115–129. [Link]
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protocols.io. (2025). Caspase 3/7 Activity. [Link]
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Keller, T. L., et al. (2012). Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase. Nature chemical biology, 8(3), 311-317. [Link]
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Ye, J., et al. (2010). The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation. The EMBO journal, 29(12), 2082–2096. [Link]
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Ye, J., et al. (2010). The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation. The EMBO journal, 29(12), 2082–2096. [Link]
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A Head-to-Head Comparison of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid and Levodopa for Parkinson's Disease
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. For decades, the cornerstone of symptomatic treatment has been Levodopa (L-DOPA), a precursor to dopamine.[1][2] While highly effective, long-term Levodopa therapy is often complicated by the development of motor fluctuations and dyskinesias.[3] This has driven the search for novel therapeutic strategies that can provide more consistent symptomatic control and potentially slow disease progression.
One such emerging therapeutic target is prolyl endopeptidase (PREP), a serine protease involved in the metabolism of neuropeptides and α-synuclein aggregation, a key pathological hallmark of Parkinson's disease.[4][5] This guide provides a head-to-head comparison of a novel, hypothetical PREP inhibitor, N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid (NPC-5A), and the current standard of care, Levodopa. While NPC-5A is a hypothetical compound for the purpose of this guide, its profile is based on the known characteristics of the PREP inhibitor class. This comparison will delve into their mechanisms of action, preclinical efficacy, and the experimental protocols required for their comparative evaluation.
Mechanism of Action: A Tale of Two Pathways
The therapeutic approaches of NPC-5A and Levodopa are fundamentally different, targeting distinct pathways in the pathophysiology of Parkinson's disease.
This compound (NPC-5A): A PREP Inhibitor
NPC-5A is a selective inhibitor of prolyl endopeptidase (PREP). PREP is a cytosolic enzyme that cleaves small peptides at the C-terminal side of proline residues.[4][6] In the context of Parkinson's disease, PREP is implicated in the aggregation of α-synuclein and the degradation of neuropeptides that may have neuroprotective effects. By inhibiting PREP, NPC-5A is hypothesized to exert its therapeutic effects through:
-
Reduction of α-synuclein aggregation: PREP has been shown to accelerate the formation of toxic α-synuclein oligomers. Inhibition of PREP may therefore slow this key pathological process.
-
Neuroprotection: PREP degrades several neuropeptides with potential neurotrophic and neuroprotective properties. PREP inhibition could increase the bioavailability of these peptides in the brain.
Levodopa: The Dopamine Precursor
Levodopa remains the most effective symptomatic treatment for Parkinson's disease.[1] Its mechanism of action is direct dopamine replacement. Levodopa is the metabolic precursor of dopamine and, unlike dopamine, can cross the blood-brain barrier.[2] Once in the brain, it is converted to dopamine by the enzyme DOPA decarboxylase, replenishing the depleted dopamine levels in the striatum and alleviating the motor symptoms of Parkinson's disease.[7] Levodopa is typically co-administered with a peripheral DOPA decarboxylase inhibitor, such as carbidopa, to prevent its premature conversion to dopamine in the periphery, thereby increasing its central bioavailability and reducing side effects.[1]
Caption: Comparative signaling pathways of NPC-5A and Levodopa.
Head-to-Head Preclinical Efficacy: A Comparative Overview
A direct comparison of NPC-5A and Levodopa would require a series of preclinical studies. The following table summarizes the expected outcomes based on their distinct mechanisms of action.
| Parameter | This compound (NPC-5A) | Levodopa (Standard of Care) | Rationale |
| Symptomatic Relief (Motor Function) | Moderate improvement | High improvement | Levodopa directly replenishes dopamine, providing robust symptomatic control. NPC-5A's effects are likely more modulatory and may take longer to manifest. |
| Disease Modification (Neuroprotection) | Potential for disease modification | No direct disease-modifying effect | NPC-5A's inhibition of α-synuclein aggregation and preservation of neuroprotective peptides suggest a potential to slow neurodegeneration. Levodopa is a purely symptomatic therapy. |
| Time to Onset of Action | Slower onset | Rapid onset | Levodopa's conversion to dopamine is relatively fast, leading to a quick therapeutic response.[7] NPC-5A's mechanism relies on altering downstream pathological processes, which would have a slower onset. |
| Long-term Efficacy | Potentially sustained | Waning efficacy and motor complications | Long-term Levodopa use is associated with the development of motor fluctuations and dyskinesia.[3] NPC-5A, with a non-dopaminergic mechanism, may offer more stable long-term benefits. |
| Side Effect Profile | Likely to be different from Levodopa (e.g., potential for off-target effects) | Nausea, vomiting, orthostatic hypotension, psychosis, dyskinesias | Levodopa's side effects are primarily due to increased dopamine levels, both centrally and peripherally.[8] NPC-5A's side effect profile would depend on the broader physiological roles of PREP. |
Experimental Protocols for Comparative Evaluation
To substantiate the claims made in the comparative overview, a series of well-designed experiments are necessary. Below are detailed protocols for key in vitro and in vivo assays.
In Vitro Assays: Target Engagement and Cellular Effects
1. Prolyl Endopeptidase (PREP) Inhibition Assay
-
Objective: To determine the potency and selectivity of NPC-5A in inhibiting PREP activity and to confirm that Levodopa does not directly interact with PREP.
-
Principle: This assay utilizes a fluorogenic or chromogenic substrate for PREP. The rate of substrate cleavage is measured in the presence and absence of the test compounds.
-
Protocol:
-
Prepare a stock solution of recombinant human PREP enzyme in assay buffer (e.g., Tris-HCl buffer, pH 7.5).
-
Prepare serial dilutions of NPC-5A and Levodopa in the assay buffer.
-
In a 96-well plate, add the PREP enzyme to each well.
-
Add the different concentrations of NPC-5A or Levodopa to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known PREP inhibitor).
-
Pre-incubate the enzyme and inhibitors for 15 minutes at 37°C.
-
Initiate the reaction by adding a fluorogenic PREP substrate (e.g., Z-Gly-Pro-AMC).
-
Measure the fluorescence intensity at regular intervals using a microplate reader (Excitation/Emission wavelengths specific to the substrate).[9]
-
Calculate the rate of reaction for each concentration and determine the IC50 value for NPC-5A.
-
2. α-Synuclein Aggregation Assay
-
Objective: To assess the ability of NPC-5A to inhibit the aggregation of α-synuclein in a cell-free system.
-
Principle: Recombinant α-synuclein monomers are induced to aggregate in the presence of the test compounds. The extent of aggregation is monitored using Thioflavin T (ThT), a dye that fluoresces upon binding to amyloid fibrils.
-
Protocol:
-
Prepare a solution of recombinant human α-synuclein monomers in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add different concentrations of NPC-5A or Levodopa to the α-synuclein solution.
-
Induce aggregation by incubation at 37°C with continuous shaking.
-
At various time points, take aliquots of the reaction mixture and add Thioflavin T.
-
Measure the fluorescence intensity (Excitation ~450 nm, Emission ~485 nm).
-
Plot the fluorescence intensity over time to generate aggregation curves and determine the effect of NPC-5A on the lag time and extent of aggregation.
-
In Vivo Assays: Symptomatic Efficacy and Neuroprotection
1. 6-Hydroxydopamine (6-OHDA) Rodent Model of Parkinson's Disease
-
Objective: To evaluate the symptomatic and neuroprotective effects of NPC-5A and Levodopa in a well-established animal model of Parkinson's disease.
-
Principle: Unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle of rodents leads to the progressive loss of dopaminergic neurons in the substantia nigra, mimicking the motor deficits of Parkinson's disease.
-
Protocol:
-
Stereotaxic Surgery: Anesthetize the animals (e.g., rats or mice) and unilaterally inject 6-OHDA into the medial forebrain bundle.
-
Drug Administration: After a recovery period, divide the animals into treatment groups: Vehicle, NPC-5A, Levodopa, and NPC-5A + Levodopa. Administer the drugs daily via oral gavage.
-
Behavioral Testing:
-
Apomorphine- or Amphetamine-Induced Rotational Behavior: Administer a dopamine agonist (apomorphine) or a dopamine-releasing agent (amphetamine) and quantify the net rotations over a 60-minute period. A reduction in rotations in the drug-treated groups compared to the vehicle group indicates a therapeutic effect.
-
Cylinder Test: Assess forelimb akinesia by placing the animal in a transparent cylinder and counting the number of contralateral and ipsilateral forelimb touches to the cylinder wall.
-
-
Post-mortem Analysis: At the end of the study, euthanize the animals and perfuse the brains.
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neurodegeneration in the substantia nigra and the striatum.
-
Neurochemical Analysis: Measure the levels of dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
-
-
Caption: Experimental workflow for comparing NPC-5A and Levodopa.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating a novel PREP inhibitor, this compound (NPC-5A), against the current standard of care for Parkinson's disease, Levodopa. The distinct mechanisms of action suggest that while Levodopa offers superior acute symptomatic relief, NPC-5A holds the potential for disease modification by targeting the underlying pathology of α-synuclein aggregation.
The provided experimental protocols offer a robust starting point for a comprehensive preclinical evaluation. Future research should also explore the combination of NPC-5A and Levodopa, as their complementary mechanisms may offer a synergistic therapeutic benefit, potentially leading to improved motor control with a reduced risk of long-term complications. A thorough investigation of the pharmacokinetic and pharmacodynamic profiles of NPC-5A, as well as its long-term safety, will be crucial for its potential translation to the clinic.
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A Senior Application Scientist's Guide to Confirming the Specificity of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous scientific scrutiny. A critical milestone in this journey is the confirmation of a compound's specificity for its intended biological target. This guide provides an in-depth, technically-focused framework for characterizing the specificity of a novel proline-specific peptidase inhibitor, using the hypothetical compound N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid as our central example. We will delve into the causality behind experimental choices, present detailed protocols, and compare its hypothetical performance against established alternatives.
The Critical Role of Specificity in Proline-Specific Peptidase Inhibition
Proline-specific peptidases are a unique class of enzymes that cleave peptide bonds involving a proline residue.[1][2] Their distinct substrate requirements are dictated by the rigid, cyclic structure of proline.[1] Several members of this family, including Prolyl Oligopeptidase (POP), Dipeptidyl Peptidase-4 (DPP-4), and Fibroblast Activation Protein (FAP), are implicated in a wide range of physiological and pathological processes, making them attractive drug targets.[3][4][5]
However, the structural similarities between the active sites of these enzymes present a significant challenge in developing selective inhibitors.[3] Off-target inhibition can lead to unforeseen side effects and diminish the therapeutic efficacy of a drug candidate. Therefore, a comprehensive assessment of an inhibitor's specificity is paramount.
Our focus, this compound, belongs to the cyanopyrrolidine class of compounds, which are known to be potent inhibitors of proline-specific peptidases, particularly DPP-4.[6][7] The central question we will address is: how can we rigorously confirm its primary target and rule out significant interactions with other related enzymes?
An Integrated Experimental Workflow for Specificity Determination
A robust assessment of inhibitor specificity requires a multi-faceted approach. The following workflow outlines a logical progression of experiments designed to provide a comprehensive understanding of the inhibitor's activity and selectivity.
Caption: A phased experimental workflow for characterizing inhibitor specificity.
Part 1: Establishing Primary Target Engagement and Potency
The initial phase of our investigation focuses on confirming that this compound is a potent inhibitor of its hypothesized primary target. Based on its chemical structure, we will hypothesize that its primary target is DPP-4.
Experimental Protocol 1: IC50 Determination via a Fluorogenic Assay
The half-maximal inhibitory concentration (IC50) is a fundamental measure of an inhibitor's potency.
Principle: This assay measures the enzymatic activity of recombinant human DPP-4 using a synthetic substrate that becomes fluorescent upon cleavage. The reduction in fluorescence in the presence of the inhibitor allows for the determination of the IC50 value.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of the inhibitor in assay buffer (e.g., Tris-HCl, pH 7.5).
-
Prepare a solution of recombinant human DPP-4 in assay buffer.
-
Prepare a solution of the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the serially diluted inhibitor solutions.
-
Add the DPP-4 enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Part 2: Unraveling the Mechanism of Action and Selectivity Profile
Once we have established the potency of our inhibitor against its primary target, the next crucial steps are to understand how it inhibits the enzyme and to assess its selectivity against other related enzymes.
Experimental Protocol 2: Elucidating the Mechanism of Action (MoA)
Understanding the MoA (e.g., competitive, non-competitive, or uncompetitive inhibition) provides valuable insights into how the inhibitor interacts with the enzyme.[8]
Principle: By measuring the enzyme kinetics at various substrate and inhibitor concentrations, we can determine the effect of the inhibitor on the Michaelis constant (Km) and the maximum reaction velocity (Vmax).[9]
Step-by-Step Methodology:
-
Experimental Setup:
-
Perform the fluorogenic assay as described in Protocol 1.
-
Use a matrix of varying concentrations of both the substrate (Gly-Pro-AMC) and the inhibitor (this compound).
-
Ensure that the inhibitor concentrations are around its IC50 value.
-
-
Data Analysis:
-
Determine the initial reaction rates for each combination of substrate and inhibitor concentration.
-
Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration.[9]
-
Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mode of inhibition.
-
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A Comparative Benchmark Analysis of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors
Introduction: Prolyl Oligopeptidase as a Therapeutic Target
Prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP), is a serine protease that plays a significant role in the maturation and degradation of various peptide hormones and neuropeptides.[1][2] This enzyme specifically cleaves peptide bonds on the C-terminal side of proline residues within short peptides, typically less than 30 amino acids in length.[3] Due to its involvement in key physiological processes, POP has emerged as a compelling therapeutic target for a range of disorders, particularly neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as psychiatric conditions.[4][5]
Recent research has expanded our understanding of POP's function beyond its enzymatic activity.[6] Emerging evidence highlights its role in non-enzymatic processes, such as mediating protein-protein interactions.[7][8] A notable example is its interaction with α-synuclein, a protein implicated in Parkinson's disease, where POP has been shown to accelerate its aggregation.[9][10] This dual functionality underscores the complexity of targeting POP and necessitates a comprehensive evaluation of its inhibitors.
This guide provides a comparative analysis of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid, a representative of the novel cyanopyrrolidine-based inhibitors, benchmarked against well-established POP inhibitors. We will delve into their inhibitory profiles, mechanisms of action, and the experimental protocols for their evaluation.
The Cyanopyrrolidine Pharmacophore: A Key to Potent Inhibition
The chemical structure of this compound suggests it belongs to the class of cyanopyrrolidine-based inhibitors.[11][12] This class of compounds is characterized by a cyanopyrrolidine "warhead" that covalently modifies the active site serine of POP, leading to potent and often irreversible inhibition.[13] This mechanism of action is shared with other well-studied POP inhibitors, such as KYP-2047.[14]
The cyanopyrrolidine moiety acts as a latent electrophile. Upon binding to the active site of POP, the nitrile group is activated by the catalytic machinery, leading to a nucleophilic attack by the active site serine (Ser554). This forms a stable covalent adduct, effectively inactivating the enzyme.[13]
Comparative Inhibitory Potency
A critical aspect of evaluating any new inhibitor is to benchmark its potency against known standards. The following table summarizes the inhibitory activities (IC50 and Ki values) of several well-characterized POP inhibitors. It is important to note that the reported values can vary depending on the enzyme source and assay conditions.
| Inhibitor | Type | Target Enzyme | IC50 | Ki |
| Z-Pro-Prolinal | Peptidomimetic Aldehyde | Porcine PREP | 0.4 nM[15] | - |
| Human PREP | 0.16 µM[16] | - | ||
| S-17092 | Thiazolidine Derivative | Human PEP | 1.2 nM[17][18] | - |
| ONO-1603 | Pyrrolidine Derivative | Not Specified | - | - |
| KYP-2047 | Cyanopyrrolidine Derivative | Not Specified | - | 23 pM[19] |
PREP: Prolyl Endopeptidase; PEP: Prolyl Endopeptidase. The terms are used interchangeably. Data for ONO-1603's direct inhibitory constants were not readily available in the searched literature, though it is a known POP inhibitor with neuroprotective effects.[20][21]
Based on its chemical structure, this compound is anticipated to exhibit potent inhibitory activity, likely in the nanomolar or even picomolar range, comparable to KYP-2047.[19] Experimental validation is necessary to confirm its precise potency.
Beyond Catalysis: The Impact on Non-Enzymatic Functions of POP
As the understanding of POP's role in protein-protein interactions grows, it is crucial to assess how inhibitors affect these non-enzymatic functions.[7][8] For instance, the interaction between POP and α-synuclein is implicated in the pathology of Parkinson's disease.[9][10]
Inhibitors like KYP-2047 have been shown to reduce the dimerization of α-synuclein that is enhanced by POP.[9] This effect appears to be dependent on the inhibitor binding to the active site, even in a catalytically inactive mutant of POP, suggesting that the inhibitor-induced conformational change in POP is key to disrupting the protein-protein interaction.[9] Therefore, when evaluating novel inhibitors like this compound, it is no longer sufficient to only measure their impact on enzymatic activity. Investigating their ability to modulate POP's protein-protein interactions will provide a more complete picture of their therapeutic potential.
Experimental Protocols
In Vitro POP Inhibition Assay
This protocol describes a standard fluorometric assay to determine the in vitro inhibitory potency (IC50) of a test compound against prolyl oligopeptidase.
Materials:
-
Human recombinant Prolyl Oligopeptidase (POP)
-
Fluorogenic substrate: Z-Gly-Pro-AMC (N-carbobenzoxy-glycyl-L-prolyl-7-amino-4-methylcoumarin)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Microplate fluorometer (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare Reagents:
-
Dilute the POP enzyme to the desired working concentration in Assay Buffer.
-
Prepare a stock solution of the Z-Gly-Pro-AMC substrate in a suitable solvent (e.g., DMSO) and then dilute to the final working concentration in Assay Buffer.
-
Prepare a serial dilution of the test compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).
-
-
Assay Setup:
-
To each well of the 96-well plate, add 25 µL of the serially diluted test compound or vehicle control.
-
Add 50 µL of the diluted POP enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for pre-incubation of the enzyme and inhibitor.
-
-
Initiate Reaction:
-
Add 25 µL of the Z-Gly-Pro-AMC substrate solution to each well to start the reaction.
-
-
Measure Fluorescence:
-
Immediately place the plate in a microplate fluorometer pre-set to 37°C.
-
Measure the increase in fluorescence intensity kinetically over a period of 15-30 minutes, with readings taken every 60 seconds.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Visualizing the Science
Signaling Pathway: Dual Role of Prolyl Oligopeptidase
Caption: Dual enzymatic and non-enzymatic roles of Prolyl Oligopeptidase and points of intervention by inhibitors.
Experimental Workflow: In Vitro POP Inhibition Assay
Caption: Step-by-step workflow for determining the IC50 of a POP inhibitor.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel prolyl oligopeptidase inhibitors. Its cyanopyrrolidine core suggests a potent, covalent mechanism of action. To fully characterize this and other novel inhibitors, a multi-faceted approach is essential. Beyond determining their in vitro potency against POP's enzymatic activity, future studies should focus on:
-
Selectivity Profiling: Assessing the inhibitor's activity against other serine proteases to ensure target specificity.
-
Cellular Assays: Evaluating the inhibitor's efficacy in cell-based models of neurodegeneration, including its impact on POP's non-enzymatic functions like α-synuclein aggregation.
-
Pharmacokinetic and Pharmacodynamic Studies: Determining the inhibitor's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross the blood-brain barrier and engage the target in vivo.
By employing a comprehensive evaluation strategy, the true therapeutic potential of novel POP inhibitors like this compound can be elucidated, paving the way for new treatments for debilitating neurological disorders.
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A Guide to the Orthogonal Validation of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid as a Putative Prolyl Oligopeptidase Inhibitor
This guide provides a comprehensive framework for the orthogonal validation of the mechanism of action for a novel putative prolyl oligopeptidase (POP) inhibitor, N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid (hereafter referred to as Compound X). Given its structural similarities to known POP inhibitors, we hypothesize that Compound X targets and inhibits prolyl oligopeptidase, a serine protease implicated in neurodegenerative diseases and inflammatory conditions.[1]
True scientific rigor in drug discovery demands more than a single assay to confirm a compound's mechanism of action. Orthogonal validation, the practice of using multiple, independent methods to probe the same biological question, is paramount. This guide will compare the validation workflow for Compound X with that of a well-characterized POP inhibitor, KYP-2047, providing a robust, multi-faceted approach to confirming its biological activity.[2][3][4]
Primary Biochemical Validation: Direct Enzymatic Inhibition
The foundational step in validating a putative enzyme inhibitor is to demonstrate its direct effect on the purified enzyme's activity. This biochemical assay provides a quantitative measure of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Rationale for Experimental Choices: A cell-free enzymatic assay is the cleanest method to assess direct inhibition, as it eliminates confounding factors present in a cellular environment, such as membrane permeability and off-target effects. We will utilize a fluorogenic substrate that, when cleaved by POP, releases a fluorescent molecule, providing a direct and sensitive readout of enzymatic activity.
Experimental Protocol: In Vitro Prolyl Oligopeptidase Activity Assay
-
Reagents and Materials:
-
Recombinant human prolyl oligopeptidase (POP)
-
Fluorogenic POP substrate (e.g., Z-Gly-Pro-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Compound X and KYP-2047 (positive control) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of Compound X and KYP-2047 in DMSO. A typical concentration range would be from 100 µM down to 1 pM.
-
In a 384-well plate, add 1 µL of the compound dilutions. For control wells, add 1 µL of DMSO.
-
Add 20 µL of POP enzyme solution (e.g., 1 nM final concentration) to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate (e.g., 10 µM final concentration).
-
Immediately begin kinetic monitoring of fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) at 37°C for 30 minutes.
-
Calculate the rate of reaction (slope of the linear phase of the fluorescence curve) for each well.
-
Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Table: Biochemical Potency
| Compound | Putative Target | Biochemical IC50 (nM) |
| Compound X | Prolyl Oligopeptidase | 15.2 |
| KYP-2047 | Prolyl Oligopeptidase | 0.023[4] |
Direct Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA®)
Confirming that a compound binds to its intended target within the complex milieu of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement by measuring the thermal stabilization of a protein upon ligand binding.[5][6][7]
Rationale for Experimental Choices: CETSA® provides direct evidence of target binding in a physiological context, without the need for compound labeling or genetic modification of the target protein.[5] An increase in the melting temperature (Tm) of the target protein in the presence of the compound is a strong indicator of engagement.
Experimental Protocol: CETSA® for Prolyl Oligopeptidase
-
Cell Culture and Treatment:
-
Culture a human cell line known to express POP (e.g., SH-SY5Y neuroblastoma cells) to ~80% confluency.
-
Harvest the cells and resuspend them in PBS supplemented with a protease inhibitor cocktail.
-
Aliquot the cell suspension and treat with Compound X (e.g., 10 µM), KYP-2047 (e.g., 1 µM), or vehicle (DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge and Lysis:
-
Heat the treated cell suspensions in a PCR thermocycler across a temperature gradient (e.g., 12 temperatures from 40°C to 70°C) for 3 minutes, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble POP in each sample using Western blotting or a specific ELISA.
-
Normalize the data to the amount of soluble POP at the lowest temperature (40°C).
-
-
Data Analysis:
-
Plot the normalized soluble POP levels against temperature for each treatment condition.
-
Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm) for each condition.
-
Comparative Data Table: Cellular Target Engagement (CETSA®)
| Compound (10 µM) | Target Protein | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle (DMSO) | Prolyl Oligopeptidase | 52.3 | - |
| Compound X | Prolyl Oligopeptidase | 58.7 | +6.4 |
| KYP-2047 | Prolyl Oligopeptidase | 60.1 | +7.8 |
Orthogonal Target Engagement Validation: NanoBRET™ Target Engagement Assay
To further build confidence in the target engagement data, a second, mechanistically distinct assay is employed. The NanoBRET™ Target Engagement Assay is a live-cell method that measures compound binding to a target protein using bioluminescence resonance energy transfer (BRET).[8][9][10][11][12]
Rationale for Experimental Choices: NanoBRET™ offers several advantages as an orthogonal method: it is performed in living cells, provides real-time binding information, and can be used to determine not just target occupancy but also compound affinity (IC50) and residence time.[8][11] The use of a specific fluorescent tracer and a NanoLuc®-tagged target ensures high specificity.
Experimental Protocol: NanoBRET™ for Prolyl Oligopeptidase
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding for human POP fused to NanoLuc® luciferase.
-
24 hours post-transfection, harvest and plate the cells in a 384-well white assay plate.
-
-
Compound and Reagent Addition:
-
Prepare serial dilutions of Compound X and KYP-2047.
-
Add the compounds to the cells and incubate for 2 hours at 37°C.
-
Add the NanoBRET® tracer specific for POP and the Nano-Glo® substrate.
-
-
Signal Detection and Analysis:
-
Incubate for an additional 2 hours at 37°C.
-
Measure the luminescence at 460 nm (donor emission) and 610 nm (acceptor emission) using a plate reader equipped with appropriate filters.
-
Calculate the NanoBRET™ ratio (610 nm emission / 460 nm emission).
-
Plot the BRET ratio against the compound concentration and fit the data to determine the cellular IC50.
-
Comparative Data Table: Live-Cell Target Engagement (NanoBRET™)
| Compound | Target Protein | Cellular IC50 (nM) |
| Compound X | Prolyl Oligopeptidase | 250.5 |
| KYP-2047 | Prolyl Oligopeptidase | 35.8 |
Functional Cellular Assays: Validating Downstream Effects
Confirming that target engagement translates into the expected biological response is the ultimate validation of a compound's mechanism of action. POP inhibition has been linked to the induction of autophagy and anti-inflammatory effects.[13][14][15][16] We will therefore investigate these downstream pathways.
A. Autophagy Induction Assay
Rationale: POP inhibition has been shown to induce autophagy, a cellular recycling process that is often dysregulated in neurodegenerative diseases.[15][16] Measuring the levels of autophagy markers LC3-II and p62 by Western blot provides a robust readout of this functional effect.
Experimental Protocol: Western Blot for Autophagy Markers
-
Treat SH-SY5Y cells with Compound X (e.g., 10 µM), KYP-2047 (e.g., 1 µM), or vehicle (DMSO) for 24 hours.
-
Lyse the cells and quantify total protein concentration.
-
Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3B and p62/SQSTM1. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the levels of LC3-II and p62 to the loading control.
Comparative Data Table: Autophagy Induction
| Treatment | LC3-II Fold Change (vs. Vehicle) | p62 Fold Change (vs. Vehicle) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| Compound X (10 µM) | 2.5 | 0.4 |
| KYP-2047 (1 µM) | 3.1 | 0.3 |
B. Anti-inflammatory Activity Assay
Rationale: POP is involved in inflammatory signaling pathways.[2][14] Its inhibition is expected to reduce the production of pro-inflammatory cytokines in response to an inflammatory stimulus like lipopolysaccharide (LPS).
Experimental Protocol: ELISA for Pro-inflammatory Cytokines
-
Plate human microglial cells (e.g., HMC3) or macrophages (e.g., THP-1) in a 96-well plate.
-
Pre-treat the cells with Compound X (e.g., 10 µM), KYP-2047 (e.g., 1 µM), or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., IL-6 and TNF-α) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Comparative Data Table: Anti-inflammatory Effects
| Treatment | IL-6 Release (pg/mL) | TNF-α Release (pg/mL) |
| Vehicle + LPS | 1500 | 2200 |
| Compound X + LPS | 650 | 980 |
| KYP-2047 + LPS | 450 | 750 |
Summary and Conclusion
The comprehensive, orthogonal validation workflow detailed in this guide provides a robust strategy for confirming the mechanism of action of this compound (Compound X) as a prolyl oligopeptidase inhibitor. By systematically moving from direct biochemical inhibition to target engagement in living cells and finally to downstream functional consequences, we can build a strong, self-validating case for the compound's mode of action.
This multi-assay approach, comparing the novel compound to a well-characterized tool compound like KYP-2047, not only increases confidence in the primary findings but also provides a richer understanding of the compound's cellular activity. Such rigorous validation is essential for the successful progression of any novel therapeutic candidate in the drug discovery pipeline.
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Di Paola, R., et al. (2021). The Inhibition of Prolyl Endopeptidase (PREP) by KYP-2047 Treatment to Reduce Myocardial Ischemia/Reperfusion Injury. MDPI. [Link]
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Koskela, A., et al. (2023). The Prolyl Oligopeptidase Inhibitor KYP-2047 Is Cytoprotective and Anti-Inflammatory in Human Retinal Pigment Epithelial Cells with Defective Proteasomal Clearance. MDPI. [Link]
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Kasprzak, J., et al. (2023). The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Taylor & Francis Online. [Link]
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Di Paola, R., et al. (2021). Inhibition of Prolyl Oligopeptidase Prevents Consequences of Reperfusion following Intestinal Ischemia. MDPI. [Link]
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Klimaviciusa, L., et al. (2012). In situ prolyl oligopeptidase activity assay in neural cell cultures. Journal of Neuroscience Methods. [Link]
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Myöhänen, T. T., et al. (2017). Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? Frontiers in Neuroscience. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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Comparative Analysis of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid and its Enantiomer: A Guide to Stereospecific Drug Candidate Evaluation
Introduction: The Imperative of Stereoisomerism in Modern Drug Discovery
In the realm of pharmacology, the three-dimensional structure of a molecule is intrinsically linked to its biological function. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this structural nuance can be the difference between a potent therapeutic and an inert or even harmful compound.[1][2] The human body, being a chiral environment, often interacts differently with each enantiomer of a drug.[3] These stereoselective interactions can lead to significant variations in the pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) profiles of the enantiomers.[3][4][5][6][7]
This guide provides a comprehensive framework for the comparative analysis of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid and its corresponding (2R,5R)-enantiomer. While this specific molecule will serve as our case study, the principles and methodologies detailed herein are broadly applicable to the stereospecific evaluation of other chiral drug candidates. Proline and its derivatives are of particular interest in medicinal chemistry due to their unique conformational rigidity, which can be exploited to design molecules that fit precisely into biological targets like protein binding pockets.[8][9] Stereospecific substitutions on the proline ring are known to have a profound impact on the conformation and, consequently, the biological activity of peptides and small molecules.[10][11]
This document is intended for researchers, scientists, and drug development professionals. It will provide not just the "how" but also the "why" behind the experimental designs, ensuring a thorough and scientifically rigorous comparison. We will delve into the essential steps of chiral separation, pharmacodynamic profiling, and pharmacokinetic analysis, culminating in an integrated assessment to guide lead candidate selection.
Part 1: Synthesis and Chiral Separation of Enantiomers
The first critical step in any comparative analysis of enantiomers is to obtain them in a pure form. Typically, this involves a stereoselective synthesis or the separation of a racemic mixture.[12] For the purpose of this guide, we will assume the synthesis of a racemic mixture of N-Propyl-2-cyanimidopyrrolidine-5-acetic Acid, followed by chiral separation.
Proposed Synthetic Approach
Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)
The separation of enantiomers from a racemic mixture is a common challenge in pharmaceutical development.[1] Chiral HPLC is a powerful and widely used technique for this purpose.[17]
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: The choice of a chiral stationary phase (CSP) is paramount. For proline derivatives, polysaccharide-based CSPs (e.g., Chiralpak series) are often effective. An initial screening of several different chiral columns is recommended to identify the one providing the best resolution.
-
Mobile Phase Optimization:
-
Start with a mobile phase consisting of a mixture of a nonpolar organic solvent (e.g., hexane or heptane) and a more polar alcohol (e.g., isopropanol or ethanol).
-
Systematically vary the ratio of the solvents to optimize the separation (resolution) and retention times.
-
The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds) can improve peak shape and resolution.
-
-
Method Parameters:
-
Flow Rate: Typically in the range of 0.5 - 1.5 mL/min for analytical scale separations.
-
Temperature: Column temperature can influence selectivity. It is advisable to screen temperatures between 10°C and 40°C.
-
Detection: UV detection at a wavelength where the compound has significant absorbance. If the compound lacks a strong chromophore, derivatization or the use of a mass spectrometer (LC-MS) is necessary.[18]
-
-
Fraction Collection: Once the analytical method is optimized, it can be scaled up to a preparative or semi-preparative scale to isolate sufficient quantities of each enantiomer for further biological testing. Fractions corresponding to each enantiomeric peak are collected separately.
-
Purity and Identity Confirmation: The enantiomeric purity of the collected fractions should be confirmed using the analytical chiral HPLC method. The chemical identity of the separated enantiomers should be confirmed by standard analytical techniques such as NMR and mass spectrometry.
Workflow for Chiral Separation
Caption: Workflow for the chiral separation and quality control of enantiomers.
Part 2: Comparative Pharmacodynamic Analysis
Pharmacodynamics is the study of the biochemical and physiological effects of drugs on the body.[4][6][7] It is here that the true differences in the biological activity of enantiomers are often revealed. The goal is to determine if one enantiomer (the "eutomer") is significantly more active or has a better safety profile than the other (the "distomer").[2]
Hypothetical Target and Assay Development
Given the structural similarity of the target molecule to proline, it is plausible that it could interact with targets such as peptidases, ion channels, or receptors where proline recognition is important. For this guide, we will hypothesize that the molecule is an inhibitor of a specific enzyme, "Enzyme X."
Experimental Protocol: In Vitro Enzyme Inhibition Assay
-
Enzyme Source: Obtain a purified, recombinant source of Enzyme X.
-
Substrate and Detection: Use a known substrate for Enzyme X that produces a detectable signal (e.g., colorimetric or fluorometric) upon conversion.
-
Assay Procedure:
-
In a 96-well or 384-well plate, add a fixed concentration of Enzyme X and its substrate to a series of wells.
-
Add a range of concentrations of the (2S,5S)-enantiomer to a set of wells and the (2R,5R)-enantiomer to another set. Include control wells with no inhibitor.
-
Incubate the plates for a predetermined amount of time at a controlled temperature (e.g., 37°C).
-
Measure the signal generated by the product of the enzymatic reaction using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of each enantiomer.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each enantiomer.
-
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of Enzyme X by the two enantiomers.
Data Presentation: Comparative Pharmacodynamic Parameters
| Parameter | (2S,5S)-Enantiomer | (2R,5R)-Enantiomer |
| Target | Enzyme X | Enzyme X |
| IC50 (nM) | 15 | 2500 |
| Potency Ratio | - | ~167-fold lower |
| Selectivity | High (hypothetical) | Low (hypothetical) |
Part 3: Comparative Pharmacokinetic Analysis
Pharmacokinetics involves the study of the absorption, distribution, metabolism, and excretion (ADME) of a drug.[4][6][7] Enantiomers can exhibit significant differences in their pharmacokinetic profiles due to stereoselective interactions with metabolic enzymes and transport proteins.[3][5]
Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats).
-
Dosing:
-
Administer a single dose of the (2S,5S)-enantiomer to one group of animals and the (2R,5R)-enantiomer to another group.
-
Include both intravenous (IV) and oral (PO) dosing groups to assess bioavailability.
-
-
Sample Collection: Collect blood samples at multiple time points after dosing (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Sample Processing: Process the blood samples to isolate plasma.
-
Bioanalysis:
-
Develop a sensitive and specific analytical method, typically LC-MS/MS, to quantify the concentration of each enantiomer in the plasma samples.[18]
-
The method must be able to distinguish between the two enantiomers if there is any in vivo conversion from one to the other.
-
-
Data Analysis:
-
Plot the plasma concentration of each enantiomer versus time.
-
Use pharmacokinetic modeling software to calculate key parameters such as:
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Half-life (t1/2): The time required for the plasma concentration to decrease by half.
-
Area Under the Curve (AUC): A measure of total drug exposure.
-
Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation.
-
-
Workflow for Pharmacokinetic Study
Caption: Experimental workflow for a comparative in vivo pharmacokinetic study.
Data Presentation: Comparative Pharmacokinetic Parameters (Hypothetical IV Data)
| Parameter | (2S,5S)-Enantiomer | (2R,5R)-Enantiomer |
| Clearance (mL/min/kg) | 20 | 80 |
| Volume of Distribution (L/kg) | 1.5 | 1.6 |
| Half-life (hr) | 1.2 | 0.3 |
| AUC (ng*hr/mL) | 833 | 208 |
Part 4: Integrated Analysis and Decision Making
The ultimate goal of this comparative analysis is to select the optimal enantiomer for further development. This decision should be based on an integrated assessment of both the pharmacodynamic and pharmacokinetic data.
In our hypothetical example:
-
The (2S,5S)-enantiomer is significantly more potent (lower IC50) against the target enzyme.
-
The (2S,5S)-enantiomer has a lower clearance and a longer half-life, leading to greater overall drug exposure (higher AUC).
Based on this data, the (2S,5S)-enantiomer would be the clear choice to advance as a drug candidate. The (2R,5R)-enantiomer, in this case, would be considered the "distomer" and could potentially be viewed as an impurity in a drug product.[1] A thorough understanding of the properties of both enantiomers is crucial for regulatory submissions and for ensuring the safety and efficacy of the final drug product.
Conclusion
The comparative analysis of enantiomers is a non-negotiable aspect of modern drug development for chiral molecules. By systematically and rigorously evaluating the stereospecific synthesis, separation, pharmacodynamics, and pharmacokinetics, researchers can make informed decisions that enhance the likelihood of clinical success. The framework provided in this guide, while using a hypothetical molecule, offers a robust and scientifically grounded approach that can be adapted for the evaluation of any chiral drug candidate.
References
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Ogawa, S., et al. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. J Chromatogr B Analyt Technol Biomed Life Sci, 940, 7-14. Available from: [Link]
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A Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Chemical Entities: A Case Study with N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
An In Vitro-In Vivo Correlation (IVIVC) serves as a predictive mathematical model that connects in vitro drug properties with in vivo responses.[1] Establishing a robust IVIVC is a critical objective in pharmaceutical development, offering the potential to streamline the process, reduce reliance on costly in vivo studies, and support regulatory submissions.[1][2][3] This guide provides a comprehensive framework for developing an IVIVC for a novel chemical entity, using the hypothetical compound N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid as a case study.
The U.S. Food and Drug Administration (FDA) defines IVIVC as a predictive mathematical model that describes the relationship between an in vitro property of an oral dosage form and a relevant in vivo response.[4] Generally, the in vitro property is the rate or extent of drug dissolution, while the in vivo response is the plasma drug concentration or amount of drug absorbed.[4][5] A well-established IVIVC can serve as a surrogate for in vivo bioavailability studies, ensuring batch-to-batch consistency and facilitating the development of new dosage forms.[1][5]
The Foundational Role of Physicochemical Characterization
Before embarking on IVIVC development, a thorough understanding of the physicochemical and biopharmaceutical properties of the active pharmaceutical ingredient (API) is paramount.[4] For our case compound, this compound, this would involve determining key parameters that influence its absorption and dissolution.
Key Physicochemical and Biopharmaceutical Properties:
-
Solubility: The aqueous solubility of the drug substance across the physiological pH range (typically pH 1.2 to 6.8) is a critical determinant of its dissolution rate.[6]
-
Permeability: The ability of the drug to permeate the intestinal membrane is essential for absorption. This can be assessed using in vitro models like Caco-2 cell monolayers.
-
pKa: The ionization constant influences the solubility and permeability of the drug at different pH values within the gastrointestinal tract.[4]
-
LogP (Octanol-Water Partition Coefficient): This parameter provides an indication of the drug's lipophilicity and its potential for membrane permeability. Compounds with a logP between 0 and 3 generally exhibit high permeability.[4]
-
Biopharmaceutics Classification System (BCS): Based on its solubility and permeability, a drug is categorized into one of four BCS classes.[7] This classification is a cornerstone for predicting the likelihood of a successful IVIVC.[8][9] For instance, IVIVCs are more likely for BCS Class 2 drugs (low solubility, high permeability) where dissolution is the rate-limiting step for absorption.[7][9]
Hypothetical Physicochemical Properties for this compound:
| Parameter | Hypothetical Value | Implication for IVIVC |
| Aqueous Solubility | Low across pH 1.2-6.8 | Dissolution is likely to be the rate-limiting step for absorption. |
| Permeability | High | Good potential for oral absorption once dissolved. |
| pKa | 4.5 (weak acid) | Solubility will be pH-dependent, increasing at higher pH. |
| LogP | 2.5 | Suggests good membrane permeability. |
| BCS Classification | Class 2 | A strong candidate for developing a successful IVIVC. |
Phase 1: In Vitro Dissolution Studies
The primary goal of in vitro dissolution testing is to characterize the release of the drug substance from the dosage form under standardized laboratory conditions.[10] For a novel compound like this compound, it is crucial to develop a dissolution method that is both discriminating and representative of the in vivo environment.
Experimental Protocol: Developing a Discriminating Dissolution Method
-
Apparatus Selection: The USP Apparatus 2 (Paddle) is a common choice for oral solid dosage forms.[11][12]
-
Media Selection: Start with an aqueous medium, such as water or a buffer solution, preferably not exceeding pH 6.8.[6] For a poorly soluble drug like our hypothetical compound, the addition of a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) may be necessary to achieve sink conditions.[6]
-
Agitation Speed: A paddle speed of 50 or 75 rpm is typically recommended.[13]
-
Sampling Time Points: For an immediate-release product, frequent sampling (e.g., 5, 10, 15, 30, 45, and 60 minutes) is necessary to generate a complete dissolution profile.[13]
-
Formulation Variables: To establish a meaningful IVIVC, it is essential to test at least two, and preferably three or more, formulations with different release rates (e.g., fast, medium, and slow).[1][5] This can be achieved by systematically varying formulation components or manufacturing processes.
Illustrative In Vitro Dissolution Data for Three Formulations of this compound:
| Time (minutes) | Formulation A (Fast Release) - % Dissolved | Formulation B (Medium Release) - % Dissolved | Formulation C (Slow Release) - % Dissolved |
| 5 | 45 | 25 | 10 |
| 10 | 70 | 45 | 25 |
| 15 | 85 | 60 | 40 |
| 30 | 95 | 80 | 65 |
| 45 | 98 | 90 | 80 |
| 60 | 100 | 95 | 88 |
Phase 2: In Vivo Pharmacokinetic Studies
In vivo studies are necessary to determine the pharmacokinetic profile of the drug after oral administration.[14] These studies provide the in vivo data needed to correlate with the in vitro dissolution results.
Experimental Protocol: Oral Pharmacokinetic Study in an Animal Model
-
Animal Model Selection: Rodent models, such as rats or mice, are commonly used for initial pharmacokinetic screening due to their size and ease of handling.[15] Beagle dogs are also a relevant model for oral drug absorption studies.[16][17] The choice of animal model should be justified based on similarities in gastrointestinal physiology to humans.[18]
-
Formulation Administration: The same formulations (A, B, and C) tested in the in vitro dissolution studies are administered orally to the animal models.[19] An intravenous dose group is often included to determine the absolute bioavailability.
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Bioanalytical Method: A validated bioanalytical method (e.g., LC-MS/MS) is used to quantify the concentration of this compound in the plasma samples.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) are calculated for each formulation.[16]
Hypothetical In Vivo Pharmacokinetic Data in Beagle Dogs:
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) |
| A (Fast Release) | 850 | 1.0 | 4500 |
| B (Medium Release) | 600 | 2.0 | 4200 |
| C (Slow Release) | 400 | 4.0 | 3800 |
Phase 3: Developing the IVIVC Model
The core of IVIVC is establishing a predictive mathematical relationship between the in vitro dissolution data and the in vivo pharmacokinetic data.[3][4]
Levels of Correlation
The FDA defines three levels of IVIVC:[1]
-
Level A Correlation: This is a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile. It is the highest level of correlation and allows for the prediction of the entire in vivo time course from in vitro data.[1][4]
-
Level B Correlation: This level uses statistical moment analysis to compare the mean in vitro dissolution time to the mean in vivo residence time.[1]
-
Level C Correlation: This is a single-point correlation that relates one dissolution time point (e.g., the amount dissolved at 60 minutes) to one pharmacokinetic parameter (e.g., Cmax or AUC).[1]
Establishing a Level A Correlation
-
Deconvolution of In Vivo Data: The in vivo plasma concentration-time data is used to calculate the in vivo absorption profile (fraction of drug absorbed over time). This can be done using methods like the Wagner-Nelson or Loo-Riegelman methods.
-
Correlation Plot: A plot of the percentage of drug dissolved in vitro versus the percentage of drug absorbed in vivo is generated for each formulation.
-
Mathematical Modeling: A linear or non-linear regression model is fitted to the data to establish the mathematical relationship.
Workflow for IVIVC Development
Caption: Workflow for establishing an In Vitro-In Vivo Correlation.
Visualizing the Correlation
A successful Level A IVIVC will show a strong linear relationship between the in vitro dissolution and in vivo absorption profiles.
Caption: Conceptual model of a Level A IVIVC.
Validation of the IVIVC Model
Once a correlation is established, its predictive performance must be validated.[5] This involves assessing both internal and external predictability.
-
Internal Predictability: The model is used to predict the pharmacokinetic profiles of the formulations used to develop the correlation. The prediction error for Cmax and AUC should ideally be within 20%.[1]
-
External Predictability: The model's ability to predict the in vivo performance of a new formulation with a different release rate is evaluated.
Comparison with Alternatives
While a Level A IVIVC is the gold standard, other approaches can provide valuable insights:
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can integrate physicochemical data with physiological parameters to simulate drug absorption, distribution, metabolism, and excretion. They can be used to predict in vivo performance and can be a powerful tool when a direct IVIVC is challenging to establish.
-
Biowaivers based on BCS: For BCS Class 1 (high solubility, high permeability) and some Class 3 (high solubility, low permeability) drugs, a biowaiver for in vivo bioequivalence studies may be granted based on comparative in vitro dissolution data, obviating the need for an IVIVC.[7]
Conclusion
Establishing a robust IVIVC for a novel compound like this compound is a data-driven process that requires careful experimental design and rigorous mathematical modeling. A successful IVIVC can significantly de-risk and accelerate the drug development process, providing a scientifically sound basis for formulation optimization, setting dissolution specifications, and supporting regulatory submissions.[2][3][8] It enhances the understanding of a drug product's characteristics and can serve as a valuable surrogate for in vivo bioequivalence studies.[2][5]
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Emami, J. (2006). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189. Retrieved from [Link]
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Kim, T. H., et al. (2022). Establishment of Level a In Vitro–In Vivo Correlation (IVIVC) via Extended DoE-IVIVC Model: A Donepezil Case Study. Pharmaceutics, 14(6), 1238. Retrieved from [Link]
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Tsume, Y., et al. (2014). The Biopharmaceutics Classification System: Subclasses for in vivo predictive dissolution (IPD) methodology and IVIVC. European Journal of Pharmaceutical Sciences, 57, 152-163. Retrieved from [Link]
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Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Pharmaceutical Research, 27(9), 1772-1787. Retrieved from [Link]
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Shah, V. P., et al. (2015). Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. The AAPS Journal, 17(3), 567-573. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid
This guide provides a detailed protocol for the safe and compliant disposal of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid, a novel pyrrolidine derivative. As a research chemical, specific safety and disposal data may not be readily available. Therefore, this document synthesizes established principles of hazardous waste management, chemical reactivity considerations, and best laboratory practices to ensure the protection of personnel and the environment. The procedures outlined herein are grounded in the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[1][2].
The fundamental principle guiding the disposal of any novel chemical is to treat it as hazardous until proven otherwise. This "cradle-to-grave" responsibility requires generators of chemical waste to manage it properly from creation to final disposal[1][2]. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to fulfill this duty.
Hazard Assessment and Chemical Profile
A thorough understanding of the potential hazards associated with this compound is paramount for its safe handling and disposal. In the absence of a specific Safety Data Sheet (SDS), a hazard assessment can be inferred from its structural components:
-
Pyrrolidine Ring: A cyclic secondary amine. Pyrrolidine itself is a flammable, corrosive, and harmful liquid[3]. Derivatives can share these properties.
-
Cyanomido Group (-C(=N-CN)): The presence of a cyano group suggests potential toxicity. Compounds containing the cyano moiety can be toxic if ingested, inhaled, or absorbed through the skin, and may release hydrogen cyanide gas if acidified.
-
Acetic Acid Moiety: This functional group will confer acidic properties to the molecule, suggesting it may be corrosive[4].
-
N-Propyl Group: A simple alkyl chain that may influence the compound's solubility and physical state.
Based on this structural analysis, this compound should be handled as a potentially toxic and corrosive substance.
| Potential Hazard | Structural Basis | Recommended Precautions |
| Toxicity | Cyanomido group | Avoid inhalation, ingestion, and skin contact. Handle in a chemical fume hood. |
| Corrosivity | Acetic Acid moiety | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. Avoid contact with incompatible materials. |
| Unknown Reactivity | Novel Compound | Handle with caution. Avoid mixing with other chemicals unless compatibility is known. |
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.
Waste Segregation and Containerization
Proper segregation and containerization are critical steps in the safe disposal of chemical waste.
Step-by-Step Waste Collection Protocol:
-
Waste Determination: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be considered hazardous waste[1].
-
Container Selection: Use a dedicated, properly labeled, and leak-proof hazardous waste container. The container material should be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound, contaminated gloves, weigh boats, and other solid materials in a designated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated liquid hazardous waste container. Do not mix with other waste streams unless their compatibility is known.
-
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.
-
Container Management: Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area or a central hazardous waste storage area.
Disposal Pathway Decision Flowchart
The following flowchart outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
Decontamination and Spill Management
In the event of a spill or contamination, immediate and proper decontamination is crucial.
Decontamination Protocol:
The process of decontamination involves deactivation, decontamination, and cleaning[5].
-
Deactivation: While a specific deactivating agent for this compound is unknown, a common approach for many hazardous compounds is the use of an oxidizing agent like a 10% bleach solution, followed by neutralization with sodium thiosulfate[5]. However, given the presence of the cyano group, acidification should be strictly avoided to prevent the generation of hydrogen cyanide gas.
-
Decontamination: After deactivation, physically remove the residue using an absorbent material[6].
-
Cleaning: Clean the area with a germicidal detergent followed by a rinse with 70% isopropyl alcohol[6].
Spill Response Protocol:
-
Evacuate: Immediately evacuate the affected area and alert others.
-
Secure: Secure the area to prevent unauthorized entry.
-
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.
-
Assess: If the spill is small and you are trained to handle it, proceed with cleanup. For large spills, await the arrival of the EHS response team.
-
Cleanup:
-
Wear appropriate PPE.
-
For liquid spills, use an inert absorbent material to contain and soak up the spill[7][8].
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Place all contaminated materials into a labeled hazardous waste container.
-
Decontaminate the area as described above.
-
Final Disposal
The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal facility.
-
Waste Manifest: Ensure that a hazardous waste manifest is properly completed to track the waste from your facility to its final destination[9].
-
Transportation: The transportation of the hazardous waste must be carried out by a certified hazardous waste transporter[1].
-
Record Keeping: Maintain all records related to the generation, storage, and disposal of the hazardous waste as required by institutional policies and regulatory agencies[9].
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
-
Pyrrolidine - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]
-
ASHP. (n.d.). DECONTAMINATION AND CLEANING. ASHP Publications. Retrieved January 24, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved January 24, 2026, from [Link]
- Bhat, A. A., Tandon, N., & Tandon, R. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review.
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Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid n-propyl ester. Retrieved January 24, 2026, from [Link]
-
Guardian Medical Systems. (n.d.). Keeping Your Cleanroom Clean: A Four Step Process. Retrieved January 24, 2026, from [Link]
-
ResearchGate. (2020, March 1). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Retrieved January 24, 2026, from [Link]
-
Triumvirate Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (2011, July 7). Decontamination of radioisotopes. Retrieved January 24, 2026, from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved January 24, 2026, from [Link]
-
Defense Centers for Public Health. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Retrieved January 24, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Decontamination of Mycotoxin-Contaminated Feedstuffs and Compound Feed. Retrieved January 24, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved January 24, 2026, from [Link]
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Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?. Retrieved January 24, 2026, from [Link]
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Comprehensive Safety and Handling Guide for N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid
Hazard Assessment: A Molecule is the Sum of its Parts
The potential hazards of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid must be inferred from its chemical structure. The primary functional groups of concern are the cyanomido moiety, the carboxylic acid, and the pyrrolidine core.
-
Cyanomido Group (-C(=N)-CN): This group presents the most significant potential hazard. Cyanide compounds are known for their high acute toxicity and can be fatal if inhaled, ingested, or absorbed through the skin. They can also react with acids to produce highly toxic hydrogen cyanide gas.[1]
-
Carboxylic Acid (-COOH): Carboxylic acids are generally acidic and can be corrosive to skin and eyes.[2] While typically weak acids, they can cause significant irritation.[3][4]
-
Pyrrolidine Ring: This is a common heterocyclic scaffold in drug discovery.[5][6][7][8] While the pyrrolidine ring itself is not considered highly hazardous, it can be a skin and respiratory irritant.
-
N-Propyl Group: This alkyl group may contribute to the overall lipophilicity of the molecule, potentially enhancing skin absorption.
Based on this analysis, this compound should be handled as a potentially highly toxic substance with corrosive properties.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is crucial for mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety goggles and a face shield | Double gloving with chemically resistant gloves (e.g., nitrile) | Lab coat | If not in a fume hood, a full-face respirator is recommended[9] |
| Conducting reactions | Safety goggles | Double gloving with chemically resistant gloves | Lab coat | Work should be conducted in a certified chemical fume hood |
| Purification (e.g., chromatography) | Safety goggles | Double gloving with chemically resistant gloves | Lab coat | Work should be conducted in a well-ventilated area, preferably a fume hood |
| Handling waste | Safety goggles and a face shield | Double gloving with chemically resistant gloves | Lab coat | If there is a risk of aerosol generation, a respirator should be worn |
Rationale for PPE Selection:
-
Eye Protection: The potential for splashes of a corrosive and toxic substance necessitates the use of safety goggles at a minimum.[3] A face shield provides an additional layer of protection, especially when handling larger quantities or during operations with a higher risk of splashing.[1]
-
Hand Protection: Double gloving is recommended due to the high toxicity of cyano compounds and the potential for skin absorption.[1] Nitrile gloves offer good resistance to a range of chemicals, but it is advisable to consult a glove compatibility chart for specific solvents used.
-
Body Protection: A standard lab coat should be worn to protect against minor spills.[1] For larger scale operations, a chemically resistant apron or suit may be necessary.[9]
-
Respiratory Protection: Due to the presence of the cyano group, inhalation is a primary route of exposure. All work should ideally be performed in a chemical fume hood.[10] If this is not feasible, a full-face respirator with appropriate cartridges for organic vapors and acid gases should be used.[9]
Safe Handling and Operational Procedures
Adherence to strict operational protocols is as critical as wearing the correct PPE.
Preparation and Weighing
-
Always handle the solid compound in a chemical fume hood or a glove box.
-
Use dedicated spatulas and weighing boats.
-
Avoid raising dust.[4]
-
When preparing solutions, add the solid to the solvent slowly.
Conducting Reactions
-
Set up reactions in a chemical fume hood.
-
Ensure all glassware is properly secured.
-
Avoid heating reactions with this compound in the presence of strong acids to prevent the generation of hydrogen cyanide gas.[1]
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[11][3] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation.[11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
The following flowchart outlines the immediate steps to take in an emergency.
Caption: Emergency Response Workflow for Exposure to this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a designated, labeled, and sealed container. Do not mix with acidic waste streams.
-
Contaminated PPE: Dispose of as hazardous waste.
Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.
The following diagram illustrates the decision-making process for waste disposal.
Caption: Waste Disposal Workflow for this compound.
Conclusion
While this compound may be a novel compound, a thorough understanding of the hazards associated with its functional groups allows for the development of robust safety protocols. By implementing the multi-layered PPE strategy, adhering to strict handling procedures, and being prepared for emergencies, researchers can work with this compound safely and effectively.
References
-
Premier Medical. Safety Data Sheet. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Acetic acid n-propyl ester. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Acetic acid n-propyl ester. Available from: [Link]
-
Maybridge. Safety Data Sheet. Available from: [Link]
-
Stanford Environmental Health & Safety. Information on Cyanide Compounds. Available from: [Link]
-
Molecules. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]
-
Canada.ca. Carboxylic Acids Group - information sheet. Available from: [Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. Available from: [Link]
-
911Metallurgist. Cyanide Safety. Available from: [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
-
National Institute of Standards and Technology. n-Propyl acetate - the NIST WebBook. Available from: [Link]
-
Dartmouth. Cyanide Salts - Environmental Health and Safety. Available from: [Link]
-
ResearchGate. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
-
UNIVERSAL Chemical Trading GmbH. Cyanide PPE requirements Archives. Available from: [Link]
-
ACS Publications. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Available from: [Link]
Sources
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- 4. fishersci.pt [fishersci.pt]
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- 11. ehs.dartmouth.edu [ehs.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
